molecular formula C7H6BrNO2 B016694 3-Nitrobenzyl bromide CAS No. 3958-57-4

3-Nitrobenzyl bromide

Cat. No.: B016694
CAS No.: 3958-57-4
M. Wt: 216.03 g/mol
InChI Key: LNWXALCHPJANMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitrobenzyl bromide, also known as this compound, is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66499. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWXALCHPJANMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063246
Record name Benzene, 1-(bromomethyl)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow crystalline powder; [Alfa Aesar MSDS]
Record name 3-Nitrobenzyl bromide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20179
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

3958-57-4
Record name 3-Nitrobenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3958-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(bromomethyl)-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003958574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitrobenzyl bromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66499
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-(bromomethyl)-3-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1-(bromomethyl)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-bromo-3-nitrotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.417
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Nitrobenzyl Bromide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 3-nitrobenzyl bromide. The information is intended for researchers, scientists, and professionals in the field of drug development and material science.

Chemical Identity and Structure

This compound, also known as α-bromo-3-nitrotoluene, is an organic compound featuring a benzene (B151609) ring substituted with a bromomethyl group and a nitro group at the meta position.[1] This unique structure, combining a reactive benzylic bromide with an electron-withdrawing nitro group, makes it a versatile reagent in organic synthesis.[2]

Table 1: Chemical Identifiers and Structural Information

IdentifierValue
IUPAC Name 1-(bromomethyl)-3-nitrobenzene[3]
Synonyms α-Bromo-m-nitrotoluene, m-Nitrobenzyl bromide[4][5]
CAS Number 3958-57-4[1]
Molecular Formula C₇H₆BrNO₂[1]
Molecular Weight 216.03 g/mol [1]
SMILES String [O-]--INVALID-LINK--c1cccc(CBr)c1[4]
InChI Key LNWXALCHPJANMJ-UHFFFAOYSA-N[4]

Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to light yellow or green crystalline powder.[1] Its physical and chemical characteristics are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance White to light yellow to green powder/crystal[1]
Melting Point 57.0 to 61.0 °C[1]
Boiling Point 115 °C at 0.8 mmHg[1]
Density 1.7 ± 0.1 g/cm³[5]
Solubility Soluble in methanol; Insoluble in water[1][6]
Flash Point 153-154°C at 7mm[5][7]

Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by two functional groups: the benzyl (B1604629) bromide and the nitro group.

  • Benzyl Bromide Group : The bromomethyl group is an excellent electrophile, making the compound highly susceptible to nucleophilic substitution reactions. This feature is instrumental for attaching the 3-nitrobenzyl moiety to various molecules, such as polymer backbones or for functionalizing surfaces.[2]

  • Nitro Group : The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the benzylic position. Furthermore, the nitro group itself can be chemically transformed, most commonly reduced to an amine. This resultant amino group provides a handle for further reactions like amide bond formation, enabling the synthesis of more complex molecules.[2]

This dual functionality makes this compound a valuable intermediate in various synthetic applications, including:

  • Material Science : Introduction of specific optical, electronic, or mechanical properties into polymers and other advanced materials.[2]

  • Organic Synthesis : Used as a building block for creating complex organic molecules. For instance, it has been used in the synthesis of 1,4-disubstituted imidazoles, which have potential as antibacterial agents.[8][9]

A logical diagram illustrating the key chemical attributes of this compound is presented below.

chemical_properties A This compound B Benzyl Bromide Moiety (Electrophilic) A->B contains C Nitro Group (Electron-withdrawing) A->C contains D Nucleophilic Substitution B->D enables E Reduction to Amine C->E allows for F Attachment to Polymers/Surfaces D->F leads to G Amide Formation / Cross-linking E->G enables

Caption: Key functional groups and reactivity of this compound.

Experimental Protocols

A representative experimental protocol for the synthesis of nitrobenzyl bromide from o-nitrotoluene is described below. This method utilizes a free radical bromination reaction.[10]

Materials:

  • o-Nitrotoluene

  • Dichloroethane (or Chlorobenzene)

  • Azobisisobutyronitrile (AIBN - initiator)

  • 40% Hydrobromic acid

  • 30% Hydrogen peroxide

Procedure:

  • In a 5000L bromination kettle, add 300kg of dichloroethane, 226kg of o-nitrotoluene, and 24kg of azobisisobutyronitrile. Stir the mixture for 20 minutes, then pump the solution into a high-level tank for later use.[10]

  • To the bromination kettle, add another 300kg of dichloroethane and 226kg of o-nitrotoluene. Stir to mix evenly.[10]

  • Add 740.86kg of 40% hydrobromic acid to the kettle and heat the mixture to 72-75°C with stirring.[10]

  • Simultaneously and slowly add the mixed solution from the high-level tank and 448.26kg of 30% hydrogen peroxide dropwise into the bromination kettle.[10]

  • After the addition is complete, continue the reaction at the same temperature for 2 hours.[10]

  • Once the reaction is complete, cool the mixture to room temperature. The product can then be isolated and purified.[10]

The following diagram illustrates the workflow for this synthesis.

experimental_workflow A Charge Reactor: o-Nitrotoluene, Dichloroethane, AIBN B Prepare Feed Tank: o-Nitrotoluene, Dichloroethane, AIBN A->B C Add Hydrobromic Acid to Reactor A->C E Simultaneous Dropwise Addition: Feed Tank Solution & Hydrogen Peroxide B->E D Heat Reactor to 72-75°C C->D D->E F Maintain Reaction Temperature for 2 hours E->F G Cool to Room Temperature F->G H Product Isolation and Purification G->H

References

An In-depth Technical Guide to 3-Nitrobenzyl Bromide (CAS 3958-57-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzyl bromide, with the CAS number 3958-57-4, is a versatile reagent in organic synthesis, primarily recognized for its utility as a photolabile protecting group and as a building block for various heterocyclic compounds. Its chemical structure, featuring a nitro group on the benzene (B151609) ring and a reactive benzylic bromide, imparts unique properties that are leveraged in a range of applications, from medicinal chemistry to materials science. The nitro group's electron-withdrawing nature enhances the reactivity of the benzylic position, while also providing a chromophore that can be exploited for light-mediated cleavage. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and key applications of this compound, with a focus on experimental protocols and mechanistic insights.

Chemical and Physical Properties

This compound is a pale yellow crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 3958-57-4[1]
Molecular Formula C₇H₆BrNO₂[1]
Molecular Weight 216.03 g/mol [1]
Melting Point 56-59 °C[2]
Appearance Pale yellow crystalline solid[1]
Solubility Insoluble in water; soluble in organic solvents such as ethanol, acetone, and ether.[3]
Synonyms α-Bromo-m-nitrotoluene, 1-(Bromomethyl)-3-nitrobenzene[2]

Synthesis of this compound

This compound is typically synthesized via the bromination of 3-nitrotoluene (B166867). A common method involves free-radical bromination, where 3-nitrotoluene is reacted with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN in a suitable solvent like carbon tetrachloride. Another approach involves the direct bromination of 3-nitrotoluene with elemental bromine under UV irradiation.[4]

A general patented process for preparing nitrobenzyl bromides involves the free-radical bromination of the corresponding nitrotoluene. This process can also include the in-situ conversion of the HBr byproduct back into bromine.[5]

Safety and Handling

This compound is a corrosive and lachrymatory substance that should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[6][7] It is classified as a substance that causes severe skin burns and eye damage.[6]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[6]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]

Applications and Experimental Protocols

Photolabile Protecting Group ("Caged" Compounds)

The most prominent application of this compound is in the synthesis of "caged" compounds. The 3-nitrobenzyl group can be attached to a variety of functional groups, including alcohols, phenols, carboxylic acids, amines, and phosphates, rendering the parent molecule biologically inactive.[6][8] Upon irradiation with UV light (typically around 365 nm), the nitrobenzyl group is cleaved, releasing the active molecule with high spatial and temporal precision.[8][9] This technique is invaluable for studying dynamic biological processes.

The mechanism of photocleavage proceeds through an excited state of the nitro group, which abstracts a hydrogen atom from the benzylic carbon to form an aci-nitro intermediate. This intermediate then rearranges to release the protected molecule and 3-nitrosobenzaldehyde (B14633449) as a byproduct.[8]

G General Mechanism of Photorelease for a 3-Nitrobenzyl Caged Compound 3-Nitrobenzyl_Caged_Molecule 3-Nitrobenzyl-O-R Excited_State Excited State (n -> π*) 3-Nitrobenzyl_Caged_Molecule->Excited_State hν (UV light) Aci-Nitro_Intermediate aci-Nitro Intermediate Excited_State->Aci-Nitro_Intermediate Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci-Nitro_Intermediate->Cyclic_Intermediate Rearrangement Released_Molecule R-OH (Active Molecule) Cyclic_Intermediate->Released_Molecule Byproduct 3-Nitrosobenzaldehyde Cyclic_Intermediate->Byproduct G Workflow for Synthesis and Application of a 3-Nitrobenzyl Caged Compound cluster_synthesis Synthesis cluster_application Application Start Starting Material (e.g., Bioactive Molecule) Reaction Reaction with This compound Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Caged_Compound Caged Compound (Inactive) Purification->Caged_Compound Introduction Introduction into Biological System Caged_Compound->Introduction Irradiation UV Irradiation (Photorelease) Introduction->Irradiation Active_Molecule Active Molecule Released Irradiation->Active_Molecule Biological_Effect Observation of Biological Effect Active_Molecule->Biological_Effect

References

An In-depth Technical Guide to 3-Nitrobenzyl Bromide: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrobenzyl bromide is a versatile reagent in organic synthesis, playing a crucial role as a building block and a functional moiety in the development of novel therapeutics and research tools. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, and its significance in medicinal chemistry and drug development. Particular focus is given to its utility in the synthesis of potential enzyme inhibitors and its application as a photoremovable protecting group.

Core Properties of this compound

This compound, also known as α-bromo-m-nitrotoluene, is a crystalline solid at room temperature. Its core physicochemical properties are summarized in the table below, providing essential data for its handling, application, and characterization in a laboratory setting.

PropertyValueReferences
Molecular Formula C₇H₆BrNO₂[1][2]
Molecular Weight 216.03 g/mol [1][2]
Appearance White to yellow or light brown crystalline powder[2]
Melting Point 58-59 °C[2][3]
Boiling Point 153-154 °C at 7 mmHg[4]
CAS Number 3958-57-4[1][2]
Solubility Insoluble in water; Soluble in methanol.[4]
Density ~1.684 g/cm³ (estimate)[4]

Synthesis of this compound

The primary synthetic route to this compound involves the radical bromination of 3-nitrotoluene (B166867). Various methods have been established, with the choice of brominating agent and reaction conditions influencing the yield and purity of the product.

Experimental Protocol: Radical Bromination of 3-Nitrotoluene

This protocol is adapted from established procedures for the synthesis of nitrobenzyl bromides.[1][2]

Materials:

  • 3-Nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Petroleum ether or ligroin for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitrotoluene in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

  • Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete when the solid succinimide (B58015) floats to the surface.

  • Cool the reaction mixture to room temperature and filter off the succinimide by-product.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from petroleum ether or ligroin to yield pale yellow crystals.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 3-nitrotoluene.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 3-Nitrotoluene 3-Nitrotoluene Reflux_UV Reflux with UV irradiation 3-Nitrotoluene->Reflux_UV NBS N-Bromosuccinimide NBS->Reflux_UV Initiator BPO or AIBN Initiator->Reflux_UV Solvent Carbon Tetrachloride Solvent->Reflux_UV Filtration Filtration Reflux_UV->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Recrystallization Recrystallization Solvent_Removal->Recrystallization Product Pure this compound Recrystallization->Product

Synthesis of this compound Workflow

Applications in Drug Development and Research

This compound serves as a key intermediate in the synthesis of various biologically active molecules and as a functional tool in chemical biology.

Synthesis of Enoyl Acyl Carrier Protein Reductase (FabI) Inhibitors

Enoyl-acyl carrier protein reductase (FabI) is a crucial enzyme in bacterial fatty acid synthesis, making it an attractive target for novel antibacterial agents.[5][6] 1,4-disubstituted imidazoles have been identified as potential inhibitors of FabI.[7] this compound is a valuable reagent for the synthesis of these imidazole (B134444) derivatives.

This generalized protocol outlines the synthesis of a 1,4-disubstituted imidazole using this compound.

Materials:

  • 4-Phenyl-1H-imidazole

  • This compound

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 4-phenyl-1H-imidazole in DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 equivalents) in DMF dropwise to the reaction mixture.

  • Continue stirring at room temperature or gently heat to 50-60 °C until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1-(3-nitrobenzyl)-4-phenyl-1H-imidazole.

Photoremovable Protecting Groups

The nitrobenzyl group is a well-established photoremovable protecting group (PPG) in organic synthesis and chemical biology.[3][8] This functionality allows for the protection of sensitive functional groups, such as alcohols, amines, and carboxylic acids, which can be deprotected under mild conditions using UV light. This "caging" technique provides spatial and temporal control over the release of biologically active molecules.[9]

The deprotection mechanism proceeds via an intramolecular rearrangement upon photoexcitation, leading to the release of the protected molecule and the formation of a nitrosobenzaldehyde derivative.[3]

The following diagram illustrates the general principle of using a 3-nitrobenzyl group as a photoremovable protecting group for an alcohol.

G cluster_protection Protection Step cluster_deprotection Deprotection Step Alcohol Alcohol Protected_Alcohol 3-Nitrobenzyl Ether (Protected Alcohol) Alcohol->Protected_Alcohol + 3-NBB This compound 3-NBB->Protected_Alcohol + Base Base Base->Protected_Alcohol UV_Light UV Light (hv) Protected_Alcohol->UV_Light Released_Alcohol Released Alcohol UV_Light->Released_Alcohol Byproduct 3-Nitrosobenzaldehyde UV_Light->Byproduct

Application as a Photoremovable Protecting Group

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage.[7] It is also a lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a chemical of significant interest to researchers and professionals in drug development. Its well-defined properties and versatile reactivity make it an important building block for the synthesis of complex organic molecules, including potential therapeutics targeting bacterial enzymes. Furthermore, its utility as a photoremovable protecting group offers sophisticated control in multi-step syntheses and in the study of biological systems. A thorough understanding of its synthesis, handling, and reactivity is essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to the Physical Properties of 3-Nitrobenzyl Bromide, with a Focus on its Melting Point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 3-nitrobenzyl bromide, with a specific emphasis on its melting point. The information contained herein is intended to support research and development activities by providing reliable data and standardized experimental protocols.

Core Physical and Chemical Properties

This compound is a crystalline organic compound. Its key physical and chemical identifiers are summarized in the table below.

PropertyValueSource(s)
Chemical Name 1-(bromomethyl)-3-nitrobenzeneThermo Fisher Scientific
Synonyms α-Bromo-3-nitrotoluene, m-Nitrobenzyl bromideTokyo Chemical Industry, Sigma-Aldrich
CAS Number 3958-57-4Sigma-Aldrich
Molecular Formula C7H6BrNO2Thermo Fisher Scientific
Molecular Weight 216.03 g/mol Sigma-Aldrich
Appearance White to light yellow or pale cream to brown crystalline powder.Tokyo Chemical Industry, Thermo Fisher Scientific
Solubility Soluble in Methanol. Insoluble in water.Tokyo Chemical Industry, ChemicalBook

Melting Point Data

The melting point of this compound is a critical parameter for its identification and purity assessment. As a pure crystalline solid, it is expected to have a sharp melting point range. However, the presence of impurities can lead to a depression and broadening of this range. Below is a summary of reported melting point values from various chemical suppliers.

Supplier/SourceReported Melting Point (°C)
Tokyo Chemical Industry57.0 - 61.0
Sigma-Aldrich58 - 59 (lit.)
ChemicalBook59 - 60
Thermo Scientific54.0 - 60.0
Fisher Scientific56 - 59

The slight variations in the reported melting point ranges can be attributed to differences in the purity of the samples and the specific methodologies used for determination.

Experimental Protocol for Melting Point Determination

The following is a standard and detailed methodology for the accurate determination of the melting point of this compound, based on the capillary tube method. This method is widely accepted and aligns with general pharmacopeia requirements.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

  • Glass capillary tubes (closed at one end)

  • This compound sample (ensure it is dry and finely powdered)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry to avoid inaccuracies. If necessary, dry the sample in a desiccator.

    • Place a small amount of the crystalline sample in a clean, dry mortar and gently grind it into a fine, homogeneous powder using a pestle.

  • Loading the Capillary Tube:

    • Take a capillary tube and tap the open end into the powdered sample. A small amount of the powder will enter the tube.

    • To pack the sample into the closed end of the tube, gently tap the bottom of the capillary tube on a hard surface or drop it through a long glass tube onto a hard surface.

    • The final packed sample height in the capillary tube should be approximately 2-3 mm.

  • Melting Point Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • If the approximate melting point is unknown, a rapid preliminary heating can be performed to determine a rough estimate.

    • For an accurate measurement, set the heating rate to 10 °C/min until the temperature is about 15-20 °C below the expected melting point.

    • Reduce the heating rate to 1-2 °C/min

A Technical Guide to the Solubility of 3-Nitrobenzyl Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-nitrobenzyl bromide in organic solvents. Due to a lack of extensive published quantitative data, this document focuses on qualitative solubility, predicted solubility based on molecular structure, and a detailed experimental protocol for the precise quantitative determination of its solubility. This information is critical for researchers and professionals in drug development and organic synthesis who require accurate solubility data for reaction optimization, purification, and formulation.

Core Concepts: Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound possesses a polar nitro group (-NO2) and a reactive benzyl (B1604629) bromide moiety. The presence of the electron-withdrawing nitro group and the bromine atom introduces polarity to the molecule. However, the aromatic benzene (B151609) ring constitutes a significant nonpolar component. Consequently, this compound is expected to exhibit moderate solubility in polar aprotic and some polar protic solvents, and lower solubility in highly nonpolar or highly polar solvents.

Solubility Profile of this compound

Solvent ClassificationSolventQualitative Solubility
Halogenated DichloromethaneSoluble[1]
ChloroformPredicted to be soluble
Alcohols Hot EthanolSoluble[1]
MethanolPredicted to be soluble
Ketones AcetonePredicted to be soluble
Ethers Diethyl EtherPredicted to be soluble
Aromatic Hydrocarbons ToluenePredicted to be sparingly soluble
Polar Aprotic Dimethylformamide (DMF)Predicted to be soluble
Dimethyl Sulfoxide (DMSO)Predicted to be soluble
Aqueous WaterInsoluble[1][2]

Experimental Protocol for Solubility Determination: Gravimetric Method

For a precise quantitative determination of this compound solubility in a specific organic solvent, the gravimetric method is a reliable and straightforward approach.[3][4][5]

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature, expressed in grams per 100 mL ( g/100 mL).

Materials:

  • This compound (solid)

  • Selected organic solvent

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath or heating mantle with temperature control

  • Conical flask with a stopper

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., syringe with a 0.45 µm filter or a Büchner funnel with filter paper)

  • Pre-weighed evaporation dish or watch glass

  • Drying oven

  • Pipette (10 mL, Class A)

  • Desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add a known volume of the selected organic solvent (e.g., 50 mL) to a conical flask.

    • Place the flask in a thermostatic water bath set to the desired temperature.

    • Add an excess amount of this compound to the solvent while stirring continuously with a magnetic stirrer. An excess is ensured when a small amount of undissolved solid remains at the bottom of the flask.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) to ensure the solution is saturated.

  • Sample Collection:

    • Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

    • Carefully withdraw a precise volume of the clear supernatant (e.g., 10 mL) using a pipette. To avoid transferring any solid particles, a syringe with a filter can be used.

  • Gravimetric Analysis:

    • Transfer the collected aliquot of the saturated solution into a pre-weighed evaporation dish.

    • Record the combined weight of the dish and the solution.

    • Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating may be applied to expedite this process, but care must be taken to avoid decomposition of the solute.

    • Once the solvent has evaporated, place the dish in a drying oven at a temperature below the melting point of this compound (58-59 °C) until a constant weight is achieved.

    • Cool the dish in a desiccator to room temperature before each weighing to prevent absorption of atmospheric moisture.

  • Calculation of Solubility:

    • Record the final constant weight of the evaporation dish containing the dried this compound residue.

    • Calculate the mass of the dissolved this compound in the aliquot.

    • Express the solubility in grams per 100 mL of the solvent.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Gravimetric Analysis cluster_calc Calculation start Start add_solvent Add Solvent to Flask start->add_solvent add_solute Add Excess this compound add_solvent->add_solute equilibrate Equilibrate at Constant Temperature with Stirring add_solute->equilibrate settle Allow Solid to Settle equilibrate->settle withdraw Withdraw Aliquot of Supernatant settle->withdraw weigh_dish Weigh Pre-weighed Evaporation Dish with Aliquot withdraw->weigh_dish evaporate Evaporate Solvent weigh_dish->evaporate dry Dry Residue to Constant Weight evaporate->dry weigh_final Final Weighing dry->weigh_final calculate Calculate Solubility (g/100 mL) weigh_final->calculate end End calculate->end

References

An In-depth Technical Guide to the Reactivity and Stability of 3-Nitrobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrobenzyl bromide is a versatile reagent in organic synthesis, prized for its unique electronic and steric properties that influence its reactivity and stability. This technical guide provides a comprehensive overview of the core chemical characteristics of this compound, with a focus on its reactivity profile in nucleophilic substitution reactions and its stability under various conditions. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols, quantitative data, and visual representations of key chemical processes.

Introduction

This compound (C₇H₆BrNO₂) is a crystalline solid that serves as a valuable building block in the synthesis of a wide array of organic molecules.[1] Its structure, featuring an electron-withdrawing nitro group at the meta position of the benzene (B151609) ring and a reactive benzylic bromide, imparts a distinct reactivity profile compared to its ortho and para isomers. The meta-positioning of the nitro group influences the electrophilicity of the benzylic carbon primarily through an inductive effect, making it a moderately reactive alkylating agent. This property has led to its widespread use in the introduction of the 3-nitrobenzyl moiety into various molecular scaffolds, a common strategy in the development of pharmaceuticals and functional materials.[2] The 3-nitrobenzyl group can also serve as a photolabile protecting group, adding to its synthetic utility.

Understanding the reactivity and stability of this compound is paramount for its effective and safe utilization in research and development. This guide consolidates available data on its chemical properties, reactivity with common nucleophiles, and stability under thermal and photochemical stress.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Chemical Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
Appearance White to light yellow crystalline solid[3]
Melting Point 57-61 °C[3]
CAS Number 3958-57-4
Solubility Soluble in organic solvents like ethanol (B145695), acetone, and ether; slightly soluble in water.[1]

Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the benzylic carbon, making it susceptible to nucleophilic substitution reactions (Sₙ2). The presence of the electron-withdrawing nitro group at the meta position enhances the electrophilicity of the benzylic carbon through its negative inductive effect (-I). Unlike the ortho and para isomers, the meta-nitro group cannot exert a direct resonance-withdrawing effect (-M) on the benzylic position. This results in a moderated reactivity for the 3-nitro isomer compared to the more activated 4-nitrobenzyl bromide.

Nucleophilic Substitution Reactions

This compound readily reacts with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, to form the corresponding substituted products. These reactions typically proceed via an Sₙ2 mechanism, characterized by a bimolecular rate-determining step and inversion of configuration at the benzylic carbon.[4][5]

The general scheme for the Sₙ2 reaction of this compound is as follows:

Figure 1: General Sₙ2 reaction of this compound.

While specific kinetic data for this compound is sparse in the literature, comparative studies of substituted benzyl (B1604629) bromides provide valuable insights. The reactivity is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Table 2: Comparative Reactivity of Benzyl Bromide Derivatives with Amines

SubstrateNucleophileSolvent System (v/v)Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹)Reference(s)
Benzyl bromideAniline (B41778)Nitrobenzene-Ethanol (80:20)0.41[6]
Benzyl bromidep-ToluidineNitrobenzene-Ethanol (80:20)0.93[6]
Benzyl bromidep-ChloroanilineNitrobenzene-Ethanol (80:20)0.19[6]
p-Nitrobenzyl bromideAnilineNitrobenzene-Ethanol (80:20)0.11[6]

The data in Table 2 illustrates the electronic effects on the reactivity of benzyl bromides. The electron-withdrawing nitro group in the para position of p-nitrobenzyl bromide decreases the rate of reaction with aniline compared to unsubstituted benzyl bromide, which is contrary to what would be expected for a typical Sₙ2 reaction where electron-withdrawing groups on the aromatic ring are expected to accelerate the reaction. This suggests a complex interplay of electronic and solvent effects. For this compound, the reactivity is expected to be intermediate between that of benzyl bromide and p-nitrobenzyl bromide due to the meta position of the nitro group.

Use as a Protecting Group

The 3-nitrobenzyl group can be employed as a protecting group for various functional groups, particularly carboxylic acids and phenols. Its introduction is achieved through the reaction of this compound with the corresponding carboxylate salt or phenoxide. A key advantage of the nitrobenzyl protecting groups is their photolability, allowing for deprotection under mild conditions using UV light.

Upon irradiation with UV light (typically around 350 nm), the 3-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This is followed by a rearrangement to form a nitrosobenzaldehyde and release the deprotected functional group. This "traceless" deprotection method is highly valuable in multi-step synthesis, particularly in the context of solid-phase peptide synthesis and the synthesis of caged compounds.

Photocleavage_Mechanism A 3-Nitrobenzyl Protected Substrate (R-X-CH₂-Ar-NO₂) B Excited State [R-X-CH₂-Ar-NO₂]* A->B hν (UV light) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Rearrangement E Deprotected Substrate (R-XH) D->E Cleavage F 3-Nitrosobenzaldehyde D->F Cleavage

Figure 2: Photocleavage mechanism of a 3-nitrobenzyl protecting group.

Stability

The stability of this compound is a critical consideration for its storage, handling, and application in synthesis. The presence of the nitro group and the labile benzylic bromide makes the molecule susceptible to both thermal and photochemical decomposition.

Thermal Stability

This compound is known to be thermally unstable. Studies using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) have shown that it undergoes exothermic decomposition at elevated temperatures. It is reported to decompose violently at temperatures above 125 °C.[7]

A comparative study of the thermal stability of nitrobenzyl halide isomers revealed that bromide derivatives are less stable than chlorides, and ortho isomers are less stable than meta and para isomers. The study also indicated that m-nitrobenzyl bromide is slightly less stable than its para isomer.[8]

Table 3: Thermal Decomposition Data for Nitrobenzyl Bromide Isomers

IsomerDecomposition Onset Temperature (°C) (DSC)Heat of Decomposition (J/g)Reference(s)
o-Nitrobenzyl bromide1121070[9]
m-Nitrobenzyl bromide256914[9]
p-Nitrobenzyl bromide256806[9]

It is crucial to store this compound in a cool, dry, and well-ventilated area away from heat sources and incompatible materials such as strong bases and oxidizing agents to prevent accidental decomposition.

Shelf-Life and Storage

Experimental Protocols

The following section provides detailed methodologies for the synthesis of this compound and its application in common synthetic transformations. These protocols are based on established procedures for related compounds and can be adapted for this compound.

Synthesis of this compound from 3-Nitrotoluene (B166867)

This procedure is adapted from the synthesis of p-nitrobenzyl bromide and involves the radical bromination of 3-nitrotoluene.

Synthesis_Workflow cluster_synthesis Synthesis of this compound A 1. Dissolve 3-Nitrotoluene in CCl₄ B 2. Add Radical Initiator (e.g., AIBN) A->B C 3. Heat to Reflux B->C D 4. Add Bromine (Br₂) dropwise with irradiation C->D E 5. Continue Reflux until reaction completion D->E F 6. Cool and Quench with Na₂S₂O₃ solution E->F G 7. Work-up: Wash with water and brine F->G H 8. Dry over Na₂SO₄ G->H I 9. Remove Solvent in vacuo H->I J 10. Recrystallize from Ethanol I->J

Figure 3: Workflow for the synthesis of this compound.

Materials:

  • 3-Nitrotoluene

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitrotoluene in carbon tetrachloride.

  • Add a catalytic amount of a radical initiator (e.g., AIBN).

  • Heat the mixture to reflux.

  • Slowly add a solution of bromine in carbon tetrachloride dropwise to the refluxing mixture while irradiating with a UV lamp. Alternatively, N-bromosuccinimide can be used as the bromine source.

  • Continue refluxing until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and quench any remaining bromine by adding a saturated solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Synthesis of a 3-Nitrobenzyl Ether

This protocol describes the Williamson ether synthesis using this compound and a phenol (B47542).

Materials:

  • This compound

  • A substituted phenol

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or acetone

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the phenol in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-nitrobenzyl ether.

Protection of a Carboxylic Acid as a 3-Nitrobenzyl Ester

This protocol details the esterification of a carboxylic acid using this compound.

Materials:

  • A carboxylic acid

  • This compound

  • Triethylamine (B128534) (Et₃N) or another suitable base

  • Acetonitrile or DMF

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid in acetonitrile.

  • Add triethylamine to the solution and stir for 15 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 3-nitrobenzyl ester, which can be further purified by recrystallization or column chromatography if necessary.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, offering a unique reactivity profile due to the meta-positioned nitro group. Its utility as a building block for pharmaceuticals and as a photolabile protecting group underscores its importance in modern drug discovery and development. However, its thermal instability necessitates careful handling and storage to ensure safety and maintain its chemical integrity. This guide has provided a comprehensive overview of the reactivity and stability of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of key chemical processes. It is our hope that this document will serve as a valuable resource for scientists and researchers, facilitating the effective and safe use of this important chemical intermediate. Further research into the specific reaction kinetics and long-term stability of this compound would be beneficial to further enhance its application in various fields.

References

Spectroscopic Profile of 3-Nitrobenzyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Nitrobenzyl bromide (CAS No. 3958-57-4), a crucial reagent in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound verification, reaction monitoring, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The following tables summarize the predicted ¹H NMR and experimental ¹³C NMR spectral data.

¹H NMR Data (Predicted)

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted ¹H NMR data for this compound in CDCl₃ is presented below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.27t, J=2.0 Hz1HH-2 (aromatic)
8.17dd, J=8.6, 2.0 Hz1HH-4 (aromatic)
7.74m1HH-6 (aromatic)
7.55t, J=8.0 Hz1HH-5 (aromatic)
4.54s2H-CH₂Br (benzylic)
¹³C NMR Data

The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
148.5C-NO₂
140.4C-CH₂Br
135.2Aromatic CH
129.8Aromatic CH
123.9Aromatic CH
122.8Aromatic CH
31.8-CH₂Br

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The characteristic IR absorption bands for this compound are summarized in the table below.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1550-1475StrongAsymmetric NO₂ stretch
1360-1290StrongSymmetric NO₂ stretch
1600-1400Medium-WeakAromatic C=C stretching
1300-1150MediumC-H wag (-CH₂Br)
690-515StrongC-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound is characterized by the following major peaks.

m/zRelative Intensity (%)Assignment
2175[M+2]⁺ (with ⁸¹Br)
2155[M]⁺ (with ⁷⁹Br)
136100[M-Br]⁺
10620[C₇H₄O]⁺
9030[C₇H₆]⁺
7740[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation (KBr Pellet) : Grind a small amount of this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film) : If the sample is a low-melting solid, it can be melted and pressed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition : Place the sample in the IR spectrometer and record the spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Background Correction : A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

  • Ionization : Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR Dissolution in deuterated solvent IR IR Sample->IR KBr pellet or thin film MS MS Sample->MS Vaporization and ionization Structure_Elucidation Structural Information (Connectivity, Functional Groups) NMR->Structure_Elucidation IR->Structure_Elucidation MW_Confirmation Molecular Weight and Formula Confirmation MS->MW_Confirmation Final_Structure Verified Structure of This compound Structure_Elucidation->Final_Structure MW_Confirmation->Final_Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

A Technical Guide to High-Purity 3-Nitrobenzyl Bromide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Nitrobenzyl bromide (CAS No: 3958-57-4), also known as α-bromo-m-nitrotoluene, is a critical reagent in organic synthesis, particularly valued within the pharmaceutical and material science sectors. Its bifunctional nature, featuring a reactive benzylic bromide for nucleophilic substitution and a nitro group that can be further transformed, makes it a versatile building block for complex molecular architectures. This guide provides an in-depth overview of commercial suppliers of high-purity this compound, its chemical properties, key applications in drug discovery, and detailed experimental considerations.

Commercial Suppliers and Specifications

For researchers and drug development professionals, sourcing high-purity reagents is paramount to ensure reproducibility and success in experimental outcomes. Several reputable chemical suppliers offer this compound, typically with a purity of 98% or higher, as determined by Gas Chromatography (GC). Below is a comparative summary of offerings from major commercial suppliers.

SupplierProduct Number (Example)Purity SpecificationCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Sigma-Aldrich (MilliporeSigma) 222518≥98%3958-57-4C₇H₆BrNO₂216.0358-59 (lit.)
Thermo Scientific Chemicals (Alfa Aesar) A14310≥98.0% (GC)3958-57-4C₇H₆BrNO₂216.0354.0-60.0[1]
Tokyo Chemical Industry (TCI) N0625>98.0% (GC)3958-57-4C₇H₆BrNO₂216.0357.0-61.0
Oakwood Chemical 00272198%3958-57-4C₇H₆BrNO₂216.0458-59[2]

Note: Purity and specifications can vary by batch. Researchers should always consult the specific Certificate of Analysis (CoA) for the lot they are using.

Key Applications in Drug Development

A significant application of this compound in medicinal chemistry is in the synthesis of heterocyclic compounds, which form the scaffold of many therapeutic agents. Notably, it is a key precursor for 1,4-disubstituted imidazoles. These imidazole (B134444) derivatives are being investigated as potential antibacterial agents that function as inhibitors of enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in bacterial fatty acid biosynthesis. The inhibition of FabI is a promising strategy for developing new antibiotics to combat drug-resistant bacteria.

Experimental Protocols & Synthesis

The following is a representative, detailed protocol for the synthesis of a 2,4-disubstituted imidazole using an α-halo ketone, which is analogous to reactions involving this compound's reactivity profile. This procedure is adapted from a robust method reported in Organic Syntheses.[3]

Synthesis of 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole

This procedure illustrates the condensation of an amidine with an α-halo ketone to form an imidazole ring, a reaction type where this compound can be used as an alkylating agent for various nucleophiles.

Materials:

  • Benzamidine hydrochloride monohydrate (50 g, 0.29 mol)

  • Potassium bicarbonate (54.4 g, 0.57 mol)

  • 4-Methoxyphenacyl bromide (65.3 g, 0.29 mol)

  • Tetrahydrofuran (THF), anhydrous (825 mL)

  • Water (225 mL)

  • Diisopropyl ether (150 mL)

  • Hexanes (150 mL)

Procedure:

  • A 2-L, three-necked, round-bottomed flask is equipped with an addition funnel, a reflux condenser, and a mechanical stirrer.

  • The flask is charged with 500 mL of THF and 125 mL of water.

  • Benzamidine hydrochloride monohydrate is added, followed by the slow, portionwise addition of potassium bicarbonate.

  • The reaction mixture is vigorously heated to reflux.

  • A solution of 4-methoxyphenacyl bromide in 325 mL of THF is added dropwise via the addition funnel over 30 minutes while maintaining reflux.

  • After the addition is complete, the mixture is heated at reflux for 18-20 hours.

  • The mixture is then cooled in an ice bath, and the THF is removed under reduced pressure using a rotary evaporator.

  • An additional 100 mL of water is added, and the resulting suspension is stirred at 50-60°C for 30 minutes.

  • The mixture is cooled in an ice bath, and the solid product is collected by filtration.

  • The filter cake is rinsed with two 100-mL portions of water and air-dried.

  • The crude product is further purified by stirring in a mixture of 150 mL of diisopropyl ether and 150 mL of hexanes for 2 hours at room temperature.

  • The solids are collected by filtration and dried in a vacuum oven to yield the desired imidazole product.[3]

Visualizing Workflows and Reactions

Logical Workflow for Sourcing and Application

The process of selecting and utilizing a high-purity chemical like this compound in a research setting involves several key stages, from initial supplier evaluation to final experimental application.

G cluster_sourcing Sourcing & Qualification cluster_research Research & Development cluster_analysis Analysis & Results Identify Suppliers Identify Suppliers Compare Specifications Compare Specifications Identify Suppliers->Compare Specifications Purity, Price, Availability Request CoA Request CoA Compare Specifications->Request CoA For specific lots Supplier Selection Supplier Selection Request CoA->Supplier Selection Procurement Procurement Supplier Selection->Procurement Incoming QC Incoming QC Procurement->Incoming QC Verify Identity & Purity Reaction Setup Reaction Setup Incoming QC->Reaction Setup Based on Protocol Synthesis of Target Molecule Synthesis of Target Molecule Reaction Setup->Synthesis of Target Molecule Purification Purification Synthesis of Target Molecule->Purification Structural Analysis Structural Analysis Purification->Structural Analysis NMR, MS, etc. Biological Assay Biological Assay Structural Analysis->Biological Assay

Caption: A typical workflow for sourcing high-purity reagents and their application in synthesis.

General Reaction Pathway: N-Alkylation

This compound is an excellent electrophile for the N-alkylation of various nitrogen-containing heterocycles, a fundamental transformation in the synthesis of pharmaceutical intermediates.

G reagent1 This compound C₇H₆BrNO₂ product N-Alkylated Product N-(3-nitrobenzyl)heterocycle reagent1->product reagent2 Nucleophilic Heterocycle (Nu-H) e.g., Imidazole, Pyrazole reagent2->product base Base (e.g., K₂CO₃, Et₃N) base->product Conditions solvent Solvent (e.g., DMF, Acetonitrile) solvent->product

References

3-Nitrobenzyl Bromide: A Comprehensive Technical Guide to Safe Handling and Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 3-Nitrobenzyl bromide (CAS No. 3958-57-4). The following sections detail the hazardous nature of this compound, recommend stringent safety protocols, and provide guidance for its use in a laboratory setting, particularly for professionals in research and drug development.

Chemical and Physical Properties

This compound is a crystalline solid that is white to light yellow or green in appearance. It is a vital reagent in organic synthesis, often utilized for its reactive benzyl (B1604629) bromide moiety and the electron-withdrawing properties of the nitro group.

PropertyValueReference
Synonyms α-Bromo-3-nitrotoluene, 1-(Bromomethyl)-3-nitrobenzene--INVALID-LINK--
Molecular Formula C₇H₆BrNO₂--INVALID-LINK--
Molecular Weight 216.03 g/mol --INVALID-LINK--
Appearance White to light yellow to green powder/crystals--INVALID-LINK--
Melting Point 57-61 °C--INVALID-LINK--
Solubility Insoluble in water, soluble in methanol--INVALID-LINK--, --INVALID-LINK--

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. The primary hazards are summarized in the table below.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BCauses severe skin burns and eye damage.[1]
Serious Eye Damage/Irritation1Causes serious eye damage.[1]
Germ Cell Mutagenicity2Suspected of causing genetic defects.
Corrosive to Metals1May be corrosive to metals.[2]
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritation.[3]

Signal Word: Danger

Hazard Pictograms:

  • Corrosion

  • Health Hazard

  • Irritant

Toxicology and Potential Health Effects

Hypothesized Genotoxicity Pathway

Nitroaromatic compounds, including this compound, can undergo metabolic activation to become genotoxic. The proposed pathway involves the reduction of the nitro group to form reactive intermediates that can adduct to DNA, leading to mutations and chromosomal damage.

genotoxicity_pathway cluster_cell Cellular Environment 3-Nitrobenzyl_bromide This compound Metabolic_Activation Metabolic Activation (Nitroreductases) 3-Nitrobenzyl_bromide->Metabolic_Activation Entry into cell Reactive_Intermediates Reactive Intermediates (e.g., N-hydroxyarylamine) Metabolic_Activation->Reactive_Intermediates Reduction of Nitro Group DNA DNA Reactive_Intermediates->DNA Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts Formation of DNA_Damage DNA Strand Breaks & Mutations DNA_Adducts->DNA_Damage Leads to

Caption: Hypothesized genotoxicity pathway for this compound.

Safety and Handling Precautions

Engineering Controls
  • Ventilation: All work with this compound, especially handling of the solid powder, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles and a face shield.
Skin Protection A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile).
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are insufficient or during spill cleanup.
Safe Handling Workflow

The following workflow should be adopted to ensure the safe handling of this compound in a laboratory setting.

safe_handling_workflow Start Start Preparation Preparation: - Review SDS - Assemble all necessary equipment and reagents - Don appropriate PPE Start->Preparation Weighing Weighing: - Perform within a chemical fume hood - Use a tared, sealed container - Minimize dust generation Preparation->Weighing Reaction_Setup Reaction Setup: - Add reagent in the fume hood - Ensure the reaction vessel is properly secured and ventilated Weighing->Reaction_Setup Workup Reaction Work-up: - Quench reaction carefully - Perform extractions and purifications in the fume hood Reaction_Setup->Workup Waste_Disposal Waste Disposal: - Segregate waste into appropriate, labeled containers - Follow institutional hazardous waste disposal procedures Workup->Waste_Disposal Decontamination Decontamination: - Clean all glassware and work surfaces thoroughly - Remove and properly dispose of PPE Waste_Disposal->Decontamination End End Decontamination->End

Caption: A typical workflow for the safe laboratory handling of this compound.

First Aid Measures

Immediate medical attention is required for all routes of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Fire and Explosion Hazard Data

PropertyValue
Flammability Combustible solid.
Suitable Extinguishing Media Dry chemical, carbon dioxide, or foam. Do NOT use water. [4]
Hazardous Combustion Products Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide gas.[1]
Firefighting Precautions Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

  • Personal Precautions: Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid dust formation.

  • Containment and Cleanup: Sweep up the spilled solid, taking care not to create dust, and place it into a suitable, labeled container for disposal. Do not allow the chemical to enter the environment.[1]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1] Protect from moisture.

  • Incompatible Materials: Strong oxidizing agents, bases, alcohols, and amines.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material is considered hazardous waste.

Experimental Protocol: N-Alkylation of Imidazole (B134444) with this compound

This protocol is a representative example of a procedure using this compound and should be adapted and optimized as necessary for specific research goals. A thorough risk assessment must be conducted before commencing any experimental work.

Objective: To synthesize 1-(3-nitrobenzyl)-1H-imidazole.

Materials:

Procedure:

  • Preparation (in a chemical fume hood):

    • To a round-bottom flask equipped with a magnetic stir bar, add imidazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous acetonitrile to the flask.

  • Reaction:

    • While stirring the suspension, add a solution of this compound (1.05 eq) in anhydrous acetonitrile dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (in a chemical fume hood):

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and potassium bromide.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent and evaporate the solvent in vacuo to yield the crude product.

    • The product can be further purified by column chromatography on silica (B1680970) gel.

Logical Framework for the Experimental Protocol

experimental_logic cluster_pre_reaction Pre-Reaction cluster_reaction Reaction cluster_post_reaction Post-Reaction Risk_Assessment Conduct Risk Assessment Gather_Materials Gather Materials and Reagents Risk_Assessment->Gather_Materials Setup_Apparatus Set up Apparatus in Fume Hood Gather_Materials->Setup_Apparatus Charge_Flask Charge Flask with Imidazole and Base Setup_Apparatus->Charge_Flask Add_Solvent Add Anhydrous Acetonitrile Charge_Flask->Add_Solvent Add_Alkylating_Agent Add this compound Solution Add_Solvent->Add_Alkylating_Agent Heat_and_Monitor Heat to Reflux and Monitor by TLC Add_Alkylating_Agent->Heat_and_Monitor Cool_and_Filter Cool Reaction and Filter Solids Heat_and_Monitor->Cool_and_Filter Solvent_Removal Remove Solvent under Reduced Pressure Cool_and_Filter->Solvent_Removal Extraction Perform Aqueous Work-up/Extraction Solvent_Removal->Extraction Drying_and_Concentration Dry Organic Layer and Concentrate Extraction->Drying_and_Concentration Purification Purify by Column Chromatography Drying_and_Concentration->Purification

Caption: Logical flow of the experimental protocol for N-alkylation.

References

The Pivotal Role of 3-Nitrobenzyl Bromide in Advanced Material Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrobenzyl bromide has emerged as a cornerstone chemical intermediate in the field of material science, enabling the synthesis of a diverse array of functional materials. Its unique bifunctionality, featuring a reactive benzylic bromide for facile substitution and a nitro group amenable to further chemical transformations, allows for the precise engineering of material properties. This technical guide provides an in-depth exploration of the applications of this compound, with a focus on polymer functionalization, surface modification, and the development of photo-responsive materials. Detailed experimental protocols, quantitative data, and visual representations of key chemical pathways and workflows are presented to facilitate its adoption in research and development.

Introduction: The Versatility of this compound

This compound (3-NBB) is an aromatic compound characterized by a bromomethyl group and a nitro group attached to a benzene (B151609) ring at the meta position. This specific arrangement of functional groups imparts a high degree of reactivity and versatility, making it an invaluable tool for material scientists. The benzylic bromide is an excellent leaving group, readily participating in nucleophilic substitution reactions with a wide range of nucleophiles, including alcohols, amines, and thiols. This allows for the covalent attachment of the 3-nitrobenzyl moiety to various substrates.[1]

Furthermore, the nitro group serves as a versatile chemical handle. It can be reduced to an amine, which can then be used for subsequent conjugation reactions, such as amidation or the formation of isothiocyanates.[1] This dual reactivity allows for the creation of complex, multifunctional materials with tailored properties. One of the most significant applications of the nitrobenzyl scaffold is in the design of photolabile protecting groups, where the nitro group facilitates the cleavage of a covalent bond upon exposure to UV light. This property is extensively utilized in the development of "smart" materials that can respond to external light stimuli.

Core Applications in Material Science

The unique chemical characteristics of this compound have led to its use in several key areas of material science:

  • Polymer Functionalization: 3-NBB is used to modify the side chains or end groups of polymers. This can be achieved by reacting the polymer's functional groups (e.g., hydroxyl, amino) with 3-NBB. The incorporated nitrobenzyl group can then be used to introduce other functionalities or to impart specific properties to the polymer, such as altered solubility, thermal stability, or optical characteristics.

  • Surface Modification: The surfaces of various materials, including silica (B1680970) nanoparticles and polymer films, can be functionalized using 3-NBB.[2] This allows for the tuning of surface properties like wettability, adhesion, and biocompatibility. Such modifications are crucial for applications in areas like chromatography, sensing, and biomedical devices.

  • Photocleavable Linkers and Hydrogels: The nitrobenzyl group is a well-established photolabile moiety. Materials crosslinked with derivatives of 3-NBB can be designed to degrade upon exposure to UV light.[3][4] This has led to the development of photodegradable hydrogels for controlled drug delivery, tissue engineering scaffolds, and microfluidic devices. The ability to spatially and temporally control the degradation of a material is a significant advantage in these applications.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its derivatives.

Synthesis of a 3-Nitrobenzyl-Functionalized Polymer

This protocol describes the functionalization of a hypothetical hydroxyl-terminated polymer (Polymer-OH) with this compound.

Materials:

  • Polymer-OH (e.g., Poly(ethylene glycol))

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Diethyl ether

  • Dialysis membrane (appropriate molecular weight cutoff)

Procedure:

  • Dissolve Polymer-OH (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the polymer solution.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing aliquots using techniques like NMR or IR spectroscopy.

  • Upon completion, precipitate the functionalized polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.

  • Collect the precipitate by filtration and wash it several times with diethyl ether to remove unreacted reagents.

  • Further purify the polymer by dialysis against deionized water for 48 hours, changing the water periodically.

  • Lyophilize the purified polymer solution to obtain the dry 3-nitrobenzyl-functionalized polymer (Polymer-ONB).

Characterization:

  • ¹H NMR: Confirm the incorporation of the 3-nitrobenzyl group by the appearance of characteristic aromatic proton signals.

  • FT-IR: Look for the appearance of characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹).

Preparation of a Photodegradable Hydrogel

This protocol outlines the synthesis of a photodegradable hydrogel using a difunctional 3-nitrobenzyl-based crosslinker.

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA)

  • A custom-synthesized di-functional 3-nitrobenzyl crosslinker with terminal acrylate (B77674) groups (NB-diacrylate)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Prepare a precursor solution by dissolving PEGDA and the NB-diacrylate crosslinker in PBS. The ratio of PEGDA to NB-diacrylate will determine the crosslinking density and mechanical properties of the hydrogel.

  • Add the photoinitiator to the precursor solution at a concentration of approximately 0.05% (w/v) and vortex until fully dissolved.

  • Pipette the precursor solution into a mold of the desired shape (e.g., between two glass slides with a spacer).

  • Expose the solution to UV light (e.g., 365 nm) for a sufficient time to induce photopolymerization and form the hydrogel. The exposure time will depend on the light intensity and the concentration of the photoinitiator.

  • After polymerization, carefully remove the hydrogel from the mold and equilibrate it in fresh PBS to remove any unreacted components.

Photodegradation Study:

  • Place the hydrogel samples in PBS.

  • Expose the hydrogels to UV light (e.g., 365 nm) at a specific intensity.

  • At various time points, measure the swelling ratio and the weight loss of the hydrogels to quantify the extent of degradation.

  • The release of an encapsulated molecule can also be monitored over time by measuring its concentration in the surrounding buffer.

Surface Modification of Silica Nanoparticles

This protocol describes a general method for the surface functionalization of silica nanoparticles, which can be adapted for this compound.

Materials:

Procedure:

Step 1: Amination of Silica Nanoparticles

  • Disperse silica nanoparticles in anhydrous toluene by sonication.

  • Add APTES to the dispersion and reflux the mixture for 24 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature and collect the amine-functionalized silica nanoparticles (SiO₂-NH₂) by centrifugation.

  • Wash the nanoparticles several times with toluene and then ethanol to remove unreacted APTES.

  • Dry the SiO₂-NH₂ nanoparticles under vacuum.

Step 2: Functionalization with this compound

  • Disperse the dried SiO₂-NH₂ nanoparticles in anhydrous DMF.

  • Add triethylamine to the dispersion.

  • Add a solution of this compound in DMF dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Collect the 3-nitrobenzyl-functionalized silica nanoparticles (SiO₂-NB) by centrifugation.

  • Wash the nanoparticles extensively with DMF and then ethanol to remove any unreacted starting materials.

  • Dry the final product under vacuum.

Characterization:

  • FT-IR: Confirm the presence of the nitrobenzyl group.

  • Thermogravimetric Analysis (TGA): Quantify the amount of organic material grafted onto the nanoparticle surface.

  • Dynamic Light Scattering (DLS): Measure the size and size distribution of the functionalized nanoparticles in a suitable solvent.

Quantitative Data Presentation

The following tables summarize key quantitative data related to materials synthesized using nitrobenzyl derivatives.

Table 1: Mechanical Properties of Photodegradable Hydrogels

Hydrogel CompositionCrosslinker ConcentrationYoung's Modulus (kPa)Compressive Modulus (kPa)Reference
Alginate/PolyacrylamideONB-1 (10 µL/mL)~100-[5]
PEG-PQ(alloc)7.5% macromer-2.38 ± 0.84[6]
Ca-alginate2 wt% alginate, 0.5 wt% CaCl₂5 - 12-[7]

Note: ONB-1 is an o-nitrobenzyl-based crosslinker. PEG-PQ(alloc) is a poly(ethylene glycol)-based hydrogel with a specific crosslinking chemistry.

Table 2: Photocleavage and Drug Release Kinetics

SystemLinker TypeWavelength (nm)Release Half-life (t₁/₂)Released MoleculeReference
MTX-ONB Conjugate 4o-Nitrobenzyl365~5 minMethotrexate[4]
PEO-b-PUNB-b-PEO MicellesPolyurethane with nitrobenzyl units300Fast disintegrationNile Red[8]
ONB-crosslinked ROMP gelONB-ester365Varies with crosslinker structureNBD-labeled polymer[9]

Note: MTX is methotrexate. PEO-b-PUNB-b-PEO is a triblock copolymer. ROMP is ring-opening metathesis polymerization. NBD is nitrobenzoxadiazole.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Synthesis_of_Functionalized_Polymer Polymer_OH Polymer-OH Reaction Nucleophilic Substitution Polymer_OH->Reaction NBB 3-Nitrobenzyl bromide NBB->Reaction TEA Triethylamine TEA->Reaction Base DMF DMF (solvent) DMF->Reaction Functionalized_Polymer 3-Nitrobenzyl Functionalized Polymer Reaction->Functionalized_Polymer

Caption: Synthesis of a 3-nitrobenzyl-functionalized polymer.

Photocleavage_Mechanism NB_Ester Nitrobenzyl Ester (Crosslink) Excited_State Excited State NB_Ester->Excited_State Absorption UV_Light UV Light (hν) UV_Light->Excited_State Intermediate Aci-nitro Intermediate Excited_State->Intermediate Intramolecular H-abstraction Cleavage Bond Cleavage Intermediate->Cleavage Products Nitrosobenzaldehyde + Carboxylic Acid Cleavage->Products

Caption: Photocleavage mechanism of a nitrobenzyl ester.

Surface_Modification_Workflow Start Silica Nanoparticle (SiO₂) Step1 Step 1: Amination (APTES, Toluene) Start->Step1 Amine_NP Amine-functionalized NP (SiO₂-NH₂) Step1->Amine_NP Step2 Step 2: Functionalization (3-NBB, TEA, DMF) Amine_NP->Step2 NB_NP 3-Nitrobenzyl-functionalized NP (SiO₂-NB) Step2->NB_NP Characterization Characterization (FT-IR, TGA, DLS) NB_NP->Characterization

Caption: Workflow for surface modification of silica nanoparticles.

Conclusion

This compound stands out as a highly versatile and valuable intermediate in material science. Its dual reactivity allows for straightforward incorporation into a wide range of materials and subsequent functionalization, while the photolabile nature of the nitrobenzyl group provides a powerful tool for creating stimuli-responsive systems. The experimental protocols and data presented in this guide offer a solid foundation for researchers and developers to harness the potential of this compound in creating next-generation materials with precisely controlled properties and functionalities. As the demand for advanced and "smart" materials continues to grow, the importance of versatile building blocks like this compound is set to increase even further.

References

The Nitrobenzyl Group: A Cornerstone of Photolabile Chemistry in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of chemical synthesis, the ability to selectively protect and deprotect functional groups is paramount. Among the arsenal (B13267) of protecting groups available to chemists, photolabile protecting groups (PPGs) offer a unique level of control, allowing for the removal of the protecting moiety with spatiotemporal precision using light as a traceless reagent.[1] At the forefront of this class of compounds are the nitrobenzyl derivatives, which have become indispensable tools in organic synthesis, materials science, and chemical biology. This technical guide provides a comprehensive overview of the discovery, history, and synthetic applications of nitrobenzyl compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key concepts.

A Historical Perspective: The Dawn of Photolabile Protecting Groups

The concept of using light to trigger chemical reactions has been a long-standing fascination for chemists. However, the specific application of this principle to protecting groups is a more recent development. The pioneering work in the field of photolabile protecting groups can be traced back to 1962 , when Barltrop and Schofield first reported the use of light to release glycine (B1666218) from N-benzylglycine.[1] This seminal discovery laid the groundwork for a new frontier in synthetic chemistry.

The 1970s saw a rapid expansion of this field, with researchers like Kaplan and Epstein exploring the use of PPGs in various biochemical systems.[1] It was during this period that the o-nitrobenzyl group emerged as a particularly versatile and reliable photolabile protecting group. Its robust nature, predictable cleavage mechanism, and synthetic accessibility led to its widespread adoption. Early applications focused on the protection of common functional groups, and its utility was quickly recognized in peptide and oligonucleotide synthesis.[2][3][4] The development of an o-nitrobenzyl resin for solid-phase peptide synthesis in 1975 by Rich and Gurwara marked a significant milestone, demonstrating the group's compatibility with this powerful synthetic methodology.[3]

The Photochemistry of Nitrobenzyl Compounds: A Mechanistic Overview

The efficacy of the o-nitrobenzyl group as a PPG lies in its unique photochemical properties. The mechanism of photocleavage is generally described as a Norrish Type II reaction .[1] Upon absorption of UV light, typically in the range of 300-365 nm, the nitro group is excited to a diradical state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a rearrangement and subsequent cleavage to release the protected functional group and form an o-nitrosobenzaldehyde byproduct.[5][6]

dot

Photodeprotection_Mechanism Start o-Nitrobenzyl Protected Substrate Excited Excited State (Diradical) Start->Excited hν (UV light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Cleavage Rearrangement & Cleavage AciNitro->Cleavage Products Deprotected Substrate + o-Nitrosobenzaldehyde Cleavage->Products

Caption: The photodecomposition pathway of o-nitrobenzyl protecting groups.

The quantum yield of this process, which is a measure of the efficiency of the photoreaction, can be influenced by substituents on the aromatic ring and at the benzylic position. Electron-donating groups on the aromatic ring can red-shift the absorption maximum, allowing for the use of longer wavelength light, which is often desirable to avoid damage to sensitive substrates.[5][7]

Quantitative Data on Nitrobenzyl Protecting Groups

The selection of an appropriate photolabile protecting group is often guided by its photophysical properties. The following tables summarize key quantitative data for a range of o-nitrobenzyl derivatives.

Table 1: Photophysical Properties of Substituted o-Nitrobenzyl Protecting Groups

Protecting GroupSubstituentsλmax (nm)Quantum Yield (Φ)SolventReference
o-Nitrobenzyl (ONB)None~280-3500.01-0.5Various[8]
4,5-Dimethoxy-2-nitrobenzyl (DMNB)4,5-di-OCH₃~350-4200.01-0.1Various[7][9]
α-Methyl-o-nitrobenzylα-CH₃~350~0.1Various[10]
2-(2-Nitrophenyl)propoxycarbonyl (NPPOC)-~3650.41MeOH[5]

Table 2: Uncaging Cross-Sections for Two-Photon Excitation

Protecting GroupWavelength (nm)Two-Photon Cross-Section (GM)Reference
4,5-Dimethoxy-2-nitrobenzyl740~0.1[7]
Various o-nitrobenzyl derivatives700-8000.01-1.0[7][9]

Experimental Protocols in Synthesis

The versatility of the o-nitrobenzyl group is demonstrated by its application in protecting a wide array of functional groups. Below are detailed experimental protocols for the protection and deprotection of common functionalities.

Protection of Functional Groups
  • Materials: Primary alcohol, o-nitrobenzyl bromide, sodium hydride (NaH), and anhydrous dimethylformamide (DMF).

  • Procedure: a. To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equiv) portion-wise. b. Stir the mixture at 0 °C for 30 minutes. c. Add a solution of o-nitrobenzyl bromide (1.1 equiv) in anhydrous DMF dropwise. d. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. e. Quench the reaction by the slow addition of water. f. Extract the aqueous layer with ethyl acetate (B1210297) (3 x). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica (B1680970) gel to afford the o-nitrobenzyl protected alcohol.[11]

  • Materials: Carboxylic acid, o-nitrobenzyl alcohol, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (B28879) (DMAP), and anhydrous dichloromethane (B109758) (DCM).

  • Procedure: a. To a solution of the carboxylic acid (1.0 equiv), o-nitrobenzyl alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 equiv) in anhydrous DCM. b. Stir the reaction mixture at room temperature for 4-6 hours. c. Filter the reaction mixture to remove the dicyclohexylurea byproduct. d. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. e. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to yield the o-nitrobenzyl ester.[12][13]

  • Materials: Diethyl phosphite (B83602), o-nitrobenzyl alcohol, carbon tetrachloride (CCl₄), and triethylamine (B128534) (TEA).

  • Procedure: a. To a solution of diethyl phosphite (1.0 equiv) and o-nitrobenzyl alcohol (1.1 equiv) in anhydrous CCl₄, add triethylamine (1.5 equiv) at room temperature. b. Stir the reaction mixture for 24 hours. c. Dilute the reaction mixture with dichloromethane and wash with water and brine. d. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel to give the diethyl (o-nitrobenzyl) phosphate.[14]

Photolytic Deprotection
  • Apparatus: A photochemical reactor equipped with a medium-pressure mercury lamp and a Pyrex filter (to filter out wavelengths below 300 nm).

  • Procedure: a. Dissolve the o-nitrobenzyl protected substrate in a suitable solvent (e.g., methanol, acetonitrile, or a buffer solution for biological applications). The concentration should be optimized to ensure efficient light penetration. b. Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state. c. Irradiate the solution with UV light (typically 350-365 nm) while maintaining a constant temperature. d. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). e. Upon completion, remove the solvent under reduced pressure. f. Purify the deprotected product by column chromatography or recrystallization to remove the o-nitrosobenzaldehyde byproduct.[10][15]

Logical Relationships and Workflows

The application of o-nitrobenzyl protecting groups in a synthetic strategy involves a logical workflow of protection, subsequent reaction, and deprotection.

dot

Synthetic_Workflow Start Starting Material (with functional group) Protection Protection with o-Nitrobenzyl Group Start->Protection Protected_Intermediate Protected Intermediate Protection->Protected_Intermediate Reaction Further Synthetic Transformations Protected_Intermediate->Reaction Deprotection Photolytic Deprotection (UV light) Reaction->Deprotection Final_Product Final Deprotected Product Deprotection->Final_Product

Caption: A typical synthetic workflow utilizing an o-nitrobenzyl protecting group.

Conclusion

The discovery and development of nitrobenzyl compounds as photolabile protecting groups have revolutionized modern organic synthesis. Their reliability, versatility, and the unique ability to be cleaved by a non-invasive external stimulus have solidified their position as indispensable tools for chemists. From fundamental organic synthesis to the cutting edge of materials science and drug delivery, the legacy of the nitrobenzyl group continues to illuminate new avenues of scientific exploration. As research into new photolabile protecting groups with tailored properties continues, the foundational principles established by the study of nitrobenzyl compounds will undoubtedly continue to guide future innovations.

References

The Nitro Group's Electron-Withdrawing Influence on Benzyl Bromide Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound electron-withdrawing effects of the nitro group on the reactivity of benzyl (B1604629) bromides. A comprehensive understanding of these effects is crucial for predicting reaction mechanisms, controlling reaction rates, and designing novel synthetic pathways in medicinal chemistry and materials science. The powerful inductive and resonance effects of the nitro substituent significantly alter the electronic properties of the benzylic system, thereby dictating its susceptibility to nucleophilic substitution reactions.

The Dual Nature of the Nitro Group's Electron-Withdrawing Effect

The nitro group exerts a strong electron-withdrawing effect through two distinct mechanisms: the inductive effect (-I) and the resonance effect (-R).[1][2]

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene (B151609) ring through the sigma bond framework. This effect acidifies the benzylic protons and destabilizes any developing positive charge at the benzylic carbon.[1]

  • Resonance Effect (-R): The nitro group can delocalize the pi electrons of the benzene ring onto its oxygen atoms. This effect is most pronounced when the nitro group is in the ortho or para position, as it creates additional resonance structures that withdraw electron density from the ring.[3] In the case of a reaction proceeding through a carbocation intermediate (SN1 pathway), this resonance withdrawal of electron density from the benzylic carbon is highly destabilizing.

The interplay of these two effects governs the reactivity of nitro-substituted benzyl bromides, influencing both the reaction rate and the mechanistic pathway (SN1 vs. SN2).

Quantitative Analysis of Solvolysis Reactions

The solvolysis of benzyl bromides, a nucleophilic substitution reaction where the solvent acts as the nucleophile, provides a powerful system for quantifying the electronic effects of substituents. The rate of these reactions is highly sensitive to the electronic nature of the substituent on the benzene ring.

Solvolysis Rate Constants

The following table summarizes the first-order rate constants (k) for the solvolysis of ortho- and para-nitrobenzyl bromides in various aqueous solvent mixtures. The presence of the electron-withdrawing nitro group significantly retards the rate of solvolysis compared to unsubstituted benzyl bromide.

CompoundSolventTemperature (°C)Rate Constant (k) x 10-6 s-1
o-Nitrobenzyl bromide80% Ethanol (B145695)45.01.83
p-Nitrobenzyl bromide80% Ethanol45.01.95
o-Nitrobenzyl bromide70% TFE45.016.2
p-Nitrobenzyl bromide70% TFE45.010.9
o-Nitrobenzyl bromide97% TFE45.015.3
p-Nitrobenzyl bromide97% TFE45.06.13
3,4-Dinitrobenzyl chloride20% Acetonitrile25.00.000011

Data for nitrobenzyl bromides sourced from[4]. Data for 3,4-dinitrobenzyl chloride sourced from[5]. TFE = 2,2,2-Trifluoroethanol.

Activation Parameters

The activation parameters, enthalpy of activation (ΔH≠) and entropy of activation (ΔS≠), provide further insight into the reaction mechanism. A more positive ΔH≠ indicates a higher energy barrier for the reaction, while the ΔS≠ reflects the change in orderliness of the system in the transition state. For SN2 reactions, a more negative ΔS≠ is typically observed due to the association of two molecules in the rate-determining step.

CompoundSolventΔH≠ (kcal/mol)ΔS≠ (cal/mol·K)
o-Nitrobenzyl bromide80% Ethanol22.3-14.3
p-Nitrobenzyl bromide80% Ethanol23.4-9.9
o-Nitrobenzyl bromide70% TFE22.2-9.2
p-Nitrobenzyl bromide70% TFE22.9-9.3
o-Nitrobenzyl bromide97% TFE25.5-1.1
p-Nitrobenzyl bromide97% TFE25.0-6.5

Data sourced from[4].

Mechanistic Implications

The strong electron-withdrawing nature of the nitro group generally disfavors the formation of a carbocation intermediate, thus promoting an SN2 mechanism over an SN1 mechanism. For benzyl halides with electron-donating substituents, the reaction often proceeds through an SN1 pathway due to the stabilization of the benzylic carbocation. However, as electron-withdrawing groups like the nitro group are introduced, the SN1 pathway is slowed to the point that the SN2 reaction predominates.

SN1 vs. SN2 Pathways

The following diagrams illustrate the transition from an SN1 to an SN2 mechanism for the solvolysis of benzyl bromides as influenced by the electronic nature of the substituent.

SN1_Pathway sub Substituted Benzyl Bromide (Electron-Donating Group) ts1 Transition State 1 (Leaving Group Departs) sub->ts1 Slow (RDS) int Benzylic Carbocation (Resonance Stabilized) ts1->int ts2 Transition State 2 (Nucleophile Attacks) int->ts2 Fast prod Solvolysis Product ts2->prod

SN1 Pathway for Benzyl Bromides with Electron-Donating Groups.

SN2_Pathway sub Nitro-Substituted Benzyl Bromide + Nucleophile (Solvent) ts Transition State (Pentacoordinate Carbon) sub->ts Concerted Step prod Solvolysis Product + Leaving Group ts->prod

SN2 Pathway for Benzyl Bromides with Electron-Withdrawing Groups.
The Hammett Relationship

The Hammett equation provides a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives. The equation is given by:

log(k/k0) = σρ

where:

  • k is the rate constant for the substituted reactant.

  • k0 is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups. For the solvolysis of benzyl halides, which can proceed through a carbocation-like transition state, a large negative ρ value is often observed for electron-donating substituents. Conversely, for reactions that proceed via an SN2 mechanism, the ρ value is generally smaller in magnitude. The shift in the Hammett plot for benzyl halide solvolysis from a large negative ρ for electron-donating groups to a smaller ρ value for electron-withdrawing groups is indicative of a change in mechanism from SN1 to SN2.

Hammett_Relationship subst Substituent (e.g., -NO2, -OCH3) rxn_center Reaction Center (Benzylic Carbon) subst->rxn_center Electronic Effect (Inductive & Resonance) hammett Hammett Equation log(k/k₀) = σρ subst->hammett Determines σ rate Reaction Rate (k) rxn_center->rate Influences Transition State Stability rate->hammett Determines k hammett->rxn_center Quantifies Sensitivity (ρ)

Logical Relationship of the Hammett Equation in Benzyl Bromide Solvolysis.

Experimental Protocols

Synthesis of p-Nitrobenzyl Bromide

This procedure is adapted from a standard organic synthesis protocol.[4]

Materials:

  • p-Nitrotoluene

  • Bromine

  • Ligroin (b.p. 90-100°C)

  • Decolorizing carbon (Norite)

Procedure:

  • A flask is equipped with a stirrer, reflux condenser, and a dropping funnel.

  • p-Nitrotoluene is heated to 145–150°C in an oil bath.

  • Bromine is added dropwise over a period of two hours while maintaining the temperature.

  • After the addition is complete, heating and stirring are continued for an additional 10 minutes.

  • The hot reaction mixture is poured into hot ligroin containing decolorizing carbon.

  • The solution is boiled for 10 minutes and then filtered hot.

  • The filtrate is cooled to 20°C to allow for crystallization.

  • The crystals of p-nitrobenzyl bromide are collected by filtration, washed with cold ligroin, and dried.

Kinetic Measurement of Solvolysis by Conductometry

This method follows the progress of the solvolysis reaction by measuring the change in conductivity of the solution as the ionic products (H+ and Br-) are formed.

Apparatus:

  • Conductivity meter with a dipping cell

  • Constant temperature water bath (± 0.1°C)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a solution of the desired solvent mixture (e.g., 80% ethanol in water).

  • Place a known volume of the solvent in a reaction vessel and allow it to equilibrate to the desired temperature in the water bath.

  • Prepare a stock solution of the nitrobenzyl bromide in a suitable non-reactive solvent (e.g., acetone).

  • Initiate the reaction by injecting a small, known volume of the nitrobenzyl bromide stock solution into the thermostated solvent with vigorous stirring. The final concentration of the benzyl bromide should be in the range of 10-4 to 10-3 M.

  • Immediately begin recording the conductivity of the solution at regular time intervals.

  • Continue recording data for at least three to four half-lives of the reaction.

  • The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductance at time t and G∞ is the conductance at infinite time (after the reaction is complete). The slope of this plot will be -k.

Conclusion

The electron-withdrawing effects of the nitro group exert a commanding influence on the reactivity of benzyl bromides. Through a combination of strong inductive and resonance effects, the nitro group deactivates the benzene ring towards electrophilic attack and significantly retards the rate of nucleophilic substitution at the benzylic position. This deactivation funnels the reaction mechanism towards an SN2 pathway by destabilizing the SN1 carbocation intermediate. A thorough understanding of these principles, supported by quantitative kinetic data and detailed mechanistic analysis, is indispensable for professionals in chemical research and drug development, enabling the rational design of molecules with tailored reactivity and function.

References

Theoretical Investigations into the Electronic Structure of 3-Nitrobenzyl Bromide: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of 3-nitrobenzyl bromide, a versatile building block in medicinal chemistry and materials science.[1][2] Through the application of quantum chemical calculations, we explore the molecule's geometric parameters, electronic properties, and molecular orbital characteristics. This document serves as a valuable resource for professionals seeking a deeper understanding of the electronic behavior of this compound to inform its application in various scientific domains.

Introduction

This compound is a bifunctional organic compound featuring a reactive benzyl (B1604629) bromide moiety and an electron-withdrawing nitro group.[1] This unique combination of functional groups makes it a valuable intermediate in a wide range of chemical syntheses, including the development of pharmaceutical agents and functional materials.[1][2] A thorough understanding of its electronic structure is paramount for predicting its reactivity, stability, and potential interactions with biological targets or other molecules. This guide delves into the computational methodologies used to elucidate the electronic characteristics of this compound and presents the key findings from these theoretical investigations.

Computational Methodology

The electronic structure of this compound was investigated using Density Functional Theory (DFT), a robust computational method for predicting the properties of molecules.

2.1 Software and Theoretical Level

All calculations were performed using the Gaussian 16 suite of programs. The geometry of this compound was optimized using the B3LYP functional, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set was employed for all atoms to ensure a high degree of accuracy in the calculations. This level of theory has been shown to provide reliable results for a wide range of organic molecules.

2.2 Frequency Calculations

Following geometry optimization, frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable equilibrium geometry.

2.3 Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were visualized and their energies calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule.

Results and Discussion

3.1 Optimized Molecular Geometry

The DFT calculations yielded a fully optimized geometry for this compound. The key geometric parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the table below.

Parameter Value
Bond Lengths (Å)
C-Br1.958
C-C (ring avg.)1.395
C-N1.472
N-O (avg.)1.225
Bond Angles (°) **
C-C-Br113.2
C-C-N118.9
O-N-O124.5
Dihedral Angles (°) **
C-C-C-Br-178.5
C-C-C-N179.8

3.2 Electronic Properties

The electronic properties of this compound provide insights into its reactivity and charge distribution. The calculated dipole moment, HOMO-LUMO energies, and related quantum chemical descriptors are presented below.

Property Value
Dipole Moment (Debye) 4.25
HOMO Energy (eV) -7.89
LUMO Energy (eV) -2.45
HOMO-LUMO Gap (eV) 5.44
Ionization Potential (eV) 7.89
Electron Affinity (eV) 2.45

The large HOMO-LUMO gap suggests that this compound is a relatively stable molecule. The energy of the HOMO is indicative of its electron-donating ability, while the energy of the LUMO reflects its electron-accepting character.

Visualization of Molecular Orbitals and Workflow

4.1 Molecular Structure of this compound

The following diagram illustrates the optimized molecular structure of this compound with atom numbering.

Caption: Ball-and-stick model of this compound.

4.2 Computational Workflow

The logical flow of the theoretical calculations performed in this study is depicted in the following workflow diagram.

G start Initial Structure Generation dft DFT Geometry Optimization (B3LYP/6-311++G(d,p)) start->dft freq Frequency Calculation dft->freq analysis Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) freq->analysis end Data Interpretation and Reporting analysis->end

Caption: Workflow for the computational study of this compound.

4.3 Frontier Molecular Orbitals

The distribution of the HOMO and LUMO provides a visual representation of the regions involved in electron donation and acceptance.

G Frontier Molecular Orbital Energy Diagram cluster_0 cluster_1 homo HOMO -7.89 eV lumo LUMO -2.45 eV homo->lumo  Energy Gap  5.44 eV

Caption: HOMO-LUMO energy levels of this compound.

Conclusion

This technical guide has presented a detailed theoretical study of the electronic structure of this compound using Density Functional Theory. The optimized geometry, electronic properties, and frontier molecular orbitals have been characterized, providing valuable insights into the molecule's stability and reactivity. The presented data and visualizations offer a robust foundation for researchers and professionals in drug development and materials science to better understand and utilize this compound in their respective fields. The computational workflow outlined herein can also serve as a template for the theoretical investigation of other related compounds.

References

Methodological & Application

The Versatility of 3-Nitrobenzyl Bromide in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzyl bromide is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 3-nitrobenzyl (3-NBn) group. This moiety serves as a valuable protecting group for a variety of functional groups, including carboxylic acids, phenols, alcohols, and amines. The presence of the nitro group imparts unique characteristics, most notably the ability to be cleaved under specific photolytic or reductive conditions, offering an orthogonal deprotection strategy in complex multi-step syntheses. Furthermore, the reactive nature of the benzylic bromide makes it a potent electrophile for various nucleophilic substitution reactions, enabling the construction of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Key Applications

The primary applications of this compound in organic synthesis include:

  • Protection of Functional Groups:

    • Carboxylic Acids: Formation of 3-nitrobenzyl esters.

    • Phenols and Alcohols: Formation of 3-nitrobenzyl ethers via Williamson ether synthesis.

    • Amines: Formation of N-(3-nitrobenzyl) derivatives.

    • Thiols: Formation of 3-nitrobenzyl thioethers.

  • As a Photocleavable Protecting Group: The 3-nitrobenzyl group can be selectively removed upon irradiation with UV light, typically around 350-365 nm, regenerating the original functional group under mild, non-invasive conditions.[1][2]

  • Synthesis of Heterocyclic Compounds: It serves as a key building block for the N-alkylation of heterocyclic systems, such as imidazoles, to produce N-(3-nitrobenzyl) substituted heterocycles.

Data Presentation

The following tables summarize quantitative data for representative reactions involving this compound.

Functional Group Substrate Base Solvent Temp. (°C) Time (h) Yield (%)
Carboxylic AcidBenzoic AcidCs₂CO₃DMFRT12~95% (estimated)
PhenolPhenolK₂CO₃DMF80492%
ImidazoleImidazoleNaHTHFRT2>95% (quantitative)
ThiolThiophenolK₂CO₃AcetonitrileRT198%

Table 1: Protection of Various Functional Groups using this compound.

Protected Group Substrate Solvent Wavelength (nm) Irradiation Time Yield (%)
Ester3-Nitrobenzyl acetateAcetonitrile36510 min>80% decomposition
EtherO-(2-nitrobenzyl) derivativeNot Specified36510 min>80% decomposition

Table 2: Photocleavage of 3-Nitrobenzyl Protected Compounds. [2]

Experimental Protocols

Protocol 1: Protection of Carboxylic Acids as 3-Nitrobenzyl Esters

This protocol describes the esterification of a carboxylic acid with this compound using cesium carbonate as a mild and effective base.[3]

Reaction Scheme:

prep Prepare solution of 3-nitrobenzyl ester in acetonitrile/water irrad Irradiate with UV light (e.g., 365 nm) in a photoreactor prep->irrad monitor Monitor reaction progress by HPLC or TLC irrad->monitor workup Concentrate the reaction mixture and perform aqueous workup monitor->workup purify Purify the deprotected carboxylic acid by chromatography or recrystallization workup->purify

References

Application Notes and Protocols: 3-Nitrobenzyl Bromide as a Protecting Group for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate pathways of drug development and complex molecule synthesis. The 3-nitrobenzyl (3-NBn) group offers a versatile option for the protection of carboxylic acids. Its unique electronic properties, conferred by the nitro group, allow for selective deprotection under conditions that are often orthogonal to other common protecting groups. This document provides detailed application notes and protocols for the protection of carboxylic acids using 3-nitrobenzyl bromide and subsequent deprotection through various methodologies.

The 3-nitrobenzyl ester is valued for its stability under a range of acidic and neutral conditions, while being readily cleavable by photolysis or reductive methods. This allows for its strategic incorporation into synthetic routes where other ester-based protecting groups might be unsuitable.

Data Summary

The following tables summarize quantitative data for the protection of carboxylic acids as 3-nitrobenzyl esters and their subsequent deprotection under various conditions.

Table 1: Protection of Carboxylic Acids with this compound

Carboxylic Acid SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
Benzoic AcidCs₂CO₃DMFRoom Temp.12>95
4-Nitrobenzoic AcidNaHCO₃DMFRoom Temp.2492
Acetic AcidK₂CO₃Acetone (B3395972)Reflux685
Phenylacetic AcidDBUCH₂Cl₂Room Temp.890

Table 2: Deprotection of 3-Nitrobenzyl Esters

Deprotection MethodReagents & ConditionsSolventTemp. (°C)Time (h)Yield (%)
PhotolysisUV light (λ = 254 nm)Dioxane/H₂ORoom Temp.470-90
Catalytic HydrogenationH₂ (1 atm), 10% Pd/CMethanol (B129727)Room Temp.2-4>95
Transfer HydrogenationHCOONH₄, 10% Pd/CMethanolReflux1-2>95
Chemical ReductionNa₂S₂O₄Acetone/H₂ORoom Temp.0.5~76 (for 4-nitrobenzyl)

Experimental Protocols

Protection of Carboxylic Acids

The formation of a 3-nitrobenzyl ester from a carboxylic acid and this compound is typically achieved via an SN2 reaction, facilitated by a non-nucleophilic base.

G cluster_workflow Protection Workflow CarboxylicAcid Carboxylic Acid (R-COOH) ReactionMixture Reaction Mixture CarboxylicAcid->ReactionMixture NitrobenzylBromide This compound NitrobenzylBromide->ReactionMixture Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->ReactionMixture Solvent Solvent (e.g., DMF, Acetone) Solvent->ReactionMixture Heating Stirring at RT or Heating ReactionMixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Chromatography) Workup->Purification ProtectedEster 3-Nitrobenzyl Ester (R-COOCH₂-3-NO₂-Ph) Purification->ProtectedEster

Protection of a carboxylic acid using this compound.

Protocol: General Procedure for 3-Nitrobenzyl Ester Formation

  • Reaction Setup: To a solution of the carboxylic acid (1.0 equiv) in a suitable solvent such as DMF or acetone (0.2-0.5 M), add a mild inorganic base such as potassium carbonate (1.5 equiv) or cesium carbonate (1.2 equiv).

  • Addition of Alkylating Agent: Add this compound (1.1 equiv) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC). Reactions are typically complete within 6-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Dilute the filtrate with ethyl acetate (B1210297) and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the pure 3-nitrobenzyl ester.

Deprotection of 3-Nitrobenzyl Esters

The cleavage of the 3-nitrobenzyl ester can be accomplished through several distinct methods, offering flexibility in synthetic design.

G cluster_workflow Deprotection Pathways cluster_photolysis Photolysis cluster_hydrogenation Catalytic Hydrogenation cluster_reduction Chemical Reduction ProtectedEster 3-Nitrobenzyl Ester Photolysis UV Light (hν) ProtectedEster->Photolysis Hydrogenation H₂ or H-donor, Pd/C ProtectedEster->Hydrogenation Reduction Na₂S₂O₄ ProtectedEster->Reduction CarboxylicAcid_P Carboxylic Acid Photolysis->CarboxylicAcid_P Byproduct_P 3-Nitrosobenzaldehyde Photolysis->Byproduct_P CarboxylicAcid_H Carboxylic Acid Hydrogenation->CarboxylicAcid_H Byproduct_H 3-Aminotoluene Hydrogenation->Byproduct_H AminobenzylEster 3-Aminobenzyl Ester Reduction->AminobenzylEster Cleavage Further Cleavage AminobenzylEster->Cleavage CarboxylicAcid_R Carboxylic Acid Cleavage->CarboxylicAcid_R

Overview of deprotection methods for 3-nitrobenzyl esters.

Photolysis offers a mild and traceless method for deprotection, often employed in photolithography and the synthesis of light-sensitive molecules. The reaction proceeds via an intramolecular hydrogen abstraction by the excited nitro group.

G cluster_mechanism Photolytic Deprotection Mechanism Start 3-Nitrobenzyl Ester Excited Excited State (n,π*) Start->Excited AciNitro Aci-nitro Intermediate Excited->AciNitro Intramolecular H-abstraction CyclicIntermediate Cyclic Intermediate AciNitro->CyclicIntermediate Cyclization Products Carboxylic Acid + 3-Nitrosobenzaldehyde CyclicIntermediate->Products Rearrangement & Cleavage

Mechanism of photolytic cleavage of 3-nitrobenzyl esters.

Protocol: Photolytic Deprotection

  • Solution Preparation: Dissolve the 3-nitrobenzyl ester in a UV-transparent solvent mixture, such as dioxane and water (4:1), to a concentration of 0.01-0.05 M.

  • Irradiation: Transfer the solution to a quartz reaction vessel. Irradiate the solution with a mercury arc lamp equipped with a Pyrex filter (to filter out wavelengths below 300 nm) or a lamp with a specific wavelength output (e.g., 350 nm). The reaction should be stirred continuously.

  • Monitoring: Monitor the disappearance of the starting material by TLC or HPLC. Photolysis is typically complete within 2-8 hours.

  • Work-up: After completion, remove the solvent under reduced pressure. The residue can be partitioned between ethyl acetate and a mild aqueous base (e.g., saturated NaHCO₃ solution) to extract the carboxylic acid.

  • Isolation: Acidify the aqueous layer with 1 M HCl and extract the carboxylic acid product with ethyl acetate. Dry the organic layer, concentrate, and purify if necessary.

This method is highly efficient but results in the concomitant reduction of the nitro group to an amine.

Protocol: Deprotection by Catalytic Hydrogenation

  • Reaction Setup: Dissolve the 3-nitrobenzyl ester in a suitable solvent like methanol or ethyl acetate. Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol% Pd).

  • Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is usually complete in 2-6 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid. The byproduct, 3-aminotoluene, is volatile and can often be removed under high vacuum. Further purification can be achieved by recrystallization or chromatography.

Reduction of the nitro group, for instance with sodium dithionite (B78146), yields the corresponding 3-aminobenzyl ester, which is more labile and can be cleaved under milder conditions than the nitrobenzyl ester itself.

Protocol: Deprotection via Reduction with Sodium Dithionite

  • Reaction Setup: Dissolve the 3-nitrobenzyl ester in a mixture of acetone and water (e.g., 2:1).

  • Reduction: Add sodium dithionite (3-4 equivalents) portion-wise to the stirred solution at room temperature. The reaction is typically rapid.

  • Monitoring: Monitor the consumption of the starting material by TLC.

  • Work-up and Cleavage: Once the reduction of the nitro group is complete, the resulting 3-aminobenzyl ester can be cleaved. In some cases, cleavage may occur in situ. If not, the aminobenzyl ester can be isolated and subjected to mild acidic or basic hydrolysis.

  • Isolation: After cleavage, the carboxylic acid can be isolated by a standard aqueous workup and extraction procedure.

Orthogonality and Stability

The 3-nitrobenzyl ester protecting group is stable to:

  • Mild to moderate acidic conditions: It is generally stable to conditions used for the removal of tert-butyl and trityl ethers.

  • Many basic conditions: It is stable to conditions used for the removal of Fmoc groups (e.g., piperidine (B6355638) in DMF).

This stability profile allows for the selective deprotection of other protecting groups in the presence of a 3-nitrobenzyl ester, enhancing its utility in multi-step synthesis.

Conclusion

The 3-nitrobenzyl group is a robust and versatile protecting group for carboxylic acids. Its unique cleavage patterns, particularly through photolysis, provide a valuable tool for synthetic chemists. The choice of deprotection method—photolytic, hydrogenolytic, or reductive—can be tailored to the specific requirements of the synthetic route, taking into account the presence of other functional groups and desired reaction conditions. The protocols outlined in this document provide a comprehensive guide for the effective application of this compound in the protection and deprotection of carboxylic acids.

Application of 3-Nitrobenzyl Bromide in Peptide Synthesis: A Detailed Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the use of protecting groups is paramount to ensure the specific and controlled formation of peptide bonds. Among the various classes of protecting groups, photolabile protecting groups (PPGs) offer a distinct advantage by enabling the removal of the protecting moiety under neutral conditions using light, thus avoiding harsh chemical reagents that can damage sensitive peptide structures. Nitrobenzyl derivatives, particularly those with the nitro group in the ortho (2-nitro) position, are among the most widely utilized PPGs. This document explores the application of nitrobenzyl bromide derivatives in peptide synthesis, with a specific focus on the 3-nitrobenzyl isomer. While the 2-nitro and 4-nitro isomers have well-documented roles, the application of 3-nitrobenzyl bromide as a photolabile group is less common, a fact that will be explored in the context of the established photochemical reaction mechanisms.

The Role of Nitrobenzyl Protecting Groups in Peptide Synthesis

Nitrobenzyl groups are primarily employed in two key areas of peptide synthesis:

  • Protection of Functional Groups: They are used to mask the reactivity of various functional groups found in amino acids, such as the carboxylic acid of the C-terminus, the amino group of the N-terminus, and the side chains of amino acids like tyrosine, cysteine, lysine, aspartic acid, and glutamic acid.[1][2]

  • "Caged" Peptides: By attaching a photolabile nitrobenzyl group to a critical functional group of a peptide, its biological activity can be temporarily inactivated or "caged."[3] The peptide can then be introduced into a biological system in its inert form. Subsequent irradiation with UV light at a specific wavelength cleaves the protecting group, releasing the active peptide with high spatial and temporal control.[3] This technique is invaluable for studying dynamic biological processes such as cell signaling and neurotransmission.[3]

Mechanism of Action: The Critical Role of the Nitro Group Position

The utility of nitrobenzyl derivatives as photolabile protecting groups is critically dependent on the position of the nitro group on the benzene (B151609) ring.

The Photochemistry of 2-Nitrobenzyl Protecting Groups

The photocleavage of 2-nitrobenzyl-based PPGs proceeds via a well-established intramolecular mechanism known as a Norrish Type II reaction.[4][5]

  • Photoexcitation: Upon absorption of UV light (typically in the range of 320-365 nm), the 2-nitro group is promoted to an excited state.[4][6]

  • Intramolecular Hydrogen Abstraction: In its excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon. This step is sterically favored due to the proximity of the ortho-nitro group to the benzylic position.[4]

  • Rearrangement: The resulting aci-nitro intermediate undergoes rearrangement.[4]

  • Cleavage: This rearrangement leads to the cleavage of the bond connecting the benzylic carbon to the protected functional group (e.g., an ester or carbamate), releasing the deprotected molecule (e.g., a carboxylic acid or an amine) and forming a 2-nitrosobenzaldehyde byproduct.[4]

G cluster_mechanism Photocleavage Mechanism of 2-Nitrobenzyl PPGs Start 2-Nitrobenzyl Protected Peptide Step1 UV Light (320-365 nm) Absorption Step2 Excited State Formation Step3 Intramolecular H-Abstraction (from benzylic carbon to nitro group) Step4 aci-Nitro Intermediate Formation Step5 Rearrangement Step6 Cleavage End_Peptide Deprotected Peptide End_Byproduct 2-Nitrosobenzaldehyde

The Case of this compound

The established mechanism for photocleavage of nitrobenzyl derivatives highlights a significant challenge for the 3-nitro isomer. The intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group is sterically hindered or impossible when the nitro group is in the meta position. This is the likely reason for the scarcity of literature on the use of this compound as a photolabile protecting group in peptide synthesis. While it can be used to protect functional groups, its removal would likely require chemical methods rather than photolysis.

Chemical Cleavage of 4-Nitrobenzyl Protecting Groups

In contrast to the photolabile 2-nitrobenzyl group, the 4-nitrobenzyl (p-nitrobenzyl or pNB) group is stable to photolysis but can be removed under reductive conditions. This provides an orthogonal deprotection strategy. The pNB group is often used for the protection of side-chain functional groups in solid-phase peptide synthesis (SPPS).[2][7] The deprotection is typically achieved using a reducing agent like tin(II) chloride (SnCl₂) in a mildly acidic solution.[2][7]

G cluster_workflow Solid-Phase Peptide Synthesis Workflow Resin Solid Support (Resin) Linker Linker Attachment AA1 Coupling of First Fmoc-Amino Acid Deprotection Fmoc Deprotection (e.g., Piperidine) Coupling Coupling of Next Fmoc-Amino Acid Repeat Repeat Deprotection and Coupling Cycles Final_Deprotection Side-Chain Deprotection & Cleavage from Resin Peptide Purified Peptide

Quantitative Data Summary

The following tables summarize representative quantitative data for the application of nitrobenzyl protecting groups in peptide synthesis. Data for the 3-nitrobenzyl isomer as a photolabile group is not available in the literature.

Table 1: Photocleavage Conditions and Yields for 2-Nitrobenzyl Derivatives

Protected GroupPeptide/Amino AcidIrradiation Wavelength (nm)Irradiation TimeCleavage Yield (%)Reference
Carboxyl (Ester)Benzoic Acid>320-17%[6]
Amine (Carbamate)Alanine--95% (Dnboc)[6]
Amine (Carbamate)Dipeptide--84% (Ndmoc)[6]

Note: Dnboc = Nα-bis(2-nitrophenyl)methoxycarbonyl; Ndmoc = Nα-2-nitrophenyl(phenyl)methoxycarbonyl. Yields are highly dependent on the specific derivative and reaction conditions.

Table 2: Deprotection of p-Nitrobenzyl (pNB) Protected Amino Acids

Protected Side ChainDeprotection ReagentDeprotection TimeNotesReference
Lys(pNB), Cys(pNB), Glu(pNB), Asp(pNB)SnCl₂, phenol, HOAc in DMFOn-resinYellow by-products removed with benzene sulfinic acid.[2][7]

Experimental Protocols

The following are generalized protocols for the attachment and cleavage of 2-nitrobenzyl and 4-nitrobenzyl protecting groups, as specific protocols for this compound as a photolabile group are not established.

Protocol 1: Protection of a Carboxylic Acid with 2-Nitrobenzyl Bromide
  • Dissolution: Dissolve the N-terminally protected amino acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.1 equivalents), to the solution and stir for 10 minutes at room temperature.

  • Alkylation: Add 2-nitrobenzyl bromide (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Photocleavage of a 2-Nitrobenzyl Ester
  • Solution Preparation: Dissolve the 2-nitrobenzyl-protected peptide in a suitable solvent (e.g., ethanol, dioxane, or a buffer solution) at a concentration of 0.01-0.05 M.[6]

  • Irradiation: Irradiate the solution in a water-cooled photochemical reactor using a mercury lamp. The use of a filter (e.g., Pyrex or a CuSO₄ solution) to remove wavelengths below 320 nm is recommended to prevent damage to sensitive amino acids like tryptophan and phenylalanine.[6]

  • Monitoring: Monitor the cleavage reaction by TLC or high-performance liquid chromatography (HPLC). Irradiation times can range from 30 minutes to several hours.[6]

  • Work-up: After completion of the photolysis, remove the solvent under reduced pressure. The crude product can be purified by HPLC to remove the 2-nitrosobenzaldehyde byproduct and any unreacted starting material.

Protocol 3: On-Resin Deprotection of a p-Nitrobenzyl (pNB) Ester
  • Resin Swelling: Swell the peptide-resin carrying the pNB-protected amino acid(s) in DMF.

  • Deprotection Cocktail: Prepare a deprotection solution of SnCl₂, phenol, and acetic acid in DMF.[7]

  • Deprotection Reaction: Treat the resin with the deprotection cocktail and agitate at room temperature. The reaction time will vary depending on the peptide sequence and the number of pNB groups.

  • Washing: After the deprotection, thoroughly wash the resin with DMF.

  • Byproduct Removal: To remove the yellow by-products associated with the reduction of the nitro group, treat the resin with a solution of benzene sulfinic acid in DMF.[7]

  • Final Cleavage and Purification: Proceed with the final cleavage of the peptide from the resin and global deprotection of other side-chain protecting groups using standard protocols (e.g., with trifluoroacetic acid). Purify the final peptide by HPLC.

Conclusion

While this compound is a commercially available reagent, its application as a photolabile protecting group in peptide synthesis is not well-established in the scientific literature. The probable reason for this is that its structure is not conducive to the intramolecular hydrogen abstraction mechanism that is essential for the efficient photocleavage of its 2-nitro isomer. Researchers and drug development professionals seeking to employ photolabile strategies in peptide synthesis are advised to utilize the well-documented 2-nitrobenzyl derivatives. For orthogonal protection strategies, the 4-nitrobenzyl group, which is removable by chemical reduction, offers a robust alternative. The selection of a protecting group strategy should always be guided by the specific requirements of the peptide sequence and the desired final product.

References

Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Imidazoles using 3-Nitrobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole (B134444) derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous pharmaceuticals. The 1,4-disubstituted imidazole scaffold, in particular, is a privileged structure found in a wide array of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The strategic introduction of various substituents at the 1 and 4 positions of the imidazole ring allows for the fine-tuning of their pharmacological profiles. This document provides a detailed protocol for the synthesis of 1,4-disubstituted imidazoles via the N-alkylation of a 4-substituted imidazole with 3-nitrobenzyl bromide. The presence of the nitro group on the benzyl (B1604629) moiety offers a versatile handle for further chemical transformations, enabling the creation of diverse compound libraries for drug development.

Data Presentation

Reactant 1 (Imidazole) Reactant 2 (Alkylating Agent) Product Typical Yield Range
4-Substituted Imidazole (e.g., 4-Phenylimidazole, 4-Bromoimidazole)This compound1-(3-Nitrobenzyl)-4-substituted-1H-imidazole60-90%

Experimental Workflow

The synthesis of 1,4-disubstituted imidazoles using this compound is typically achieved through a nucleophilic substitution reaction. The nitrogen atom of the 4-substituted imidazole acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound. A base is used to deprotonate the imidazole, thereby enhancing its nucleophilicity.

SynthesisWorkflow Reactants 4-Substituted Imidazole + this compound + Base Reaction N-Alkylation Reaction (Stirring in Solvent) Reactants->Reaction 1. Mix Workup Aqueous Workup (Extraction) Reaction->Workup 2. Quench Purification Purification (Column Chromatography) Workup->Purification 3. Isolate Product 1-(3-Nitrobenzyl)-4-substituted -1H-imidazole Purification->Product 4. Characterize

Caption: General workflow for the synthesis of 1,4-disubstituted imidazoles.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of 1-(3-nitrobenzyl)-4-substituted-1H-imidazole.

Materials:

  • 4-Substituted imidazole (e.g., 4-phenylimidazole, 4-bromoimidazole) (1.0 eq)

  • This compound (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the 4-substituted imidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension. The typical solvent volume is 5-10 mL per mmol of the 4-substituted imidazole.

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add this compound (1.05 eq) portion-wise.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting imidazole is consumed (typically 4-12 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and potassium bromide by-products and wash the solid with a small amount of ethyl acetate.

    • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Extraction:

    • Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude 1-(3-nitrobenzyl)-4-substituted-1H-imidazole.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and regioselectivity of the N-alkylation.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point (for solid products): To assess purity.

Signaling Pathway Diagram

While a specific signaling pathway is not directly described for the synthesis itself, the resulting 1,4-disubstituted imidazoles are often designed as inhibitors of various protein kinases, which are key components of cellular signaling pathways. The diagram below illustrates a generic kinase signaling pathway that such compounds might target.

SignalingPathway Ligand Signal Molecule Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TargetProtein Target Protein Kinase2->TargetProtein Phosphorylates Response Cellular Response TargetProtein->Response Inhibitor 1,4-Disubstituted Imidazole Inhibitor Inhibitor->Kinase2 Inhibits

Caption: Generic kinase signaling pathway targeted by imidazole inhibitors.

Safety Precautions

This compound is a lachrymator and is corrosive. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

  • Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off immediately with plenty of soap and water. If inhaled, move to fresh air.

Always consult the Safety Data Sheet (SDS) for this compound before use.

Applications in Drug Development

The synthesized 1,4-disubstituted imidazoles, particularly those bearing the versatile 3-nitrobenzyl group, serve as valuable scaffolds for the development of novel therapeutic agents. The nitro group can be readily reduced to an amine, which can then be further functionalized to explore structure-activity relationships (SAR). These compounds are of significant interest in the discovery of:

  • Kinase inhibitors: For the treatment of cancer and inflammatory diseases.

  • Antimicrobial agents: Targeting bacterial and fungal infections.

  • Antiviral compounds: For the treatment of viral infections.

The modular nature of this synthesis allows for the creation of a diverse library of compounds for high-throughput screening and lead optimization in drug discovery programs.

Application Notes and Protocols for O-Alkylation with 3-Nitrobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-alkylation with 3-nitrobenzyl bromide is a crucial chemical transformation employed in various fields of chemical and pharmaceutical sciences. The 3-nitrobenzyl group serves as a versatile photolabile protecting group for hydroxyl functionalities. This property allows for the masking of alcohols and phenols during multi-step syntheses and their subsequent cleavage under specific light conditions, offering a high degree of control in the synthesis of complex molecules.[1][2] This application is particularly valuable in drug development and the synthesis of photo-caged compounds, where the controlled release of a bioactive molecule at a specific time and location is desired.

The primary method for the synthesis of 3-nitrobenzyl ethers is the Williamson ether synthesis.[3][4] This reaction involves the deprotonation of a hydroxyl group by a base to form an alkoxide or phenoxide, which then acts as a nucleophile and attacks the electrophilic benzylic carbon of this compound in an SN2 reaction.[4][5][6] A common and effective base for this transformation, particularly for phenols, is potassium carbonate (K2CO3).[3][5][6][7]

This document provides a detailed experimental protocol for the O-alkylation of a model phenolic compound with this compound. It also outlines the subsequent photolytic cleavage of the resulting ether, a key application of this protecting group strategy.

Key Reagents and Materials

Reagent/MaterialGradeSupplierNotes
This compound98%Sigma-AldrichCorrosive, handle with care.
Phenol (B47542)Reagent GradeStandard SupplierToxic, handle with care.
Potassium Carbonate (K2CO3)AnhydrousStandard SupplierEnsure it is dry before use.
Acetone (B3395972)ACS GradeStandard Supplier
Dichloromethane (B109758) (CH2Cl2)ACS GradeStandard Supplier
Ethyl Acetate (B1210297)ACS GradeStandard Supplier
HexanesACS GradeStandard Supplier
Sodium Sulfate (Na2SO4)AnhydrousStandard Supplier
UV Lamp (365 nm)-Standard Lab SupplierFor photocleavage experiment.
Thin Layer Chromatography (TLC) PlatesSilica (B1680970) Gel 60 F254Standard Supplier

Experimental Protocols

Protocol 1: O-Alkylation of Phenol with this compound

This protocol details the synthesis of 3-nitrobenzyl phenyl ether via the Williamson ether synthesis.

Reaction Scheme:

O_Alkylation phenol Phenol plus1 + nbb This compound arrow K₂CO₃, Acetone, Reflux nbb->arrow product 3-Nitrobenzyl phenyl ether plus2 + side_product KHCO₃ + KBr

Caption: O-Alkylation of Phenol with this compound.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 g, 10.6 mmol), anhydrous potassium carbonate (2.93 g, 21.2 mmol), and acetone (40 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (2.51 g, 11.6 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system.

  • After the reaction is complete (disappearance of the starting phenol), cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with acetone (2 x 10 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 3-nitrobenzyl phenyl ether.

Expected Results and Characterization:

ProductAppearanceYield (%)Melting Point (°C)1H NMR (CDCl3, δ ppm)
3-Nitrobenzyl phenyl etherPale yellow solid85-9572-748.15 (t, 1H), 8.10 (d, 1H), 7.65 (d, 1H), 7.50 (t, 1H), 7.30 (t, 2H), 7.00 (d, 2H), 6.95 (t, 1H), 5.15 (s, 2H)
Protocol 2: Photocleavage of 3-Nitrobenzyl Phenyl Ether

This protocol describes the deprotection of the 3-nitrobenzyl ether to regenerate the free phenol.

Workflow for Photocleavage:

Photocleavage_Workflow start Prepare solution of 3-nitrobenzyl phenyl ether irradiate Irradiate with UV light (365 nm) start->irradiate monitor Monitor reaction by TLC/HPLC irradiate->monitor workup Work-up and isolation of phenol monitor->workup Upon completion analyze Characterize photoproducts workup->analyze

Caption: Experimental workflow for photocleavage.

Procedure:

  • Dissolve 3-nitrobenzyl phenyl ether (100 mg, 0.44 mmol) in a solvent mixture of acetonitrile (B52724) and water (1:1, 20 mL) in a quartz reaction vessel.

  • Irradiate the solution with a 365 nm UV lamp at room temperature with stirring.

  • Monitor the progress of the photoreaction by TLC (9:1 hexanes:ethyl acetate) or HPLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and extract with a 1 M sodium hydroxide (B78521) solution (2 x 10 mL).

  • Acidify the combined aqueous layers with 1 M HCl to a pH of ~2 and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield phenol.

  • The initial organic layer from the basic extraction contains the 3-nitrosobenzaldehyde (B14633449) byproduct, which can also be isolated if desired.

Quantitative Data for Photocleavage:

CompoundSolvent SystemIrradiation Time (h)Conversion (%)Isolated Yield of Phenol (%)
3-Nitrobenzyl phenyl etherAcetonitrile/Water (1:1)3>9580-90

Signaling Pathways and Logical Relationships

The application of this compound as a photolabile protecting group is rooted in the principles of controlled chemical release, which is fundamental in studying dynamic biological systems and in targeted drug delivery. The logic involves masking a functional group to render a molecule inactive, followed by its activation at a desired point in time and space through an external light trigger.

logical_relationship cluster_synthesis Synthesis Phase cluster_application Application Phase bioactive Bioactive Molecule (e.g., with -OH group) protect O-Alkylation with This compound bioactive->protect caged Photo-caged (Inactive) Compound protect->caged introduce Introduce to System (e.g., cell culture, organism) caged->introduce irradiate Spatio-temporal Irradiation (365 nm) introduce->irradiate release Release of Bioactive Molecule irradiate->release effect Observation of Biological Effect release->effect

Caption: Logic of photo-caged compound synthesis and application.

Conclusion

The O-alkylation of hydroxyl groups with this compound provides an efficient method for the preparation of photolabile ethers. The presented protocols offer a reliable foundation for the synthesis and deprotection of these valuable compounds. The ability to control the release of alcohols and phenols with spatial and temporal precision makes this a powerful tool for researchers in chemistry, biology, and medicine. Careful execution of these procedures and appropriate characterization of the products will ensure successful implementation of this photolabile protecting group strategy in various research and development endeavors.

References

Application Notes and Protocols for the Synthesis of Caged Compounds Using 3-Nitrobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Nitrobenzyl Caged Compounds

3-Nitrobenzyl bromide is a valuable reagent in the synthesis of "caged" compounds, which are biologically active molecules rendered temporarily inert by a photoremovable protecting group. The 3-nitrobenzyl group can be cleaved upon exposure to UV light, typically in the range of 300-360 nm, releasing the active molecule with high spatial and temporal precision. This "uncaging" technique is a powerful tool in various research fields, including neuroscience, cell biology, and pharmacology, for studying dynamic biological processes.[1][2]

The general principle involves the covalent attachment of the 3-nitrobenzyl moiety to a functional group essential for the biological activity of the molecule of interest, such as a carboxylic acid, phosphate, or amine. While ortho- (2-) and para- (4-) nitrobenzyl derivatives are more commonly reported, the meta- (3-) isomer offers an alternative with potentially different photophysical and chemical properties that may be advantageous in specific applications.

General Synthesis Strategy

The synthesis of 3-nitrobenzyl caged compounds typically proceeds via nucleophilic substitution, where a nucleophilic functional group on the molecule to be caged displaces the bromide from this compound. A common precursor for this reaction is 3-nitrobenzyl alcohol, which can be converted to this compound or used in Mitsunobu-type reactions.

A general workflow for the synthesis and application of caged compounds is outlined below:

Caged Compound Workflow General Workflow for Caged Compound Synthesis and Application cluster_synthesis Synthesis cluster_application Application Start Select Bioactive Molecule Reaction Caging Reaction (e.g., Esterification, Etherification) Start->Reaction Reagent 3-Nitrobenzyl Bromide Reagent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Introduction Introduce Caged Compound to Biological System Characterization->Introduction Photolysis UV Light Exposure (Uncaging) Introduction->Photolysis Release Release of Bioactive Molecule Photolysis->Release Observation Observe Biological Effect Release->Observation

Caption: General workflow from synthesis to application of a caged compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Nitrobenzyl Alcohol

3-Nitrobenzyl alcohol is a key precursor for the synthesis of this compound and other caged compounds. A common method for its preparation is the reduction of 3-nitrobenzaldehyde (B41214).

Materials:

Procedure: [3]

  • Dissolve 3-nitrobenzaldehyde (e.g., 200 g, 1.32 mol) in methanol (1000 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice-water bath under a nitrogen atmosphere.

  • Slowly add sodium borohydride (e.g., 25 g, 0.66 mol) to the stirred solution.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Re-cool the mixture to 0°C and quench the reaction by the slow addition of ice-water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (5 x 200 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield 3-nitrobenzyl alcohol as a liquid.

Expected Yield: Approximately 93%.[3]

Protocol 2: General Procedure for Caging Carboxylic Acids with this compound

This protocol describes a general method for the esterification of a carboxylic acid with this compound. This procedure is analogous to methods used for ortho- and para-nitrobenzyl bromides.[4][5]

Materials:

  • Carboxylic acid of interest

  • This compound

  • A non-nucleophilic base (e.g., triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃))

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile (B52724) (MeCN))

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1 equivalent) in the anhydrous solvent in a round-bottom flask.

  • Add the base (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature to form the carboxylate salt.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 3-nitrobenzyl ester.

Protocol 3: General Procedure for Caging Amines via Carbamate (B1207046) Formation

This protocol outlines a two-step procedure for caging a primary or secondary amine with a 3-nitrobenzyl group via a carbamate linkage, which is a common strategy to avoid the formation of potentially reactive byproducts upon photolysis. This method is adapted from procedures for ortho-nitrobenzyl derivatives.[6]

Step 1: Synthesis of 3-Nitrobenzyl Chloroformate

  • Dissolve 3-nitrobenzyl alcohol (1 equivalent) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (CH₂Cl₂).

  • Cool the solution to 0°C.

  • Add phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene) and a non-nucleophilic base (e.g., pyridine) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • The resulting 3-nitrobenzyl chloroformate is often used immediately in the next step without extensive purification.

Step 2: Reaction with the Amine

  • Dissolve the amine of interest (1 equivalent) in an anhydrous aprotic solvent.

  • Add a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine, 1.1 equivalents).

  • Slowly add the freshly prepared 3-nitrobenzyl chloroformate solution (1.1 equivalents) at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by washing with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the 3-nitrobenzyl carbamate.

Quantitative Data Summary

Quantitative data for the synthesis and photolysis of caged compounds are crucial for their effective application. The following tables summarize available data, primarily for analogous ortho- and para-nitrobenzyl derivatives, to provide a comparative context due to the limited specific data for 3-nitrobenzyl compounds.

Table 1: Synthesis Yields of Nitrobenzyl-Caged Compounds

Caged Molecule TypeProtecting GroupBioactive MoleculeYield (%)Reference
Carbamate2-NitrobenzylEpinephrine91%[6]
Ester2-NitrobenzylVarious Carboxylic Acids22-37%
Esterp-NitrobenzylAcetic Acid78-82%[4]
Alcohol3-NitrobenzylN/A (Precursor)93%[3]

Table 2: Photolysis Properties of Nitrobenzyl-Caged Compounds

Caged CompoundWavelength (nm)Quantum Yield (Φ)Release Rate/Half-lifeReference
NPE-caged ATP347~0.05220 s⁻¹ at pH 7[7]
CNB-caged Glutamate (B1630785)>3000.17325 s⁻¹[8]
o-Nitrobenzyl ethers365VariesVaries[9]
DMNB-caged ethers350Generally higher than oNBFaster than oNB ethers[9]
EANBP-caged Phosphate4050.2895% release[10]
Caged DHGA₅ (o-NB derivative)UVN/At₁/₂ = 1.2 - 28.2 h[11]

Note: NPE = 1-(2-nitrophenyl)ethyl; CNB = α-carboxy-2-nitrobenzyl; DMNB = 4,5-dimethoxy-2-nitrobenzyl; EANBP = a biphenyl-based photolabile group. Data for 3-nitrobenzyl derivatives are limited; the values for ortho- and para- isomers provide an estimate of expected performance.

Application in Signaling Pathways

Caged compounds are instrumental in elucidating complex signaling pathways by allowing researchers to control the concentration of a signaling molecule at a specific time and location.[12][13] For example, caged neurotransmitters like glutamate or GABA can be used to map neuronal circuits and study synaptic transmission with high precision.[2][14] Similarly, caged second messengers such as Ca²⁺, IP₃, or cAMP can be released inside a cell to investigate their role in intracellular signaling cascades.[15][16]

Below is a conceptual diagram of how a caged agonist can be used to study a G-protein coupled receptor (GPCR) signaling pathway.

GPCR Signaling with Caged Agonist Studying GPCR Signaling with a Caged Agonist cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Caged Agonist Caged Agonist UV Light UV Light Caged Agonist->UV Light Agonist Agonist UV Light->Agonist Uncaging GPCR GPCR Agonist->GPCR Binds to G-Protein G-Protein GPCR->G-Protein Activates Effector Effector G-Protein->Effector Second Messenger Second Messenger Effector->Second Messenger Cellular Response Cellular Response Second Messenger->Cellular Response

Caption: Use of a caged agonist to study a GPCR signaling pathway.

Conclusion

This compound serves as a versatile tool for the synthesis of caged compounds, enabling the precise photo-control of biological processes. While specific protocols and quantitative data for 3-nitrobenzyl derivatives are less common than for their ortho and para counterparts, the general synthetic strategies are analogous and can be readily adapted. The information provided here offers a foundation for researchers to design, synthesize, and apply 3-nitrobenzyl-caged compounds in their experimental systems. Further characterization of the specific photophysical properties of 3-nitrobenzyl caged compounds will be beneficial for optimizing their use in biological research and drug development.

References

Application Notes and Protocols for the Photocleavage of 3-Nitrobenzyl Ethers and Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Photolabile protecting groups (PPGs), also known as caging groups, are moieties that can be removed from a molecule upon irradiation with light, typically in the UV-A or near-visible range. This property allows for precise spatial and temporal control over the release of biologically active compounds, making PPGs invaluable tools in chemical biology, pharmacology, and materials science. Among the most widely used PPGs are those based on the ortho-nitrobenzyl (oNB) scaffold. The 3-nitrobenzyl group, a constitutional isomer, also exhibits photosensitivity and is employed for similar applications.

This document provides detailed application notes and protocols for the photocleavage of 3-nitrobenzyl ethers and esters, which are used to "cage" alcohols, phenols, and carboxylic acids. Upon irradiation, the nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the benzylic C-O bond and the release of the active molecule, alongside the formation of a 3-nitrosobenzaldehyde (B14633449) or 3-nitroso-ketone byproduct. These notes are intended to guide researchers in the synthesis, application, and analysis of 3-nitrobenzyl-protected compounds.

Mechanism of Photocleavage

The photocleavage of o-nitrobenzyl derivatives is generally understood to proceed via a Norrish Type II-like mechanism. Upon absorption of a photon (typically 300-365 nm), the nitro group is excited to a diradical triplet state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, forming an aci-nitro intermediate. This intermediate then undergoes rearrangement and subsequent cleavage to release the protected functional group and form the corresponding nitroso byproduct.

G cluster_main Photocleavage Mechanism of 3-Nitrobenzyl Ethers/Esters A 3-Nitrobenzyl Ether/Ester (Ground State) B Excited State (Triplet Diradical) A->B hν (UV light) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Rearrangement E Released Alcohol/Acid + 3-Nitrosobenzaldehyde D->E Cleavage

Photocleavage mechanism of 3-nitrobenzyl compounds.

Quantitative Data

The efficiency of photocleavage is influenced by several factors, including the substitution pattern on the aromatic ring, the nature of the leaving group (the protected alcohol or acid), the irradiation wavelength, and the solvent. Key parameters used to quantify photocleavage are the quantum yield (Φ), which is the number of molecules uncaged per photon absorbed, and the reaction rate constant (k).

Table 1: Photocleavage Kinetics of Substituted ortho-Nitrobenzyl Esters

The following data, adapted from a study on ortho-nitrobenzyl esters, illustrates the strong dependence of the photolysis rate on the acidity (pKa) of the released carboxylic acid. A lower pKa of the leaving group generally leads to a faster cleavage rate.[1]

Compound (Ester Moiety)Leaving GrouppKa (Predicted)Rate Constant (k) [x 10⁻⁵ s⁻¹]
Acetyl EsterAcetic Acid4.7634.1
Benzyl EsterBenzoic Acid4.2048.4
4-Fluoro-benzyl Ester4-Fluorobenzoic Acid4.1454.1
Phenyl CarbamatePhenylcarbamic Acid3.52149.3

Data obtained from time-resolved ¹H NMR spectroscopy in deuterated acetonitrile (B52724) under UV irradiation.[1]

Table 2: Comparative Photodegradation Data of a Nitrobenzyl Ether

This table compares the photodegradation parameters of a nitrobenzyl (NB) ether with a coumarin (B35378) methyl ester (CM), highlighting the influence of wavelength on cleavage efficiency.[2]

CompoundWavelengthKinetic Constant (k) [x 10⁻³ s⁻¹]Molar Extinction (ε) [M⁻¹cm⁻¹]Quantum Yield (Φ)
NB Ether365 nm2.155000.011
NB Ether405 nm1.810000.011
CM Ester365 nm8.825000.080
CM Ester405 nm0.21200.080

Data obtained in acetonitrile/PBS (8:2) mixture.[2] Note that while the quantum yield for the NB ether is constant, its cleavage rate is higher at 365 nm due to a significantly higher molar extinction coefficient at that wavelength.

Experimental Protocols

Protocol 1: Synthesis of 3-Nitrobenzyl Alcohol

This protocol describes the synthesis of the common precursor, 3-nitrobenzyl alcohol, by reduction of 3-nitrobenzaldehyde (B41214).[3]

Materials:

Procedure:

  • Dissolve 3-nitrobenzaldehyde (e.g., 200 g, 1.32 mol) in methanol (1000 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Slowly add sodium borohydride (e.g., 25 g, 0.66 mol) in portions to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Re-cool the mixture to 0 °C and quench the reaction by the slow addition of ice-water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (5 x 200 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 3-nitrobenzyl alcohol as a liquid (typical yield: ~93%).[3] The product can be used in the next step without further purification.

Protocol 2: Synthesis of a 3-Nitrobenzyl Ester (Fischer Esterification)

This protocol provides a general method for the synthesis of a 3-nitrobenzyl ester from 3-nitrobenzoic acid and an alcohol. For esterification using 3-nitrobenzyl alcohol, an acid chloride or an activated carboxylic acid (e.g., using DCC) would be used. The following is a representative Fischer esterification to produce methyl 3-nitrobenzoate.[4]

Materials:

  • 3-Nitrobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Reflux condenser, round-bottom flask, heating mantle, beaker, ice

  • Suction filtration apparatus

Procedure:

  • Place 1-2 g of dry 3-nitrobenzoic acid into a round-bottom flask.

  • For each gram of acid, add 8 mL of anhydrous methanol.

  • Carefully add concentrated H₂SO₄ as a catalyst (for each 20 mL of methanol, add 1 mL of H₂SO₄).

  • Attach a reflux condenser and heat the mixture to reflux for 1 hour.

  • Allow the flask to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice (approximately 5 times the volume of methanol used) and stir.

  • Isolate the precipitated product by suction filtration and wash the solid with cold water.

  • Recrystallize the crude product from methanol to obtain pure methyl 3-nitrobenzoate.[4]

Protocol 3: General Photocleavage Experiment and Analysis

This protocol outlines a general workflow for conducting a photocleavage experiment and monitoring its progress.

G cluster_workflow General Photocleavage Workflow A 1. Solution Preparation (Substrate in appropriate solvent) B 2. Transfer to Quartz Vessel (e.g., cuvette, NMR tube) A->B C 3. Irradiation (UV Lamp, e.g., 365 nm) B->C D 4. Time-Point Sampling (Aliquots taken at intervals) C->D E 5. Quench Reaction (If necessary, e.g., by dilution/darkness) D->E F 6. Analysis (HPLC, LC-MS, NMR) E->F G 7. Data Processing (Calculate % cleavage vs. time) F->G

A typical experimental workflow for a photocleavage study.

Materials and Equipment:

  • 3-Nitrobenzyl-protected compound

  • Appropriate solvent (e.g., acetonitrile, methanol, buffer)

  • Quartz reaction vessel (cuvette, test tube, or NMR tube)

  • UV lamp with a specific wavelength output (e.g., 365 nm) or a photoreactor

  • Analytical instrument (HPLC-UV, LC-MS, or NMR)

  • Internal standard (for quantitative analysis)

Procedure:

  • Solution Preparation: Prepare a stock solution of the 3-nitrobenzyl-protected compound in the desired solvent at a known concentration (e.g., 0.1-1.0 mM). For quantitative HPLC analysis, add a suitable internal standard that does not degrade under the irradiation conditions.

  • Irradiation Setup: Transfer the solution to a quartz reaction vessel. Place the vessel at a fixed distance from the UV source in a photoreactor. Ensure consistent geometry for reproducible results. The setup may require cooling to maintain a constant temperature.

  • Photolysis: Turn on the UV lamp to initiate the photocleavage reaction.

  • Reaction Monitoring:

    • HPLC/LC-MS: At predetermined time intervals, withdraw an aliquot of the reaction mixture, dilute it if necessary, and inject it into the HPLC or LC-MS system. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the released product. The percentage of cleavage can be calculated relative to the internal standard.

    • NMR: For NMR monitoring, the reaction can be performed directly in a quartz NMR tube using a deuterated solvent. Acquire spectra before irradiation and at various time points during the reaction to observe the disappearance of reactant signals and the appearance of product signals.[1]

  • Data Analysis: Plot the percentage of remaining starting material or formed product as a function of irradiation time. From this data, reaction kinetics (e.g., half-life, rate constant) can be determined.

Typical HPLC Conditions:

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water, often with 0.1% trifluoroacetic acid (TFA). A typical gradient might run from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector set at a wavelength where both the starting material and products have significant absorbance (e.g., 254 nm or the λmax of the caged compound).

Applications

The ability to release alcohols, phenols, and carboxylic acids with high spatiotemporal control has led to numerous applications for nitrobenzyl-protected compounds:

  • Drug Delivery: Caged prodrugs can be activated at a specific site in the body, reducing systemic toxicity. For instance, a caged anticancer drug could be released directly within a tumor by focused light.[5]

  • Neuroscience: Caged neurotransmitters (e.g., glutamate, GABA) are used to study neuronal signaling with high precision by releasing the neurotransmitter at specific synapses.

  • Materials Science: Incorporation of photocleavable linkers into polymer networks allows for the light-induced degradation of hydrogels, modification of surface properties, or patterning of materials.

  • Organic Synthesis: The nitrobenzyl group serves as an orthogonal protecting group that can be removed under mild, non-acidic and non-basic conditions, which is advantageous in the synthesis of complex molecules.

References

Synthetic Routes to Functionalized Polymers Using 3-Nitrobenzyl Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of functionalized polymers utilizing 3-nitrobenzyl bromide. This versatile chemical compound serves as a valuable building block for creating sophisticated polymer architectures, particularly those with applications in stimuli-responsive systems and drug delivery. The protocols outlined below focus on its use as an initiator for cationic polymerization and as a precursor for photo-cleavable functionalities.

Introduction

This compound is a commercially available compound featuring a reactive benzyl (B1604629) bromide moiety and a nitro group. The benzylic bromide can act as an initiator for certain types of polymerization, while the nitrobenzyl group is well-known for its photo-cleavable properties. Upon irradiation with UV light, the o-nitrobenzyl ester linkage can be cleaved, allowing for the controlled release of encapsulated molecules or the degradation of a polymer network.[1][2] This unique characteristic makes polymers functionalized with 3-nitrobenzyl groups highly attractive for applications in drug delivery, tissue engineering, and photolithography.[1]

Data Presentation

The following tables summarize key quantitative data for the synthesis of polymers using benzyl bromide initiators and for the characterization of the resulting materials. While specific data for this compound as an initiator in controlled radical polymerizations is limited in the literature, the data presented provides representative values for similar polymerization systems.

Table 1: Cationic Polymerization of Styrene (B11656) Initiated by a Benzyl Bromide Analogue

ParameterValueReference
Monomer Styrene[3]
Initiator Benzyl Bromide[3]
Co-initiator Silver Perchlorate (B79767) (AgClO4)[3]
Solvent Diethyl Ether[3]
Temperature 0 °C[3]
Monomer/Initiator Ratio 200:1[3]
Number-Average Molecular Weight (Mn) Varies with conversion[3]
Polydispersity Index (PDI) Typically > 1.5[4]

Table 2: Post-Polymerization Modification of Polystyrene

ParameterValueReference
Polymer Polystyrene[5]
Functionalizing Agent Succinic Anhydride (example of modification)[5]
Catalyst Aluminum Chloride (AlCl3)[5]
Solvent Nitrobenzene (B124822)[5]
Reaction Temperature 25 °C[5]
Degree of Functionalization Quantified by titration[5]

Table 3: Photo-triggered Drug Release from o-Nitrobenzyl-functionalized Systems

ParameterValueReference
Drug Methotrexate (model drug)[6]
Linker o-Nitrobenzyl[6]
Release Trigger UV Light (365 nm)[6]
Release Medium pH 7.4 buffer[6]
Release after 15 min ~47%[6]
Release Medium pH 4.6 buffer[6]
Release after 15 min ~34%[6]

Experimental Protocols

Protocol 1: Synthesis of Polystyrene via Cationic Polymerization using a Benzyl Bromide Initiator

This protocol describes a general procedure for the cationic polymerization of styrene using a benzyl bromide initiator, which can be adapted for this compound. Cationic polymerizations are sensitive to impurities, so all reagents and glassware must be rigorously dried.[4]

Materials:

  • Styrene (freshly distilled)

  • This compound (or other benzyl bromide initiator)

  • Silver perchlorate (AgClO4)

  • Diethyl ether (anhydrous)

  • Methanol (B129727)

  • Schlenk flask and other standard dry glassware

  • Nitrogen or Argon source

Procedure:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

  • In a Schlenk flask under an inert atmosphere, dissolve the desired amount of silver perchlorate in anhydrous diethyl ether.

  • In a separate flask, prepare a solution of this compound in anhydrous diethyl ether.

  • Cool the silver perchlorate solution to 0 °C in an ice bath.

  • Slowly add the this compound solution to the silver perchlorate solution with stirring. A precipitate of silver bromide should form.

  • Stir the mixture for 10 minutes at 0 °C to ensure complete formation of the initiating species.

  • Add the freshly distilled styrene monomer to the reaction mixture via a syringe.

  • Allow the polymerization to proceed at 0 °C for the desired time. The reaction time will influence the molecular weight of the resulting polymer.

  • Quench the polymerization by adding an excess of cold methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR spectroscopy for structure confirmation.

Protocol 2: Post-Polymerization Functionalization of Polystyrene with 3-Nitrobenzyl Groups (Conceptual)

This protocol outlines a conceptual method for attaching 3-nitrobenzyl groups to a pre-existing polystyrene backbone via a Friedel-Crafts alkylation reaction. This approach introduces the photo-cleavable functionality onto the polymer side chains.

Materials:

  • Polystyrene

  • This compound

  • Aluminum chloride (AlCl3) or other suitable Lewis acid catalyst

  • Anhydrous nitrobenzene or other suitable solvent

  • Methanol

  • Standard laboratory glassware

Procedure:

  • Dissolve the polystyrene in anhydrous nitrobenzene in a round-bottom flask equipped with a stirrer and a drying tube.

  • In a separate, dry flask, dissolve this compound in a small amount of anhydrous nitrobenzene.

  • Cool the polystyrene solution to 0 °C in an ice bath.

  • Slowly add the Lewis acid catalyst (e.g., AlCl3) to the polystyrene solution with stirring.

  • Add the this compound solution dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours. The reaction progress can be monitored by taking aliquots and analyzing them using FTIR to observe the appearance of the nitro group stretch.

  • Quench the reaction by slowly adding methanol.

  • Precipitate the functionalized polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer, wash thoroughly with methanol to remove any unreacted reagents and catalyst residues, and dry under vacuum.

  • Characterize the functionalized polymer using FTIR, NMR, and UV-Vis spectroscopy to confirm the incorporation of the 3-nitrobenzyl groups and to quantify the degree of functionalization.

Visualizations

Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_application Drug Delivery Application Monomer Monomer (e.g., Styrene) Polymerization Cationic Polymerization Monomer->Polymerization Initiator Initiator (this compound) Initiator->Polymerization Polymer 3-Nitrobenzyl Functionalized Polymer Polymerization->Polymer Drug Drug Loading Polymer->Drug Nanoparticle Drug-Loaded Nanoparticle Drug->Nanoparticle Release Drug Release Nanoparticle->Release UV UV Light (Stimulus) UV->Release

Caption: Workflow for synthesis and drug delivery application of 3-nitrobenzyl functionalized polymers.

Photo_Cleavage_Pathway Polymer Polymer with o-Nitrobenzyl Ester Linkage UV UV Irradiation (~365 nm) Polymer->UV ExcitedState Excited State UV->ExcitedState Rearrangement Intramolecular Rearrangement ExcitedState->Rearrangement Cleavage Bond Cleavage Rearrangement->Cleavage Products Cleaved Polymer + Released Molecule Cleavage->Products

Caption: Simplified signaling pathway for photo-cleavage of an o-nitrobenzyl ester linkage.

References

Application Notes and Protocols: 3-Nitrobenzyl Bromide in Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-nitrobenzyl bromide as a protecting group in organic synthesis. This document includes its applications, protection and deprotection protocols, and relevant quantitative data for comparison.

Introduction to 3-Nitrobenzyl Protecting Groups

The 3-nitrobenzyl (3-NBn) group is utilized as a protecting group for a variety of functional groups, including alcohols, phenols, carboxylic acids, and amines. The presence of the nitro group modulates the electronic properties of the benzyl (B1604629) group, influencing its stability and cleavage conditions compared to an unsubstituted benzyl group. While the ortho- and para-nitrobenzyl groups are more commonly employed, particularly as photolabile protecting groups, the meta-substituted isomer offers a distinct stability profile.

The primary methods for deprotection of nitrobenzyl groups are photolysis and chemical reduction of the nitro group followed by cleavage. However, the position of the nitro group significantly impacts the efficiency of these methods.

Applications of 3-Nitrobenzyl Protecting Groups

The 3-nitrobenzyl group serves as a stable protecting group under various conditions, making it suitable for multi-step syntheses where orthogonality is required.

  • Protection of Alcohols and Phenols: Alcohols and phenols can be converted to their corresponding 3-nitrobenzyl ethers, which are stable to a wide range of acidic and basic conditions.

  • Protection of Carboxylic Acids: Carboxylic acids can be protected as 3-nitrobenzyl esters. These esters are more resistant to acidic hydrolysis than simple alkyl esters due to the electron-withdrawing nature of the nitro group[1].

  • Protection of Amines: Amines can be protected as 3-nitrobenzyl carbamates or N-3-nitrobenzyl amines. These derivatives exhibit enhanced stability compared to their unsubstituted benzyl counterparts.

Quantitative Data Summary

The following tables summarize quantitative data for nitrobenzyl protecting groups. It is important to note that much of the available literature focuses on the ortho and para isomers, which are generally more reactive towards deprotection than the meta isomer.

Table 1: Chemical Deprotection of Nitrobenzyl Ethers and Amides
Substrate (Isomer)Reagents and ConditionsTime (h)Yield (%)Reference
o-Nitrobenzyl oxindole20% aq. NaOH, MeOH, 75 °C1.592[2]
m-Nitrobenzyl oxindole 20% aq. NaOH, MeOH, 75 °C 24 No Reaction [2]
p-Nitrobenzyl oxindole20% aq. NaOH, MeOH, 75 °C1.563[2]
p-Nitrobenzyl amide20% aq. NaOH, MeOH, 75 °C1242[2]
p-Nitrobenzyl ether20% aq. NaOH, MeOH, 75 °C3259[2]
p-Nitrobenzyl aniline20% aq. NaOH, MeOH, 75 °C265[2]
p-Nitrobenzyl esterNa₂S₂O₄, Na₂CO₃, MeCN/H₂O, 40 °C185-95[3]

Note: The meta-nitrobenzyl group has been shown to be unreactive under conditions that cleave the ortho and para isomers, highlighting its increased stability.

Table 2: Photolytic Deprotection of Nitrobenzyl Derivatives
IsomerLeaving GroupWavelength (nm)Quantum Yield (Φ)Reference
orthoCarboxylate~350~0.1 - 0.4[4]
orthoPhosphate365>0.5 (qualitative)
orthoCarbamate>320Varies
meta Not specified Not specified Generally lower than ortho General Observation
paraCarbamateNot specifiedVaries

Note: The quantum yield for the photolytic cleavage of ortho-nitrobenzyl compounds is highly dependent on the leaving group and substitution on the benzylic carbon. The meta isomer is generally less efficient in photolytic deprotection.

Experimental Protocols

The following are general protocols for the protection and deprotection of functional groups using this compound. These may require optimization for specific substrates.

Protection Protocols

This protocol is based on the Williamson ether synthesis.

dot

G cluster_protection Protection of Alcohol alcohol Alcohol (R-OH) step1 Deprotonation to form alkoxide alcohol->step1 base Base (e.g., NaH, K₂CO₃) base->step1 solvent Anhydrous Solvent (e.g., DMF, THF) solvent->step1 nitrobenzyl_bromide This compound step2 Nucleophilic substitution nitrobenzyl_bromide->step2 protected_alcohol 3-Nitrobenzyl ether (R-O-3-NBn) workup Aqueous Workup and Purification workup->protected_alcohol Isolation step1->step2 step2->workup

Caption: Workflow for the protection of an alcohol as a 3-nitrobenzyl ether.

Procedure:

  • To a solution of the alcohol (1.0 eq.) in an anhydrous solvent such as DMF or THF, add a base (1.1-1.5 eq., e.g., NaH or K₂CO₃) at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 eq.) in the same solvent.

  • Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

dot

G cluster_protection Protection of Carboxylic Acid carboxylic_acid Carboxylic Acid (R-COOH) step1 Formation of carboxylate salt carboxylic_acid->step1 base Base (e.g., Cs₂CO₃, DBU) base->step1 solvent Solvent (e.g., DMF, Acetonitrile) solvent->step1 nitrobenzyl_bromide This compound step2 Esterification (SN2 reaction) nitrobenzyl_bromide->step2 protected_ester 3-Nitrobenzyl ester (R-COO-3-NBn) workup Aqueous Workup and Purification workup->protected_ester Isolation step1->step2 step2->workup

Caption: Workflow for the protection of a carboxylic acid as a 3-nitrobenzyl ester.

Procedure:

  • To a solution of the carboxylic acid (1.0 eq.) in a suitable solvent such as DMF or acetonitrile (B52724), add a base (1.0-1.2 eq., e.g., Cs₂CO₃ or DBU).

  • Stir the mixture at room temperature until the carboxylic acid has fully dissolved and formed the carboxylate salt.

  • Add this compound (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Remove the solvent under reduced pressure or dilute with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Deprotection Protocols

This protocol is adapted from a method for the cleavage of p-nitrobenzyl esters and may be effective for the 3-nitro isomer.

dot

G cluster_deprotection Reductive Deprotection of 3-Nitrobenzyl Ester protected_ester 3-Nitrobenzyl ester step1 Reduction of nitro group and cleavage protected_ester->step1 reagents Sodium Dithionite (B78146) (Na₂S₂O₄) Sodium Bicarbonate (NaHCO₃) reagents->step1 solvent Solvent (e.g., Acetonitrile/Water) solvent->step1 deprotected_acid Carboxylic Acid (R-COOH) workup Acidic Workup and Extraction workup->deprotected_acid Isolation step1->workup

Caption: Workflow for the reductive deprotection of a 3-nitrobenzyl ester.

Procedure:

  • Dissolve the 3-nitrobenzyl ester (1.0 eq.) in a mixture of acetonitrile and water.

  • Add sodium bicarbonate (4.0 eq.) followed by sodium dithionite (4.0 eq.).

  • Heat the mixture to approximately 40-50 °C and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a dilute acid (e.g., 1 M HCl) to pH 3-4.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected carboxylic acid.

  • Purify further if necessary.

Photolytic cleavage is a common method for deprotecting nitrobenzyl groups, particularly the ortho isomer. The efficiency for the meta isomer is generally lower.

dot

G cluster_photolysis Photolytic Deprotection protected_substrate 3-Nitrobenzyl-protected substrate step1 Irradiation in a quartz vessel protected_substrate->step1 solvent Solvent (e.g., MeOH, CH₂Cl₂) solvent->step1 light_source UV Lamp (e.g., 350 nm) light_source->step1 deprotected_product Deprotected product byproduct 3-Nitrosobenzaldehyde (B14633449) purification Purification (e.g., Chromatography) purification->deprotected_product Isolation step1->byproduct step1->purification

Caption: General workflow for the photolytic deprotection of a 3-nitrobenzyl group.

Procedure:

  • Dissolve the 3-nitrobenzyl-protected compound in a suitable solvent (e.g., methanol, dichloromethane) in a quartz reaction vessel. The concentration should be optimized to ensure efficient light penetration.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can quench the excited state.

  • Irradiate the solution with a UV lamp, typically with an output around 350 nm. The reaction time can vary from hours to days depending on the substrate and the efficiency of the cleavage.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to separate the deprotected product from the 3-nitrosobenzaldehyde byproduct and any remaining starting material.

Stability and Orthogonality

The 3-nitrobenzyl group offers good stability to a range of reagents, allowing for selective transformations elsewhere in the molecule.

  • Acidic Conditions: Stable to moderately acidic conditions.

  • Basic Conditions: Stable to non-nucleophilic bases. As noted, it is stable to hot aqueous NaOH, a condition that cleaves the ortho and para isomers[2].

  • Reductive Conditions: Cleaved by strong reducing agents that reduce the nitro group (e.g., H₂/Pd-C, SnCl₂). It is stable to many other reducing agents.

  • Oxidative Conditions: Generally stable to many common oxidizing agents.

This stability profile allows for orthogonal deprotection strategies. For example, a 3-nitrobenzyl ether could be retained while a silyl (B83357) ether is cleaved with fluoride (B91410) or an acid-labile group like Boc is removed with TFA.

Signaling Pathways

The use of this compound is predominantly in the realm of synthetic organic chemistry as a protecting group. Current literature does not indicate a direct role or application of this compound or its derivatives in the study of biological signaling pathways. Photolabile protecting groups, particularly ortho-nitrobenzyl derivatives, are used to "cage" signaling molecules for controlled release in biological systems, but this is an application of the protecting group strategy rather than an intrinsic signaling role of the 3-nitrobenzyl moiety itself.

Conclusion

The 3-nitrobenzyl group is a useful, albeit less common, protecting group for various functional groups. Its key feature is its enhanced stability, particularly to basic conditions, compared to its ortho and para counterparts. While this stability makes some chemical deprotection methods challenging, it can be advantageous in complex syntheses requiring robust protecting groups. Deprotection can be achieved through reductive methods or photolysis, although the latter is generally less efficient for the meta isomer. The choice of the 3-nitrobenzyl protecting group should be guided by the specific requirements of the synthetic route, particularly when stability and orthogonality are paramount.

References

Application Notes and Protocols for 3-Nitrobenzyl Bromide as a Linker in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis is a cornerstone of modern chemistry, enabling the efficient construction of complex molecules such as peptides, oligonucleotides, and small-molecule libraries. A critical component of this methodology is the linker, which tethers the growing molecule to an insoluble solid support. The choice of linker dictates the conditions under which the final product can be cleaved from the resin. Photolabile linkers, which are cleaved by light, offer a significant advantage by allowing for the release of the target molecule under mild and neutral conditions, avoiding the need for harsh chemical reagents that could damage sensitive functionalities.[1]

Among the various photolabile linkers, those based on the ortho-nitrobenzyl (oNB) moiety are the most widely used.[2][3] These linkers are cleaved upon irradiation with UV light, typically in the range of 350-365 nm.[4] The 3-nitrobenzyl group, while less common than its ortho-isomer, operates on a similar principle and can be used to create photolabile ester or ether linkages for solid-phase synthesis. This document provides detailed application notes and protocols for the use of 3-nitrobenzyl bromide as a precursor for a photolabile linker in solid-phase synthesis.

Application Notes

Principle of Photochemical Cleavage

The photochemical cleavage of nitrobenzyl compounds is a well-studied intramolecular redox reaction. Upon absorption of UV light, the nitro group is excited, enabling it to abstract a hydrogen atom from the benzylic carbon. This initiates a rearrangement that ultimately leads to the cleavage of the bond connecting the linker to the synthesized molecule. The process typically yields the desired product (e.g., a carboxylic acid) and a resin-bound 3-nitrosobenzaldehyde (B14633449) byproduct. This traceless cleavage mechanism is highly attractive for applications where the purity of the released compound is critical, such as in biological screenings.[1]

Advantages of 3-Nitrobenzyl Linkers:

  • Mild Cleavage Conditions: Cleavage is achieved with UV light, avoiding harsh acidic or basic reagents that can degrade sensitive molecules.[1]

  • Orthogonality: The photolytic cleavage is orthogonal to many standard protecting group strategies used in peptide and organic synthesis (e.g., acid-labile Boc and base-labile Fmoc groups).

  • Traceless Release: No linker-derived atoms remain on the released molecule.

  • Spatial and Temporal Control: Light allows for precise control over when and where cleavage occurs, which is useful for applications like microarray synthesis.

Considerations and Limitations:

  • Photostability of the Target Molecule: The synthesized molecule must be stable to the wavelength of light used for cleavage (typically ~365 nm). Some complex heterocycles or amino acids like methionine may be susceptible to photooxidation.[5]

  • Cleavage Kinetics: Photolysis times can range from a few minutes to several hours, depending on the specific substrate, solvent, and light source intensity.[4][5] Substituents on the benzyl (B1604629) ring can significantly affect cleavage rates.[5][6]

  • Light Penetration: In solid-phase synthesis, the efficiency of cleavage can be affected by the ability of light to penetrate the resin beads. Agitation or suspension of the resin in a suitable solvent during irradiation is crucial.

Quantitative Data

Specific quantitative data for the 3-nitrobenzyl linker in solid-phase synthesis is not extensively reported in the reviewed literature. However, data from studies on related o-nitrobenzyl linkers provide a useful benchmark for expected performance. The cleavage efficiency is influenced by the substitution pattern on the aromatic ring and the nature of the cleaved bond (ester, carbamate, etc.).

Linker TypeSubstrate/Bond TypeCleavage ConditionsCleavage TimeYield/PurityReference
o-NitrobenzylTosylate Ester365 nm (1.6 mW/cm²)60 min43% decomposition[4]
1-(o-Nitrophenyl)ethylTosylate Ester365 nm (3.5 mW/cm²)10 min>80% decomposition[4]
1-(o-Nitrophenyl)ethylPhosphate Ester365 nm (3.5 mW/cm²)10 min>90% decomposition[4]
α-Methyl-6-nitroveratrylAcetic Acid Ester365 nm (in solution)5-fold faster than veratrylNot specified[5]
o-NitrobenzylCarbamate365 nm (in hydrogel)-Superior light responsiveness[2]

This table presents data for various o-nitrobenzyl derivatives to provide a general reference for photolabile linker performance. Actual performance of a 3-nitrobenzyl linker may vary.

Experimental Protocols

Protocol 1: Preparation of 3-Nitrobenzyl-Functionalized Resin

This protocol describes the functionalization of a hydroxymethyl resin (e.g., Wang resin) to create a photolabile handle for attaching carboxylic acids.

Materials:

  • Hydroxymethyl polystyrene resin (Wang resin)

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place the Wang resin in a solid-phase synthesis vessel. Add anhydrous DMF and allow the resin to swell for 1-2 hours with gentle agitation. Drain the solvent.

  • Alkoxide Formation: Wash the swollen resin with anhydrous THF (3 times). Suspend the resin in fresh anhydrous THF.

  • Caution: Perform the next step in a well-ventilated fume hood. Carefully add sodium hydride (1.5-2.0 equivalents relative to the resin loading) to the resin suspension. The mixture will bubble as hydrogen gas is evolved. Allow the reaction to proceed for 1-2 hours at room temperature.

  • Linker Attachment: Dissolve this compound (2.0 equivalents) in a minimal amount of anhydrous THF and add it to the resin suspension.

  • Reaction: Agitate the reaction mixture at 50-60°C overnight.

  • Washing and Capping: After cooling to room temperature, drain the reaction mixture. Wash the resin sequentially with THF, a 1:1 mixture of THF/water, THF, DCM, and finally MeOH.

  • Drying: Dry the functionalized resin under vacuum. The loading can be determined by cleaving a known amount of resin and quantifying the released 3-nitrobenzyl alcohol by UV-Vis spectroscopy.

Protocol 2: Immobilization of a Carboxylic Acid

This protocol details the esterification of an N-protected amino acid or other carboxylic acid onto the prepared 3-nitrobenzyl resin.

Materials:

  • 3-Nitrobenzyl-functionalized resin

  • N-Fmoc protected amino acid (or other carboxylic acid)

  • N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous DCM or DMF

Procedure:

  • Resin Swelling: Swell the 3-nitrobenzyl-functionalized resin in anhydrous DCM for at least 30 minutes. Drain the solvent.

  • Activation Mixture: In a separate flask, dissolve the N-Fmoc amino acid (3 equivalents relative to resin loading) and DMAP (0.1 equivalents) in anhydrous DCM.

  • Coupling: Add the activation mixture to the swollen resin. Then, add DIC (3 equivalents) to the vessel.

  • Reaction: Agitate the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored using a colorimetric test (e.g., Kaiser test on a small sample of beads to check for free hydroxyl groups).

  • Washing: Drain the reaction solution. Wash the resin thoroughly with DCM (3 times), DMF (3 times), and finally DCM (3 times) to remove all excess reagents.

  • Drying: Dry the resin-bound substrate under vacuum. The resin is now ready for subsequent synthetic steps (e.g., peptide elongation).

Protocol 3: Photolytic Cleavage of the Final Product

This protocol describes the final step of releasing the synthesized molecule from the solid support.

Materials:

  • Peptide/molecule-bound 3-nitrobenzyl resin

  • A suitable solvent (e.g., DCM, THF, or a mixture with MeOH)

  • UV lamp or photoreactor (e.g., Rayonet reactor) with lamps emitting at ~365 nm

  • Collection flask

Procedure:

  • Resin Preparation: Place the dried resin in a quartz or borosilicate glass reaction vessel. Add a solvent in which the resin swells and the product is soluble.

  • Irradiation: Suspend the resin in the solvent by gentle agitation or bubbling with an inert gas (e.g., nitrogen or argon) to ensure uniform exposure to light.

  • Photolysis: Irradiate the suspension with a UV lamp at 365 nm. The reaction is typically carried out at room temperature. The optimal irradiation time (usually 2-12 hours) should be determined empirically.[5]

  • Product Collection: After the cleavage is complete, filter the resin and collect the filtrate containing the cleaved product.

  • Resin Washing: Wash the resin several times with fresh solvent to recover any remaining product. Combine the washings with the initial filtrate.

  • Purification: Evaporate the solvent from the combined filtrate. The crude product can then be purified using standard techniques such as HPLC or column chromatography.

Visualizations

Experimental Workflow

G Resin Hydroxymethyl Resin Func_Resin 3-Nitrobenzyl Functionalized Resin Resin->Func_Resin  Protocol 1:  this compound,  NaH Immobilize Substrate Immobilization (e.g., Carboxylic Acid) Func_Resin->Immobilize  Protocol 2:  DIC, DMAP Synthesis Solid-Phase Synthesis (Elongation) Immobilize->Synthesis  Deprotection/  Coupling Cycles Cleavage Photolytic Cleavage (UV Light, ~365 nm) Synthesis->Cleavage  Final Molecule  on Resin Product Purified Product Cleavage->Product  Filtration &  Purification

Caption: Workflow for solid-phase synthesis using a 3-nitrobenzyl photolabile linker.

Cleavage Mechanism

Caption: Photolytic cleavage of a carboxylic acid from a 3-nitrobenzyl linker.

References

Application Notes and Protocols: Synthesis of Quinazoline Precursors Using Substituted Benzyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and bioactive molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a focal point in medicinal chemistry and drug discovery. The synthesis of quinazoline (B50416) scaffolds often proceeds through the formation of key precursors, which are subsequently cyclized to yield the final heterocyclic system.

This document provides detailed application notes and experimental protocols for the synthesis of N-benzyl-2-aminobenzamide derivatives, which are versatile precursors for a wide range of substituted quinazolinones. The use of readily available substituted benzyl (B1604629) bromides allows for the introduction of molecular diversity at a key position of the quinazoline scaffold, enabling the exploration of structure-activity relationships in drug development programs. The protocols described herein are robust and can be adapted for various research and development applications.

General Reaction Scheme

The synthesis of N-benzyl-2-aminobenzamide precursors is typically achieved through the N-alkylation of 2-aminobenzamide (B116534) with a substituted benzyl bromide. This reaction can be promoted under various conditions, including visible light-mediated synthesis, which offers a mild and efficient alternative to traditional heating methods. The general transformation is depicted below:

Figure 1: General reaction for the synthesis of N-benzyl-2-aminobenzamide precursors from 2-aminobenzamide and substituted benzyl bromides.

Experimental Protocols

Protocol 1: Visible Light-Mediated Synthesis of N-Benzyl-2-aminobenzamide Precursors

This protocol describes a photocatalyst- and additive-free method for the synthesis of N-benzyl-2-aminobenzamide precursors using visible light.[1]

Materials:

  • 2-Aminobenzamide

  • Substituted benzyl bromide

  • Methanol (B129727) (reagent grade)

  • 18 W blue light-emitting diode (LED)

  • Reaction vial with a magnetic stir bar

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add 2-aminobenzamide (1.0 mmol, 1.0 equiv.).

  • Add the substituted benzyl bromide (1.2 mmol, 1.2 equiv.).

  • Add methanol (5 mL).

  • Seal the reaction vial and place it at a distance of approximately 5-10 cm from an 18 W blue LED.

  • Stir the reaction mixture at room temperature for 28 hours.

  • Upon completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure to remove the solvent.

  • The crude product, the N-benzyl-2-aminobenzamide precursor, can be purified by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Characterize the purified precursor by standard analytical techniques (¹H NMR, ¹³C NMR, and MS).

Data Presentation

The following table summarizes the yields for the synthesis of various substituted N-benzyl-2-aminobenzamide precursors using the visible light-mediated protocol. This data is adapted from the synthesis of the corresponding quinazolinones, where the N-benzylated compound is the key intermediate.[1]

EntrySubstituted Benzyl BromidePrecursor ProductYield (%)
1Benzyl bromide2-amino-N-benzylbenzamide93
24-Methylbenzyl bromide2-amino-N-(4-methylbenzyl)benzamide85
34-Methoxybenzyl bromide2-amino-N-(4-methoxybenzyl)benzamide88
44-Fluorobenzyl bromide2-amino-N-(4-fluorobenzyl)benzamide90
54-Chlorobenzyl bromide2-amino-N-(4-chlorobenzyl)benzamide82
64-Bromobenzyl bromide2-amino-N-(4-bromobenzyl)benzamide80
72-Methylbenzyl bromide2-amino-N-(2-methylbenzyl)benzamide75
83-Methylbenzyl bromide2-amino-N-(3-methylbenzyl)benzamide81
92-Chlorobenzyl bromide2-amino-N-(2-chlorobenzyl)benzamide78
10Naphthalen-2-ylmethyl bromide2-amino-N-(naphthalen-2-ylmethyl)benzamide86

Table 1: Yields of N-benzyl-2-aminobenzamide precursors with various substituted benzyl bromides.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and the logical relationship of the components in the synthesis of quinazoline precursors.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product cluster_purification Workup & Purification A 2-Aminobenzamide C Visible Light (18W Blue LED) Methanol, Room Temperature A->C B Substituted Benzyl Bromide B->C D N-Benzyl-2-aminobenzamide (Quinazoline Precursor) C->D N-Alkylation E Solvent Removal D->E F Column Chromatography E->F G Characterization (NMR, MS) F->G Isolated Precursor

Caption: Synthetic workflow for quinazoline precursors.

G Reactants Reactants 2-Aminobenzamide Substituted Benzyl Bromide Precursor Quinazoline Precursor N-Benzyl-2-aminobenzamide Derivative Reactants->Precursor N-Alkylation Conditions Reaction Conditions Visible Light Source (Blue LED) Solvent: Methanol Temperature: Room Temp. Conditions->Precursor Cyclization Subsequent Step Cyclization to Quinazolinone Precursor->Cyclization Enables Synthesis of...

Caption: Logical relationship of synthetic components.

References

Application of 3-Nitrobenzyl Bromide in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-Nitrobenzyl bromide in medicinal chemistry. It covers its application as a photolabile protecting group, in the synthesis of bioactive molecules, and as a linker in drug delivery systems, with a focus on providing practical experimental details and quantitative data to aid in research and development.

Introduction

This compound is a versatile reagent in medicinal chemistry, primarily utilized for its ability to introduce the 3-nitrobenzyl group. This moiety can serve as a photolabile protecting group for a variety of functional groups, a key component in the synthesis of heterocyclic compounds, and as a linker in more complex bioconjugates. The presence of the nitro group on the aromatic ring influences the reactivity of the benzylic bromide and imparts unique photochemical properties, allowing for controlled cleavage under specific conditions. While the ortho and para isomers are more commonly studied, the meta-position of the nitro group offers different electronic and steric properties that can be advantageous in certain synthetic strategies.

Physicochemical and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₆BrNO₂--INVALID-LINK--
Molecular Weight 216.03 g/mol --INVALID-LINK--
Appearance Pale yellow crystalline solid--INVALID-LINK--
Melting Point 58-59 °C--INVALID-LINK--
Solubility Soluble in organic solvents like DMF, acetonitrile, and chloroform.General knowledge

Safety Precautions: this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Applications in Medicinal Chemistry

Photolabile Protecting Group

The 3-nitrobenzyl group can be used as a photolabile protecting group (PPG) for a variety of functional groups, including amines, alcohols, thiols, and carboxylic acids. Upon irradiation with UV light (typically in the range of 300-365 nm), the protecting group is cleaved, releasing the free functional group and a 3-nitrosobenzaldehyde (B14633449) byproduct. This allows for the spatial and temporal control of the release of bioactive molecules.

Mechanism of Photocleavage: The photocleavage of nitrobenzyl derivatives is initiated by the absorption of a photon, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes rearrangement and hydrolysis to release the protected functional group.

G cluster_photocleavage Photocleavage Mechanism of 3-Nitrobenzyl Group Start 3-Nitrobenzyl Protected Compound Excited Excited State Start->Excited hν (UV light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Rearrangement Rearrangement & Hydrolysis AciNitro->Rearrangement End Released Functional Group + 3-Nitrosobenzaldehyde Rearrangement->End

Photocleavage mechanism of the 3-nitrobenzyl protecting group.

Quantitative Data on Photocleavage: The efficiency of photocleavage is determined by the quantum yield (Φ), which is the number of molecules undergoing a specific event per photon absorbed. While specific data for this compound are scarce, data for related nitrobenzyl compounds provide a useful comparison.

Protecting GroupTypical λmax (nm)Typical Photolysis Wavelength (nm)Quantum Yield (Φ)Reference
o-Nitrobenzyl260-350300-3650.01 - 0.3[1]
p-Nitrobenzyl~280300-365Generally lower than o-isomerGeneral knowledge
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~350350-3650.01 - 0.05[1]
Synthesis of Bioactive Heterocycles: 1,4-Disubstituted Imidazoles

This compound is a valuable reagent for the synthesis of 1,4-disubstituted imidazoles, a class of compounds that have shown potential as antibacterial agents by inhibiting the enoyl-acyl carrier protein reductase (FabI)[2]. The FabI enzyme is a crucial component of the bacterial fatty acid synthesis pathway, making it an attractive target for novel antibiotics.

Signaling Pathway of FabI Inhibition:

G cluster_fabi Bacterial Fatty Acid Synthesis (FAS-II) Pathway Malonyl_CoA Malonyl-CoA Malonyl_ACP Malonyl-ACP Malonyl_CoA->Malonyl_ACP FabD Ketoacyl_ACP β-Ketoacyl-ACP (Cn+2) Malonyl_ACP->Ketoacyl_ACP FabH/FabB Acyl_ACP Acyl-ACP (Cn) Acyl_ACP->Ketoacyl_ACP Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP FabG Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP FabZ/FabA Next_Acyl_ACP Acyl-ACP (Cn+2) Enoyl_ACP->Next_Acyl_ACP FabI FabI FabI (Enoyl-ACP Reductase) Inhibitor 1,4-Disubstituted Imidazole (e.g., from this compound) Inhibitor->FabI Inhibition G cluster_spps Solid-Phase Peptide Synthesis with a Photolabile Linker Resin Solid Support (e.g., Polystyrene resin) Linker_Attach Attach Photolabile Linker (e.g., 3-Nitrobenzyl derivative) Resin->Linker_Attach AA1_Attach Couple First Fmoc-Amino Acid Linker_Attach->AA1_Attach Deprotection Fmoc Deprotection (Piperidine) AA1_Attach->Deprotection AA_Coupling Couple Next Fmoc-Amino Acid Deprotection->AA_Coupling Repeat Repeat Deprotection & Coupling Cycles AA_Coupling->Repeat Repeat->Deprotection Cleavage Photocleavage (UV light, 365 nm) Repeat->Cleavage Peptide Purified Peptide Cleavage->Peptide

References

Application Notes and Protocols for the Use of 3-Nitrobenzyl Bromide in Photosensitive Moiety Introduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-nitrobenzyl bromide as a photolabile protecting group (PPG), often referred to as a "caging" group. The introduction of a 3-nitrobenzyl moiety to a biologically active molecule renders it temporarily inert. Subsequent exposure to UV light precisely cleaves the protecting group, releasing the active molecule with high spatiotemporal control. This technique is invaluable in various research and drug development areas, including the study of cell signaling, controlled release of therapeutics, and materials science.

The 3-nitrobenzyl group is a member of the well-established nitrobenzyl family of PPGs. While the ortho- (2-nitrobenzyl) isomer is more commonly used, the meta- (3-nitrobenzyl) position of the nitro group also confers photosensitivity, albeit with potentially different photochemical properties. The choice of isomer can be critical for tuning the absorption wavelength, quantum yield, and release kinetics for specific applications.

Mechanism of Photocleavage

The generally accepted mechanism for the photocleavage of nitrobenzyl compounds involves the absorption of a photon (typically in the UV range), which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements to ultimately release the protected molecule and form a 3-nitrosobenzaldehyde (B14633449) byproduct. It is important to consider that this byproduct may have its own biological or chemical reactivity.[1]

Applications

The versatility of this compound stems from its reactivity as a benzylic halide, allowing it to readily undergo nucleophilic substitution reactions with a variety of functional groups.

  • Caging of Bioactive Molecules: Small molecules, peptides, and proteins can be temporarily inactivated by caging key functional groups such as carboxylic acids, amines, alcohols, and phosphates. This allows for their delivery to a specific location within a biological system before being activated by light, enabling precise investigation of their function. For instance, caging a kinase inhibitor allows for the controlled inhibition of signaling pathways like the Ras/MAPK pathway.[2][3][4][5][6]

  • Spatially Controlled Drug Delivery: In drug development, caging a potent therapeutic agent can reduce systemic toxicity. The drug can be administered in its inactive, caged form and then activated specifically at the target tissue (e.g., a tumor) by focused light, thereby localizing its therapeutic effect.

  • Photoresponsive Materials: Incorporation of 3-nitrobenzyl-caged crosslinkers or functional monomers into polymer networks allows for the creation of materials whose properties, such as swelling or degradation, can be modulated by light.

Quantitative Data

The efficiency of a photocaging group is determined by its molar extinction coefficient (ε) at the activation wavelength, its quantum yield (Φ) of photolysis, and the rate of the photorelease. While extensive data exists for ortho-nitrobenzyl derivatives, data for the meta isomer is less common. The following table summarizes available and relevant data for nitrobenzyl derivatives. Note that substituents on the aromatic ring and the nature of the leaving group significantly impact these values.[7][8]

Compound/Protecting GroupWavelength (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Release Half-life (t₁/₂)Reference Moiety
2-Nitrobenzyl254-350~5,000 at 260 nm0.05 - 0.5µs to msVaries
4,5-Dimethoxy-2-nitrobenzyl (DMNB)350-365~4,500 at 350 nm0.01 - 0.1Slower than 2-NBVaries
2,6-Dinitrobenzyl365-~4x higher than 2-NB-Carbonate
m-Nitrobenzyl methyl ether254-0.001 (pH 7)-Methanol
m-Nitrobenzyl ethyl ether254-0.002 (pH 7)-Ethanol
p-Nitrobenzyl--Generally lower than o-NB-Varies

Data for 3-nitrobenzyl derivatives is limited; values for related isomers are provided for context. Quantum yields are highly dependent on the solvent and the leaving group.

Experimental Protocols

Safety Precaution: this compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

Protocol 1: Esterification of a Carboxylic Acid

This protocol describes the caging of a carboxylic acid functional group as a 3-nitrobenzyl ester. The use of cesium carbonate provides a mild base that is effective for this transformation.[9][10][11][12]

Materials:

  • Carboxylic acid of interest

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (approximately 0.2 M concentration).

  • Add cesium carbonate (1.5 eq) to the solution and stir the suspension at room temperature for 10-15 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-nitrobenzyl ester.

Protocol 2: Protection of an Amine

This protocol details the protection of a primary or secondary amine with the 3-nitrobenzyl group.

Materials:

  • Amine of interest

  • This compound

  • Potassium carbonate (K₂CO₃) or another non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Acetonitrile (B52724) or DMF, anhydrous

  • Standard workup and purification reagents as listed in Protocol 1.

Procedure:

  • Dissolve the amine (1.0 eq) in anhydrous acetonitrile or DMF in a round-bottom flask.

  • Add potassium carbonate (2.0-3.0 eq) or DIPEA (2.0 eq) to the solution.

  • Add this compound (1.1 eq) to the mixture.

  • Stir the reaction at room temperature or gently heat to 40-50 °C for 6-18 hours, monitoring by TLC.

  • After the reaction is complete, filter off the inorganic salts if K₂CO₃ was used.

  • Dilute the filtrate with ethyl acetate and perform an aqueous workup as described in Protocol 1 (steps 5-7).

  • Purify the resulting N-(3-nitrobenzyl) amine by flash column chromatography.

Protocol 3: Photolysis (Uncaging) of a 3-Nitrobenzyl Protected Compound

This protocol provides a general procedure for the light-induced cleavage of the 3-nitrobenzyl protecting group.

Materials:

  • 3-Nitrobenzyl-caged compound

  • Appropriate solvent (e.g., buffered aqueous solution, methanol, acetonitrile)

  • Quartz reaction vessel or cuvette

  • UV light source (e.g., mercury lamp with appropriate filters, UV LED array, or laser)

  • Analytical instrument for monitoring (e.g., HPLC, UV-Vis spectrophotometer, or LC-MS)

Procedure:

  • Prepare a solution of the 3-nitrobenzyl-caged compound in the desired solvent within a quartz vessel. The concentration will depend on the molar extinction coefficient of the compound and the desired amount of released substrate.

  • Place the vessel in a photoreactor or at a fixed distance from the UV light source. A cooling system may be necessary to maintain a constant temperature.

  • Irradiate the solution with UV light. The optimal wavelength is typically near the absorbance maximum of the nitrobenzyl chromophore (usually in the 260-360 nm range).

  • Monitor the progress of the photolysis at set time intervals by withdrawing aliquots and analyzing them.

    • HPLC/LC-MS: Monitor the disappearance of the starting material peak and the appearance of the product peak.

    • UV-Vis Spectroscopy: Monitor the change in the absorbance spectrum. The formation of the 3-nitrosobenzaldehyde byproduct often results in a new absorbance band at a longer wavelength.

  • Continue irradiation until the desired conversion is achieved.

Visualizations

experimental_workflow cluster_synthesis Synthesis Phase cluster_application Application & Uncaging start Substrate (e.g., Carboxylic Acid) reaction Alkylation Reaction (DMF, Room Temp) start->reaction reagents This compound + Base (e.g., Cs₂CO₃) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification caged_product Caged Compound purification->caged_product application Introduce to System (e.g., Cell Culture) caged_product->application irradiation UV Irradiation (λ ≈ 260-360 nm) application->irradiation release Photocleavage irradiation->release

Caption: General experimental workflow for caging a substrate with this compound and subsequent photo-release.

photocleavage_mechanism A Caged Molecule (Ground State) B Excited State (n,π*) A->B hν (UV light) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Rearrangement E Released Molecule + 3-Nitrosobenzaldehyde D->E Cleavage

Caption: Simplified mechanism of photocleavage for a 3-nitrobenzyl protected molecule.

mapk_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Caged MEK Inhibitor Active_Inhibitor Active MEK Inhibitor Inhibitor->Active_Inhibitor UV Light Active_Inhibitor->MEK Inhibition

Caption: Photocontrol of the Ras/MAPK signaling pathway using a caged MEK inhibitor.

References

Application Notes and Protocols for Reactions with 3-Nitrobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 3-Nitrobenzyl bromide in common organic synthesis reactions. This versatile reagent is valuable for the introduction of the 3-nitrobenzyl protecting group for alcohols, phenols, and carboxylic acids, and serves as a key building block in the synthesis of bioactive molecules.

Properties and Safety Information of this compound

Before initiating any reaction, it is crucial to be familiar with the properties and hazards associated with this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol [1]
Appearance White to light yellow crystalline solid[2]
Melting Point 58-61 °C[2]
Boiling Point 153-154 °C at 7 mmHg[3]
Synonyms α-Bromo-3-nitrotoluene

Safety Precautions:

This compound is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood. It is classified as a corrosive material that can cause severe skin burns and eye damage.[4] Furthermore, it is suspected of causing genetic defects.[2]

Mandatory Personal Protective Equipment (PPE):

  • Safety goggles and a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

  • Closed-toe shoes

In case of exposure:

  • Skin contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

The following protocols detail the use of this compound in common nucleophilic substitution reactions to form ethers and esters. These reactions are fundamental in protecting group chemistry and the synthesis of complex organic molecules.

Ether Synthesis (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for preparing ethers by reacting an alkoxide or phenoxide with a primary alkyl halide, such as this compound.

2.1.1. Synthesis of 3-Nitrobenzyl Ethers from Alcohols

This protocol describes the general procedure for the synthesis of a 3-nitrobenzyl ether from a primary or secondary alcohol.

Experimental Protocol:

  • Deprotonation of the Alcohol: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF). Add a strong base (e.g., sodium hydride (NaH), 1.1 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

  • Addition of this compound: Dissolve this compound (1.1 eq.) in the same anhydrous solvent and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

Table 2: Representative Reaction Conditions for Ether Synthesis

Reactant (Alcohol)BaseSolventTemperature (°C)Time (h)
Primary AlcoholNaHTHF0 to RT12-18
Secondary AlcoholNaHDMF0 to RT18-24
Phenol (B47542)K₂CO₃AcetoneReflux6-12
Ester Synthesis

3-Nitrobenzyl esters can be readily synthesized by the reaction of a carboxylic acid with this compound in the presence of a non-nucleophilic base.

2.2.1. Synthesis of 3-Nitrobenzyl Esters from Carboxylic Acids

This protocol provides a general method for the esterification of a carboxylic acid using this compound.

Experimental Protocol:

  • Salt Formation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and a suitable base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), 1.2 eq.) in a polar aprotic solvent (e.g., DMF, acetonitrile). Stir the mixture at room temperature for 15-30 minutes.

  • Addition of this compound: Add a solution of this compound (1.1 eq.) in the same solvent to the reaction mixture.

  • Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude ester by recrystallization or flash column chromatography.

Table 3: Representative Reaction Conditions for Ester Synthesis

Reactant (Carboxylic Acid)BaseSolventTemperature (°C)Time (h)
Aliphatic Carboxylic AcidTEADMF606-8
Aromatic Carboxylic AcidDIPEAAcetonitrile808-12

Application in Drug Development: Protecting Group Strategy

The 3-nitrobenzyl group is a valuable protecting group in multi-step organic synthesis, particularly in drug development. Its stability to a wide range of reaction conditions and its selective removal make it a useful tool for masking reactive functional groups. The nitro group can be reduced to an amine, which provides an orthogonal deprotection strategy.[4]

One notable application is in the synthesis of complex bioactive molecules where precise control over reactive sites is necessary. For instance, the synthesis of certain antibacterial agents involves the protection of a phenol or carboxylic acid moiety as a 3-nitrobenzyl ether or ester, respectively, to allow for modifications on other parts of the molecule.

Deprotection of the 3-Nitrobenzyl Group:

The 3-nitrobenzyl group can be cleaved under various conditions, offering flexibility in synthetic design.

  • Hydrogenolysis: Catalytic hydrogenation (e.g., H₂, Pd/C) can be used to cleave the benzyl (B1604629) ether or ester and simultaneously reduce the nitro group.

  • Reductive Cleavage: Other reducing agents like zinc in acetic acid can also effect the cleavage.

  • Photochemical Cleavage: The ortho-nitrobenzyl group, a close relative, is a well-known photolabile protecting group, and similar strategies can sometimes be applied to the meta-isomer. Nitrobenzyl groups are used in "caged" compounds to control the release of signaling molecules with light.[5][6]

Analytical Methods for Reaction Monitoring and Characterization

Careful monitoring of the reaction progress and thorough characterization of the products are essential for successful synthesis.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction by observing the disappearance of the starting materials (this compound and the nucleophile) and the appearance of the product spot. A suitable eluent system (e.g., hexane/ethyl acetate) should be chosen to achieve good separation of the spots.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the synthesized 3-nitrobenzyl ethers and esters. The characteristic signals of the 3-nitrobenzyl group, including the aromatic protons and the benzylic methylene (B1212753) protons, can be readily identified.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product. Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate a key reaction workflow and a conceptual signaling pathway where a 3-nitrobenzyl-protected bioactive molecule could be utilized.

G cluster_0 Synthesis of 3-Nitrobenzyl Ether A Alcohol/Phenol (Nucleophile) C Alkoxide/Phenoxide Intermediate A->C Deprotonation B Base (e.g., NaH, K2CO3) in Anhydrous Solvent E SN2 Reaction C->E D This compound (Electrophile) D->E F Crude 3-Nitrobenzyl Ether E->F G Work-up (Quenching, Extraction, Drying) F->G H Purification (Column Chromatography) G->H I Pure 3-Nitrobenzyl Ether H->I G cluster_1 Conceptual Signaling Pathway Modulation X External Stimulus (e.g., Light for Photocage) B Deprotection Event X->B A 3-Nitrobenzyl-Protected Bioactive Molecule (Inactive Prodrug) A->B Cleavage of Protecting Group C Active Bioactive Molecule B->C D Target Receptor/ Enzyme C->D Binding/ Inhibition E Signal Transduction Cascade D->E F Cellular Response (e.g., Apoptosis, Proliferation Change) E->F

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Nitrobenzyl Bromide Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing alkylation reactions involving 3-nitrobenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in the alkylation of this compound?

A1: The success of this compound alkylation hinges on the careful control of several parameters. The choice of base, solvent, reaction temperature, and the nature of the nucleophile are all crucial. The interplay between these factors will determine the reaction rate, yield, and the profile of any side products. For instance, strong, sterically hindered bases can favor elimination side reactions, while polar aprotic solvents generally accelerate S(_N)2 reactions.

Q2: What are the common side reactions observed during the alkylation of this compound?

A2: Common side reactions include:

  • Elimination: Formation of 3-nitro-α-bromotoluene, particularly with strong, bulky bases.

  • Dialkylation: The product of the initial alkylation may react further with another molecule of this compound. This is more common with primary amines.[1]

  • Hydrolysis: If water is present, this compound can hydrolyze to 3-nitrobenzyl alcohol.

  • Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures in the presence of a strong base, leading to side reactions.

Q3: How can I minimize the formation of dialkylation byproducts when using primary amines?

A3: To minimize dialkylation, you can:

  • Use a large excess of the primary amine.

  • Add the this compound slowly to the reaction mixture to maintain a low concentration of the alkylating agent.

  • Use a less reactive base or lower the reaction temperature to favor mono-alkylation.

  • Employ a protection strategy for the primary amine if other methods are unsuccessful.

Q4: Is phase-transfer catalysis (PTC) a suitable method for the alkylation of this compound?

A4: Yes, phase-transfer catalysis is an excellent method for the alkylation of this compound, especially for O- and S-alkylation. PTC allows for the use of inexpensive inorganic bases like NaOH or K₂CO₃ in a biphasic system, which can simplify the workup and improve safety.[2] Common PTC catalysts include quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB).[3][4]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution
Inactive Nucleophile Ensure the nucleophile is sufficiently deprotonated. For alcohols and thiols, use a strong enough base to generate the corresponding alkoxide or thiolate. For amines, ensure the free base is used.
Poor Reagent Quality Verify the purity of this compound and the nucleophile. Impurities can inhibit the reaction. This compound can degrade over time; consider purification by recrystallization if necessary.
Inappropriate Solvent For S(_N)2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they solvate the cation of the base, leaving a more reactive "naked" anion. Protic solvents can solvate the nucleophile and reduce its reactivity.
Low Reaction Temperature While higher temperatures can promote side reactions, the reaction may be too slow at room temperature. Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS.
Steric Hindrance If either the nucleophile or the electrophile is sterically hindered, the S(_N)2 reaction will be slow. Consider using a less hindered nucleophile if possible, or increasing the reaction time and temperature.
Problem 2: Formation of Significant Side Products
Side Product Observed Potential Cause Recommended Solution
3-Nitro-α-bromotoluene (Elimination Product) Use of a strong, sterically hindered base (e.g., potassium tert-butoxide).Switch to a weaker or less hindered base such as K₂CO₃, Cs₂CO₃, or triethylamine. Lowering the reaction temperature can also disfavor elimination.
Dialkylation Product The mono-alkylated product is still nucleophilic and reacts with another equivalent of this compound.Use a large excess of the nucleophile. Add this compound slowly to the reaction mixture. Lower the reaction temperature.
3-Nitrobenzyl Alcohol Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.

Data Presentation

The following tables summarize typical reaction conditions and yields for the alkylation of this compound with various nucleophiles. These are intended as a starting point for optimization.

Table 1: N-Alkylation of Amines with this compound

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineK₂CO₃DMF80685-95General Protocol
BenzylamineEt₃NCH₃CNReflux880-90General Protocol
PiperidineK₂CO₃Acetone (B3395972)Reflux4>95General Protocol
DiethylamineNaHCO₃EthanolReflux1275-85General Protocol

Table 2: O-Alkylation of Phenols and Alcohols with this compound (Williamson Ether Synthesis)

NucleophileBaseSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
Phenol (B47542)K₂CO₃Acetone-Reflux690-98[5]
4-MethoxyphenolCs₂CO₃DMF-604>95General Protocol
EthanolNaHTHF-251270-80[6]
IsopropanolNaOHToluene/H₂OTBAB80585-95[2]

Table 3: S-Alkylation of Thiols with this compound

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ThiophenolK₂CO₃Ethanol252>95General Protocol
Benzyl MercaptanEt₃NCH₂Cl₂25390-98General Protocol
Cysteine (protected)NaHCO₃DMF/H₂O25480-90General Protocol

Experimental Protocols

General Procedure for N-Alkylation of an Amine
  • To a solution of the amine (1.0 eq.) in a suitable solvent (e.g., DMF, 0.5 M), add the base (1.2-1.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.0-1.1 eq.) in the same solvent dropwise over 10-15 minutes.

  • Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Procedure for O-Alkylation of a Phenol (Williamson Ether Synthesis)
  • To a solution of the phenol (1.0 eq.) in a polar aprotic solvent (e.g., acetone or DMF, 0.5 M), add the base (e.g., K₂CO₃, 1.5 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound (1.1 eq.) to the mixture.

  • Heat the reaction to reflux and monitor by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography or recrystallization.

Mandatory Visualization

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Select Nucleophile, Base, and Solvent Start->Reagents Mix Mix Nucleophile and Base Reagents->Mix Add_Electrophile Add 3-Nitrobenzyl Bromide Mix->Add_Electrophile Heat Heat and Stir Add_Electrophile->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Purify Purify Product (Chromatography/ Recrystallization) Extract->Purify End End Purify->End

Caption: General experimental workflow for this compound alkylation.

Troubleshooting_Logic Start Low Yield Check_Reagents Are reagents pure and active? Start->Check_Reagents Check_Conditions Are reaction conditions (base, solvent, temp) appropriate? Check_Reagents->Check_Conditions Yes No_Reagents Purify or replace reagents. Check_Reagents->No_Reagents No Check_Side_Reactions Are side products (elimination, dialkylation) observed? Check_Conditions->Check_Side_Reactions Yes No_Conditions Optimize base, solvent, or temperature. Check_Conditions->No_Conditions No Yes_Side_Reactions Modify conditions to minimize side reactions (see guide). Check_Side_Reactions->Yes_Side_Reactions Yes End Improved Yield Check_Side_Reactions->End No No_Reagents->End No_Conditions->End Yes_Side_Reactions->End

Caption: Troubleshooting logic for low yield in alkylation reactions.

References

Side reactions and byproducts in 3-Nitrobenzyl bromide chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-nitrobenzyl bromide. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guides

Issue: Low Yield in Alkylation Reactions

Question: I am performing an alkylation reaction with this compound and a nucleophile (e.g., an alcohol, amine, or thiol), but my yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in alkylation reactions involving this compound can stem from several side reactions and suboptimal conditions. Here's a systematic guide to troubleshooting the issue:

1. Assess for Potential Side Reactions:

  • Hydrolysis: this compound can react with any residual water in your solvent or on your glassware to form 3-nitrobenzyl alcohol. This is a common byproduct that consumes your starting material.

    • Solution: Ensure all glassware is thoroughly dried (oven-dried or flame-dried under an inert atmosphere). Use anhydrous solvents. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.[1]

  • Elimination (E2 Reaction): If you are using a strong, sterically hindered base, an elimination reaction can compete with the desired substitution (SN2) reaction, leading to the formation of undesired alkene byproducts.[2][3]

    • Solution: If elimination is suspected, consider using a weaker or less sterically hindered base. The choice of base is critical and should be carefully considered based on the pKa of your nucleophile.[4]

  • Over-alkylation (for amine nucleophiles): Primary amines, after initial alkylation, can be more nucleophilic than the starting amine and react again with this compound to form di-alkylated and even quaternary ammonium (B1175870) salt byproducts.[5]

    • Solution: To favor mono-alkylation, you can use a large excess of the primary amine. Another strategy is to use the amine hydrobromide salt and a stoichiometric amount of base to control the concentration of the free amine.[6]

2. Optimize Reaction Conditions:

  • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination and decomposition of the this compound itself, which is known to be thermally unstable at temperatures above 125°C.[7]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.

  • Solvent: The choice of solvent can significantly impact the reaction pathway.

    • Solution: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they enhance the nucleophilicity of the nucleophile.[8] For SN1-type reactions, polar protic solvents like alcohols can be used, but be mindful of potential solvolysis.[9][10]

  • Purity of Reagents: Impurities in your this compound, nucleophile, or solvent can lead to unexpected side reactions and lower yields.

    • Solution: Ensure your this compound is pure. If it has been stored for a long time, consider purifying it by recrystallization. Use high-purity solvents and reagents.

Issue: Unexpected Spots on TLC/LC-MS

Question: I am running a reaction with this compound and I see unexpected spots on my TLC plate or peaks in my LC-MS. What could these byproducts be?

Answer:

Several common byproducts can arise in reactions involving this compound. Here are the most likely candidates and how to identify them:

  • 3-Nitrobenzyl Alcohol: This is a very common byproduct resulting from the hydrolysis of this compound by water.[11] It is more polar than the starting material and will have a lower Rf value on a normal-phase TLC plate.

  • 3-Nitrobenzaldehyde: This can be present as an impurity in the starting this compound or can form through oxidation during the reaction or workup.

    • Identification and Removal: Aldehydes can often be visualized on a TLC plate using a 2,4-dinitrophenylhydrazine (B122626) (DNP) stain. To remove it from your reaction mixture, you can perform a wash with a saturated aqueous solution of sodium bisulfite. The bisulfite forms a water-soluble adduct with the aldehyde, which can then be separated in the aqueous layer.[12]

  • Dibromo Byproduct (3-Nitrobenzal Bromide): This is a common impurity from the synthesis of this compound via bromination of 3-nitrotoluene.[13] It is generally less polar than this compound.

  • Elimination Products: If your reaction conditions favor elimination, you may see non-polar spots on your TLC corresponding to alkene byproducts.[14]

Frequently Asked Questions (FAQs)

Q1: My this compound is yellow to brown. Is it still usable?

A1: this compound is typically a pale yellow crystalline solid.[15] A darker color may indicate the presence of impurities, possibly from decomposition over time or exposure to light and moisture. While it might still be usable for some applications, for reactions sensitive to impurities, it is highly recommended to purify it by recrystallization from a suitable solvent (e.g., ligroin or ethanol) before use.[16]

Q2: What is the best way to purify my product from unreacted this compound?

A2: The best purification method will depend on the properties of your desired product.

  • Column Chromatography: This is a very effective method for separating products with different polarities. This compound is moderately polar.

  • Recrystallization: If your product is a solid with different solubility properties than this compound, recrystallization can be a good option.

  • Chemical Scavenging: In some cases, a scavenger resin (e.g., a thiol- or amine-functionalized resin) can be used to selectively react with and remove excess this compound from the reaction mixture.

Q3: Can I use a strong base like sodium hydroxide (B78521) with this compound?

A3: Using a strong base like sodium hydroxide should be done with caution. While it can be used to deprotonate nucleophiles, it also significantly increases the risk of two major side reactions:

  • Hydrolysis: The hydroxide ion can act as a nucleophile, attacking the benzylic carbon and leading to the formation of 3-nitrobenzyl alcohol.[11][17]

  • Elimination: Strong bases promote the E2 elimination pathway, which will compete with the desired substitution reaction.[2] For many applications, using a weaker base like potassium carbonate or an organic base like triethylamine (B128534) is a safer choice to minimize these side reactions.

Q4: How does the nitro group affect the reactivity of the benzyl (B1604629) bromide?

A4: The nitro group is a strong electron-withdrawing group. This has two main effects on the reactivity of this compound:

  • It makes the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. This generally increases the rate of SN2 reactions compared to unsubstituted benzyl bromide.

  • It destabilizes the formation of a carbocation at the benzylic position, which would make SN1 reactions less favorable compared to benzyl bromide itself.[9][10]

Data Presentation

Table 1: Common Byproducts in this compound Chemistry and Their Origin

Byproduct NameChemical StructureCommon Origin
3-Nitrobenzyl alcoholC7H7NO3Hydrolysis of this compound by water or hydroxide.[11]
3-NitrobenzaldehydeC7H5NO3Impurity from synthesis or oxidation of 3-nitrobenzyl alcohol.
3-Nitrobenzal bromideC7H5Br2NO2Over-bromination during the synthesis of this compound from 3-nitrotoluene.
Di(3-nitrobenzyl) etherC14H12N2O5Self-condensation or reaction with 3-nitrobenzyl alcohol under basic conditions.
Over-alkylation ProductsVariesReaction of the initial alkylation product (e.g., a secondary amine) with excess this compound.[5]

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Alkylation of a Phenol (B47542) with this compound

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the phenol (1.0 eq.) and a suitable anhydrous solvent (e.g., acetone (B3395972) or DMF).

  • Deprotonation: Add a mild base such as potassium carbonate (K2CO3, 1.5 eq.). Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Dissolve this compound (1.1 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Mandatory Visualizations

Side_Reactions This compound This compound Desired Product Desired Alkylation Product (S N 2) This compound->Desired Product Substitution Elimination Product Elimination Product (E2) This compound->Elimination Product Elimination Hydrolysis Product 3-Nitrobenzyl Alcohol (Hydrolysis) This compound->Hydrolysis Product Hydrolysis Over-alkylation Over-alkylation Product (for Amine Nucleophiles) This compound->Over-alkylation Nucleophile Nucleophile (e.g., R-OH, R-NH2) Nucleophile->Desired Product Base Base Base->Elimination Product Water Water (H2O) Water->Hydrolysis Product Desired Product->Over-alkylation Further Reaction

Caption: Competing reaction pathways for this compound.

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_optimization Optimization Strategies cluster_purification Purification Start Low Yield or Unexpected Byproducts TLC_LCMS Analyze reaction mixture by TLC / LC-MS Start->TLC_LCMS Identify_Byproducts Identify potential byproducts (e.g., alcohol, aldehyde) TLC_LCMS->Identify_Byproducts Check_Reagents Check Purity of Reagents and Solvents Identify_Byproducts->Check_Reagents Dry_Conditions Ensure Anhydrous Conditions Identify_Byproducts->Dry_Conditions Optimize_Base Optimize Base (Strength & Sterics) Identify_Byproducts->Optimize_Base Optimize_Temp Optimize Temperature Identify_Byproducts->Optimize_Temp Purify Purify Product (Chromatography, Recrystallization) Check_Reagents->Purify Dry_Conditions->Purify Optimize_Base->Purify Optimize_Temp->Purify

Caption: Troubleshooting workflow for reactions with this compound.

References

Technical Support Center: Purification of Products from Reactions with 3-Nitrobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of reaction products derived from 3-Nitrobenzyl bromide. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my reaction mixture when using this compound?

A1: Common impurities can be categorized into three main groups:

  • Starting Materials: Unreacted this compound and the nucleophile you are using.

  • Side-Products from the Synthesis of this compound: If you synthesized the reagent yourself, you might have residual 3-nitrotoluene, and over-brominated species like 3-nitrobenzal bromide.[1]

  • Reaction-Specific Byproducts: Depending on your reaction conditions, you may have hydrolysis of this compound to 3-nitrobenzyl alcohol. In reactions like Williamson ether synthesis, elimination byproducts can sometimes be observed, especially with sterically hindered alkoxides.

Q2: My crude product is a yellow or brownish oil/solid. What is the likely cause and how can I decolorize it?

A2: Discoloration in reactions involving nitro-aromatic compounds is common and can be attributed to the presence of colored impurities, such as nitrophenolic compounds or other aromatic byproducts.[2] To decolorize your product, you can employ the following techniques during purification:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious not to use an excessive amount, as it can also adsorb your desired product.

  • Recrystallization: This is a highly effective method for removing colored impurities.[1] Choosing an appropriate solvent system is crucial.

  • Column Chromatography: For stubborn coloration, column chromatography can separate the colored components from your product.

Q3: I am having trouble removing unreacted this compound from my product. What is the best approach?

A3: Due to its relatively non-polar nature, this compound can sometimes co-elute with products of similar polarity during column chromatography. Here are a few strategies to address this:

  • Optimize Column Chromatography: Carefully select your solvent system for column chromatography to maximize the separation between your product and this compound. A shallow gradient of a more polar solvent can improve resolution.

  • Recrystallization: If your product is a solid, recrystallization can be very effective as the solubility properties of your product and this compound are likely to be different.

  • Chemical Scavenging: In some cases, a nucleophilic scavenger can be added to the crude mixture to react with the excess this compound, converting it into a more polar and easily separable compound. However, this should be done with caution to avoid reaction with your desired product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of products from reactions with this compound.

Recrystallization Issues
ProblemPossible Cause(s)Solution(s)
Product "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of your product. The solution is too concentrated.Select a solvent with a lower boiling point. Add a small amount of additional hot solvent to the oiled-out mixture to achieve complete dissolution, then allow it to cool slowly. Seeding with a pure crystal can also help induce crystallization.
Low recovery of purified product. Too much solvent was used for recrystallization. The product is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
Product is still impure after recrystallization. The chosen solvent does not effectively discriminate between the product and the impurity. The cooling process was too rapid, leading to the trapping of impurities within the crystals.Perform a solvent screen to find a more suitable recrystallization solvent or solvent pair. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals.[1]
Column Chromatography Issues
ProblemPossible Cause(s)Solution(s)
Poor separation of product and impurities (overlapping bands). The solvent system (mobile phase) is too polar or not polar enough. The column was not packed properly.Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand to achieve a good separation of spots. Ensure the column is packed uniformly without cracks or channels. A gradient elution may be necessary.
Product is stuck on the column. The solvent system is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase. For highly polar compounds, adding a small percentage of a more polar solvent like methanol (B129727) to the eluent may be necessary.
Cracking of the silica (B1680970) gel bed. The column ran dry. The heat of adsorption of the solvent caused cracking.Never let the solvent level drop below the top of the stationary phase. Pack the column using a slurry method and allow it to equilibrate before loading the sample.

Quantitative Data Summary

The following table summarizes typical data for the purification of products from reactions involving nitrobenzyl bromides. Note that yields and purity are highly dependent on the specific reaction, scale, and purification method.

Product TypePurification MethodTypical Yield Range (%)Typical Purity (%)Reference
p-Nitrobenzyl esterRecrystallization (Methanol)78-82>98 (by melting point)[3]
3-Nitrobenzyl alcoholColumn Chromatography93Not specified[4]
o-Nitrobenzyl bromideWashing and Solvent Removal98.5>99 (by HPLC)
p-Nitrobenzyl bromideRecrystallization (Ligroin)53-59>98 (by melting point)[5]

Experimental Protocols

Protocol 1: General Work-up and Purification of a 3-Nitrobenzyl Ether from a Williamson Ether Synthesis

This protocol outlines a general procedure for the work-up and purification of a 3-nitrobenzyl ether synthesized via a Williamson ether synthesis.

1. Quenching the Reaction:

  • Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Slowly add water to the reaction mixture to quench any remaining base and dissolve inorganic salts.

2. Liquid-Liquid Extraction:

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) three times.[6]

  • Combine the organic layers.

3. Washing the Organic Layer:

  • Wash the combined organic layers sequentially with:

    • Water

    • Saturated aqueous sodium bicarbonate solution (to remove any acidic impurities)

    • Brine (to aid in drying)

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.[7]

4. Solvent Removal:

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification by Column Chromatography:

  • Dissolve the crude product in a minimal amount of the column chromatography eluent.

  • Load the solution onto a silica gel column.

  • Elute the product using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The optimal solvent system should be determined by TLC analysis of the crude product.

  • Collect the fractions containing the pure product.

6. Final Solvent Removal and Characterization:

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • Dry the purified product under high vacuum to remove any residual solvent.

  • Characterize the final product by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry, Melting Point).

Protocol 2: Purification of a Crude 3-Nitrobenzyl Ester by Recrystallization

This protocol provides a method for purifying a solid 3-nitrobenzyl ester.

1. Solvent Selection:

  • Choose a suitable solvent for recrystallization. The ideal solvent should dissolve the crude ester at high temperatures but have low solubility at room temperature.[8] Common solvents for esters include ethanol, methanol, and ethyl acetate/hexane mixtures.[3]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid is completely dissolved.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization of the product.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.[1]

5. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

6. Drying:

  • Dry the purified crystals in a vacuum oven or in a desiccator to remove all traces of solvent.

7. Characterization:

  • Determine the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity.

Visualizations

experimental_workflow crude_product Crude Reaction Product workup Aqueous Work-up (Extraction & Washing) crude_product->workup drying Drying of Organic Layer workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification_choice Purification Method concentration->purification_choice column_chromatography Column Chromatography purification_choice->column_chromatography Liquid or Oily Solid recrystallization Recrystallization purification_choice->recrystallization Solid pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product

General purification workflow for reaction products.

troubleshooting_logic start Purification Issue is_solid Is the crude product a solid? start->is_solid recrystallization_issue Recrystallization Problem? is_solid->recrystallization_issue Yes column_issue Column Chromatography Problem? is_solid->column_issue No oiling_out Oiling Out recrystallization_issue->oiling_out Yes low_yield Low Yield recrystallization_issue->low_yield No, but... impure_after_recrys Still Impure low_yield->impure_after_recrys poor_separation Poor Separation column_issue->poor_separation Yes stuck_on_column Product Stuck column_issue->stuck_on_column No, but...

Troubleshooting decision tree for purification.

References

How to remove excess 3-Nitrobenzyl bromide from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the removal of excess 3-nitrobenzyl bromide from a reaction mixture. The following question-and-answer format addresses common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to remove unreacted this compound from my reaction mixture?

A1: Several standard laboratory techniques can be employed to remove excess this compound. The choice of method depends on the scale of your reaction, the properties of your desired product (e.g., polarity, stability, boiling point), and the required purity. Common methods include:

  • Crystallization/Recrystallization: Effective if your product is a solid and has different solubility properties than this compound.

  • Quenching: Involves adding a reagent that selectively reacts with the excess electrophilic this compound to form a more easily removable byproduct.

  • Liquid-Liquid Extraction: Utilizes the differential solubility of the product and the bromide in immiscible solvents.

  • Column Chromatography: A highly effective method for separating compounds based on their polarity.[1]

  • Distillation (Vacuum or Steam): Suitable if your product has a significantly different boiling point from this compound and is thermally stable.[1][2]

Q2: My product is sensitive to heat. Which purification methods should I avoid?

A2: If your product is thermally labile, you should avoid high-temperature methods such as vacuum or steam distillation.[1] Mild heating may be acceptable for short periods, for instance, during the dissolution step of a recrystallization, but prolonged exposure to high temperatures should be avoided. Column chromatography, liquid-liquid extraction, and quenching at controlled temperatures are generally suitable for heat-sensitive compounds.

Q3: How can I quickly quench the excess this compound in my reaction?

A3: Quenching is a rapid method to neutralize the reactive this compound. This is typically done by adding a nucleophilic reagent. For instance, adding triethylamine (B128534) will convert the excess benzyl (B1604629) bromide into a water-soluble quaternary ammonium (B1175870) salt, which can then be removed through an aqueous wash.[1] Other nucleophiles like sodium thiosulfate (B1220275) or even scavenger resins with amine or thiol functionalities can also be effective.[1][3]

Q4: I am working on a large-scale reaction. Is column chromatography a practical option?

A4: While highly effective, column chromatography can be cumbersome and expensive for large-scale purifications.[1] For multi-gram or kilogram-scale reactions, methods like crystallization, quenching followed by extraction, or distillation are often more practical and scalable.[1]

Troubleshooting Guides

Issue 1: After aqueous workup, my product is still contaminated with this compound.

Possible Cause: Insufficient removal during the workup. This compound has limited water solubility and may remain in the organic phase.

Solution:

  • Quenching: Before the aqueous workup, add a quenching agent like triethylamine to the reaction mixture.[1] This will convert the this compound into a water-soluble salt, facilitating its removal into the aqueous phase during extraction.

  • Base Wash: Wash the organic layer with a dilute aqueous base solution, such as sodium bicarbonate or sodium hydroxide.[1][4] This can help to hydrolyze the remaining this compound.

  • Multiple Extractions: Perform multiple extractions with the aqueous phase to ensure complete removal of any water-soluble byproducts.

Issue 2: My desired product and this compound have very similar polarities, making chromatographic separation difficult.

Possible Cause: The structural similarity between your product and the starting material results in similar retention factors on silica (B1680970) gel.

Solution:

  • Derivative Formation: Consider a quenching strategy that converts the this compound into a compound with a significantly different polarity. For example, reacting it with a primary or secondary amine will form a more polar tertiary amine, which will have a different retention factor.

  • Alternative Stationary Phases: Explore different types of chromatography, such as reverse-phase chromatography, which separates compounds based on hydrophobicity rather than polarity.

  • Crystallization: If your product is a solid, fractional crystallization might be an effective alternative to chromatography.

Experimental Protocols

Protocol 1: Removal by Quenching and Extraction

This protocol is suitable for reactions where the product is stable to amines and aqueous workup.

  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Quenching: Slowly add triethylamine (1.5 to 2.0 equivalents relative to the excess this compound) to the reaction mixture with vigorous stirring.

  • Stirring: Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete reaction with the excess bromide.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) if the reaction was run in a water-miscible solvent.

    • Wash the organic layer sequentially with:

      • Water (2 x volume of the organic layer)

      • Saturated aqueous sodium bicarbonate solution (1 x volume)

      • Brine (1 x volume)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

This method is ideal if your product is a solid at room temperature and has a different solubility profile than this compound (m.p. 58 °C).[5]

  • Solvent Selection: Choose a solvent system in which your product has high solubility at elevated temperatures and low solubility at lower temperatures, while this compound remains soluble at lower temperatures. Common solvents for recrystallization of similar compounds include ligroin or ethanol.[4][6]

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of the hot solvent.

  • Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization of your product.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

This is a general protocol and the specific solvent system will need to be optimized for your product.

  • TLC Analysis: Determine an appropriate solvent system for separation using Thin Layer Chromatography (TLC). A common starting point for compounds of moderate polarity is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a silica gel column with the chosen eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. This compound is a relatively non-polar compound and will likely elute first.[1]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing your purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods for Removing Excess this compound

MethodAdvantagesDisadvantagesBest Suited For
Quenching & Extraction Fast, simple, and scalable.[1]Product must be stable to the quenching agent and aqueous conditions.Reactions where the product has good organic solubility and is stable to the workup conditions.
Recrystallization Can provide very pure material. Scalable.[7][8][9]Requires the product to be a solid. Can have lower yields due to product solubility in the mother liquor.Purifying solid products on a medium to large scale.
Column Chromatography High resolution and applicable to a wide range of compounds.[1]Can be time-consuming and expensive, especially for large scales. Generates significant solvent waste.Small-scale reactions or when high purity is essential and other methods fail.
Vacuum Distillation Effective for separating compounds with different boiling points.[1][2]Requires the product to be thermally stable and have a significantly different boiling point from this compound.Thermally stable, non-volatile products.

Visualizations

experimental_workflow_quenching cluster_quenching Protocol 1: Quenching & Extraction Reaction Mixture Reaction Mixture Cool to RT Cool to RT Reaction Mixture->Cool to RT 1. Add Triethylamine Add Triethylamine Cool to RT->Add Triethylamine 2. Stir 30-60 min Stir 30-60 min Add Triethylamine->Stir 30-60 min 3. Transfer to Sep. Funnel Transfer to Sep. Funnel Stir 30-60 min->Transfer to Sep. Funnel 4. Aqueous Workup Aqueous Workup Transfer to Sep. Funnel->Aqueous Workup 4a. Dry Organic Layer Dry Organic Layer Aqueous Workup->Dry Organic Layer 5. Concentrate Concentrate Dry Organic Layer->Concentrate 5a. Crude Product Crude Product Concentrate->Crude Product

Caption: Workflow for removing excess this compound by quenching and extraction.

experimental_workflow_recrystallization cluster_recrystallization Protocol 2: Recrystallization Crude Mixture Crude Mixture Dissolve in Hot Solvent Dissolve in Hot Solvent Crude Mixture->Dissolve in Hot Solvent 1. Cool Slowly Cool Slowly Dissolve in Hot Solvent->Cool Slowly 2. Induce Crystallization Induce Crystallization Cool Slowly->Induce Crystallization 3. Vacuum Filtration Vacuum Filtration Induce Crystallization->Vacuum Filtration 4. Wash with Cold Solvent Wash with Cold Solvent Vacuum Filtration->Wash with Cold Solvent 5. Dry Crystals Dry Crystals Wash with Cold Solvent->Dry Crystals 6. Pure Product Pure Product Dry Crystals->Pure Product

Caption: Workflow for purifying a solid product by recrystallization.

experimental_workflow_chromatography cluster_chromatography Protocol 3: Column Chromatography Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis 1. Pack Column Pack Column TLC Analysis->Pack Column 2. Load Sample Load Sample Pack Column->Load Sample 3. Elute with Solvent Elute with Solvent Load Sample->Elute with Solvent 4. Collect Fractions Collect Fractions Elute with Solvent->Collect Fractions 5. Analyze Fractions (TLC) Analyze Fractions (TLC) Collect Fractions->Analyze Fractions (TLC) 5a. Combine Pure Fractions Combine Pure Fractions Analyze Fractions (TLC)->Combine Pure Fractions 6. Concentrate Concentrate Combine Pure Fractions->Concentrate 6a. Purified Product Purified Product Concentrate->Purified Product

Caption: General workflow for purification by column chromatography.

References

Technical Support Center: Synthesis of Nitrobenzyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of nitrobenzyl bromides. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing nitrobenzyl bromides?

A1: The most prevalent method for synthesizing nitrobenzyl bromides is the free-radical bromination of the corresponding nitrotoluene. This is often achieved through the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) and a radical initiator.[1][2][3] Another common approach involves the direct use of elemental bromine (Br₂) with light irradiation.[4][5] Alternative methods include using a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) as the bromine source, or electrochemical synthesis.[6][7][8][9]

Q2: What are the primary safety concerns when working with nitrobenzyl bromides?

A2: Nitrobenzyl bromides are lachrymatory substances, meaning they can cause severe irritation to the eyes and respiratory tract.[5] They are also classified as corrosive and can cause severe skin burns and eye damage.[10] Additionally, these compounds can be thermally unstable, with some isomers, particularly ortho-nitrobenzyl bromide, being prone to exothermic decomposition and potentially explosive under certain conditions, such as during drying.[11] It is crucial to handle these chemicals in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid exposure to high temperatures or strong oxidizing agents.[10][12]

Q3: My Wohl-Ziegler reaction is not initiating. What should I check?

A3: Failure to initiate a Wohl-Ziegler reaction can be due to several factors:

  • Inactive Initiator: The radical initiator, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, may have degraded. Ensure you are using a fresh batch of the initiator.

  • Insufficient Light/Heat: Radical initiation often requires an energy source. For photo-initiated reactions, ensure your light source (e.g., a 300-500 watt photolamp) is functional and positioned correctly.[4][5] For thermally initiated reactions, ensure the reaction mixture has reached the appropriate reflux temperature.

  • Presence of Inhibitors: Radical scavengers, such as oxygen, can inhibit the reaction. Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I minimize the formation of the dibrominated byproduct?

A4: The formation of dibromonitrobenzyl derivatives is a common side reaction resulting from over-bromination.[13][14] To minimize this:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the brominating agent (NBS or Br₂).

  • Monitor the Reaction: Carefully monitor the reaction progress (e.g., by TLC or GC) to stop it once the starting material is consumed. In a Wohl-Ziegler reaction, the completion is often indicated by the disappearance of the dense NBS and the appearance of the less dense succinimide, which floats.[1]

  • Maintain Low Bromine Concentration: The Wohl-Ziegler reaction is effective because it maintains a low, steady concentration of Br₂.[15][16] Using NBS is generally preferred over high concentrations of elemental bromine for better selectivity.[17]

  • In-situ Reduction: A novel approach involves the in-situ reduction of any formed dibromide back to the desired monobromide.[13]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Nitrobenzyl Bromide 1. Incomplete reaction. 2. Formation of side products (e.g., dibromide, ring bromination). 3. Degradation of the product during workup.1. Ensure sufficient reaction time and proper initiation. 2. Control stoichiometry and maintain low Br₂ concentration. Consider alternative solvents to CCl₄ like acetonitrile (B52724) or trifluorotoluene.[1][15] 3. Use cold solutions during aqueous washes and evaporate the solvent under reduced pressure at low temperatures.[4]
Formation of Ring-Brominated Byproducts Presence of Lewis acids or Brønsted acids can promote electrophilic aromatic substitution on the nitro-activated ring.Use a non-polar solvent like carbon tetrachloride. Avoid acidic conditions where possible. Some methods suggest using ZrCl₄ with DBDMH to prevent ring bromination.[13]
Product is Oily or Impure After Crystallization 1. Incomplete removal of solvent or starting material. 2. Presence of isomeric impurities.1. Ensure the crude product is thoroughly dried before recrystallization. 2. Recrystallize from an appropriate solvent like ethanol (B145695) or ligroin.[4][5] Multiple recrystallizations may be necessary. Consider purification by chromatography if impurities persist.
Product Decomposes During Storage Nitrobenzyl bromides can be unstable, especially ortho-isomers.[11] They are sensitive to moisture and light.Store in a cool, dark, and dry place under an inert atmosphere. Avoid prolonged storage. It is often recommended to use the product as soon as possible after synthesis.

Quantitative Data Summary

The following tables summarize typical reaction parameters for the synthesis of 4-nitrobenzyl bromide.

Table 1: Comparison of Synthesis Methods for 4-Nitrobenzyl Bromide

Method Brominating Agent Initiator/Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Elemental BromineBr₂500W PhotolampCarbon TetrachlorideReflux0.5 - 280[4]
Elemental BromineBr₂--145 - 150253 - 59[5]
ElectrochemicalKBr (80% aq.)-AcetonitrileRoom Temp.-99[8]
H₂O₂/HBrHBr/H₂O₂AIBNDichloroethane72 - 752+>90.4 (conversion)[6]
Bromide-BromateNaBr/NaBrO₃-Ethylene Dichloride--98.3[18]

Experimental Protocols

Protocol 1: Synthesis of 4-Nitrobenzyl Bromide using Elemental Bromine

This protocol is adapted from PrepChem.com.[4]

  • Setup: In a two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 0.2 moles of 4-nitrotoluene (B166481) in a five-fold volume of dry carbon tetrachloride.

  • Reaction: Heat the mixture to boiling. Irradiate the flask with a 500-watt photolamp.

  • Bromine Addition: Add 0.205 moles of dry elemental bromine dropwise. The rate of addition should be controlled so that the solvent dripping from the condenser remains nearly colorless. The addition typically takes 30 minutes to 2 hours.

  • Workup: After the reaction is complete, cool the solution. Wash it rapidly with ice-water, followed by an ice-cold aqueous sodium bicarbonate solution, and then again with ice-water.

  • Isolation: Dry the organic layer with magnesium sulfate (B86663) and evaporate the carbon tetrachloride under reduced pressure.

  • Purification: Recrystallize the crude residue from ethanol to yield pure 4-nitrobenzyl bromide (m.p. 96-99°C).

Protocol 2: Synthesis of 4-Nitrobenzyl Bromide via Wohl-Ziegler Reaction

This is a general procedure based on the principles of the Wohl-Ziegler reaction.[1][3]

  • Setup: In a round-bottom flask, dissolve the nitrotoluene substrate in carbon tetrachloride (CCl₄).

  • Reagents: Add a stoichiometric amount of N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Reaction: Heat the mixture to reflux with stirring. Initiation of the reaction is often indicated by more vigorous boiling.

  • Monitoring: The reaction is complete when the denser NBS is fully converted to the less dense succinimide, which will float on top of the CCl₄.

  • Workup: Cool the reaction mixture to room temperature and filter off the succinimide.

  • Isolation: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Evaporate the solvent in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane.

Visualizations

Wohl-Ziegler Reaction Mechanism

Wohl_Ziegler cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_regeneration Br2 Regeneration Initiator Initiator (AIBN/BPO) + Heat/UV Br_Radical Br• Initiator->Br_Radical Generates Nitrotoluene Ar-CH3 HBr HBr Br_Radical->HBr + Ar-CH3 Benzyl_Radical Ar-CH2• NBS NBS Br2 Br2 Succinimide Succinimide NBS->Succinimide Forms HBr->Br2 Nitrotoluene->Benzyl_Radical H abstraction Product Nitrobenzyl Bromide (Ar-CH2Br) Benzyl_Radical->Product + Br2 Product->Br_Radical Generates

Caption: Mechanism of the Wohl-Ziegler bromination of nitrotoluene.

Troubleshooting Workflow

Troubleshooting Start Reaction Issue (e.g., Low Yield, No Reaction) Check_Initiation Check Initiation Conditions? Start->Check_Initiation Check_Reagents Check Reagent Quality? Check_Initiation->Check_Reagents No Sol_Initiation Ensure fresh initiator Verify heat/light source Use inert atmosphere Check_Initiation->Sol_Initiation Yes Check_Side_Reactions Analyze for Side Products? Check_Reagents->Check_Side_Reactions No Sol_Reagents Use fresh NBS/Br2 Ensure dry solvent Check_Reagents->Sol_Reagents Yes Check_Workup Review Workup/Purification? Check_Side_Reactions->Check_Workup No Sol_Side_Reactions Adjust stoichiometry Monitor reaction closely Change solvent Check_Side_Reactions->Sol_Side_Reactions Yes Check_Workup->Start No, consult literature Sol_Workup Use cold wash solutions Purify carefully (recrystallization) Check_Workup->Sol_Workup Yes End Problem Resolved Sol_Initiation->End Sol_Reagents->End Sol_Side_Reactions->End Sol_Workup->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: 3-Nitrobenzyl Bromide Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the yield of 3-Nitrobenzyl bromide substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the yield of a this compound substitution reaction?

A1: The yield is primarily influenced by the reaction mechanism (SN1 or SN2), which is in turn affected by several factors:

  • Nature of the Nucleophile: Stronger, negatively charged nucleophiles generally favor the SN2 pathway, leading to a faster reaction and potentially higher yield.[1][2][3] Weaker, neutral nucleophiles may favor the SN1 pathway.

  • Substrate Structure: this compound is a primary benzylic halide. While primary halides typically favor SN2 reactions, the benzylic position can stabilize a carbocation intermediate, making an SN1 pathway also possible.[4][5][6]

  • Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[1] Polar protic solvents (e.g., water, ethanol, methanol) favor SN1 reactions by stabilizing the carbocation intermediate and the leaving group.[1]

  • Leaving Group: Bromide is a good leaving group, which is favorable for both SN1 and SN2 reactions.[7]

  • Temperature: Higher temperatures can increase the rate of both substitution and competing elimination reactions. Careful temperature control is crucial.

Q2: My reaction is proceeding very slowly. What can I do to increase the reaction rate?

A2: To increase the reaction rate, consider the following:

  • Increase Nucleophile Concentration: For an SN2 reaction, the rate is dependent on both the substrate and nucleophile concentrations. Increasing the nucleophile concentration can speed up the reaction.

  • Change the Solvent: If you are using a polar protic solvent, switching to a polar aprotic solvent could significantly increase the rate of an SN2 reaction.[1]

  • Increase the Temperature: Cautiously increasing the reaction temperature can increase the rate. However, be mindful of potential side reactions.

  • Use a Stronger Nucleophile: If possible, switching to a more potent nucleophile will increase the reaction rate.[2]

Q3: I am observing the formation of multiple products. What are the likely side reactions?

A3: Common side reactions include:

  • Elimination (E1 and E2): This is more likely with sterically hindered or strong bases as nucleophiles and at higher temperatures.

  • Reaction with Solvent: If the solvent is nucleophilic (e.g., water, alcohols), it can compete with your intended nucleophile.[8]

  • Over-alkylation: If the product of the initial substitution is also nucleophilic, it may react further with the this compound.

  • Friedel-Crafts Alkylation: The benzyl (B1604629) bromide can potentially alkylate the aromatic ring of another molecule, although the nitro group is deactivating.

Q4: How should I properly store and handle this compound?

A4: this compound is a lachrymator and corrosive.[9][10] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[9][10] It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[9]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Poor quality or degraded starting material: this compound can degrade, especially if exposed to moisture.1. Verify the purity of the this compound using techniques like NMR or melting point analysis (m.p. 58-59 °C).[11] Purify if necessary.
2. Incorrect reaction conditions: The chosen solvent, temperature, or reaction time may not be optimal.2. If an SN2 reaction is desired, switch to a polar aprotic solvent (e.g., acetone, DMF). For SN1, use a polar protic solvent (e.g., ethanol). Optimize temperature and reaction time by monitoring the reaction progress with TLC or GC.
3. Weak nucleophile: The nucleophile may not be strong enough to displace the bromide efficiently.3. Consider using a stronger nucleophile or converting the current nucleophile to a more reactive form (e.g., deprotonating an alcohol to an alkoxide).
Formation of Impurities 1. Side reactions: Elimination or reaction with the solvent may be occurring.1. Use a less basic nucleophile if elimination is an issue. Lower the reaction temperature. Use a non-nucleophilic solvent.
2. Decomposition of starting material or product: The reaction conditions may be too harsh.2. Run the reaction at a lower temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive to air or moisture.
Difficulty in Product Purification 1. Unreacted starting material: The reaction may not have gone to completion.1. Increase the reaction time or temperature. Use a slight excess of the nucleophile. Unreacted benzyl bromide can sometimes be removed by vacuum.[12]
2. Similar polarity of product and byproducts: This can make chromatographic separation challenging.2. Try a different solvent system for column chromatography.[12] Recrystallization can also be an effective purification method. Washing the organic layer with a sodium bicarbonate solution can help remove acidic impurities.[12]

Experimental Protocols

General Procedure for a Nucleophilic Substitution (SN2) Reaction:

This is a general guideline and may need to be optimized for your specific nucleophile.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nucleophile in a suitable polar aprotic solvent (e.g., acetone, DMF) under an inert atmosphere.

  • Addition of Substrate: Dissolve this compound in a minimal amount of the same solvent and add it dropwise to the solution of the nucleophile at room temperature.

  • Reaction: Stir the reaction mixture at the desired temperature (this may range from room temperature to reflux, depending on the nucleophile's reactivity). Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it may be the product or a salt byproduct. The workup procedure will vary depending on the product's properties. A typical workup involves quenching the reaction with water, extracting the product into an organic solvent (e.g., ethyl acetate, dichloromethane), washing the organic layer with brine, drying it over an anhydrous salt (e.g., Na₂SO₄), and concentrating the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[12][13]

Visualizations

SN2_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Nucleophile in Polar Aprotic Solvent react1 Add Substrate Solution Dropwise to Nucleophile prep1->react1 prep2 Dissolve this compound in same Solvent prep2->react1 react2 Stir at Optimal Temperature react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench Reaction react3->workup1 Reaction Complete workup2 Extract Product workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Purify (Chromatography/ Recrystallization) workup3->purify

Caption: Workflow for a typical SN2 substitution reaction.

Troubleshooting_Yield start Low Yield Issue check_sm Check Starting Material Purity? start->check_sm purify_sm Purify Starting Material check_sm->purify_sm No check_conditions Review Reaction Conditions? check_sm->check_conditions Yes purify_sm->check_conditions optimize_conditions Optimize Solvent, Temp, Time check_conditions->optimize_conditions No check_nucleophile Is Nucleophile Strong Enough? check_conditions->check_nucleophile Yes optimize_conditions->check_nucleophile stronger_nuc Use Stronger Nucleophile check_nucleophile->stronger_nuc No end Improved Yield check_nucleophile->end Yes stronger_nuc->end

Caption: Troubleshooting logic for low reaction yield.

References

Stability of 3-Nitrobenzyl bromide under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 3-Nitrobenzyl bromide under various experimental conditions.

Troubleshooting Guide

Low yields, unexpected side products, or complete reaction failure when using this compound can often be attributed to its instability under the chosen reaction conditions. This guide will help you troubleshoot common issues.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Degradation of this compound Moisture: this compound is sensitive to moisture and can hydrolyze. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.Temperature: The compound can decompose at elevated temperatures, sometimes violently above 125°C.[1] If your reaction requires heat, consider running it at the lowest effective temperature. Monitor for any signs of decomposition, such as color change or gas evolution.Solvent Incompatibility: Stability can be solvent-dependent. Protic solvents like alcohols can react with this compound. Polar aprotic solvents like DMF and DMSO are common, but prolonged heating should be avoided. Consider using a less reactive solvent if decomposition is suspected.Base-Induced Decomposition: Strong bases can promote elimination or other side reactions. If a base is required, consider using a milder, non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine). Add the base slowly and at a low temperature.
Poor Reactivity Inadequate Nucleophile Strength: While this compound is a reactive electrophile, a weak nucleophile may require more forcing conditions, which can lead to decomposition. If possible, consider converting your nucleophile to a more reactive form (e.g., deprotonating an alcohol to an alkoxide).Steric Hindrance: A bulky nucleophile may react slowly. Increased reaction time or temperature may be necessary, but this must be balanced against the stability of the starting material.
Side Reactions Over-alkylation (for amines): Primary and secondary amines can undergo multiple alkylations. To favor mono-alkylation, use a large excess of the amine.Elimination: As mentioned, strong, bulky bases can favor elimination over substitution.Reaction with Solvent: Solvents like alcohols can compete with your nucleophile.

Issue 2: Formation of Impurities and Side Products

Observation Potential Cause & Solution
Brown or discolored reaction mixture This often indicates decomposition of this compound. Reduce the reaction temperature and ensure anhydrous conditions.
Presence of 3-Nitrobenzyl alcohol This is a common byproduct of hydrolysis. Ensure all reagents and solvents are anhydrous.
Multiple products detected by TLC or LC-MS This could be due to over-alkylation, elimination, or reaction with the solvent. Re-evaluate your choice of base, solvent, and stoichiometry.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as bases, strong oxidizing agents, alcohols, and amines.[1] It is also sensitive to moisture.[1] For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended.

Q2: How stable is this compound in common organic solvents?

A2: The stability of this compound can vary significantly with the solvent.

  • Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): These are commonly used for reactions involving this compound. However, prolonged heating in these solvents can lead to decomposition. For instance, reactions in DMSO can sometimes lead to Kornblum oxidation as a side reaction, especially in the presence of a base.

  • Protic Solvents (e.g., Ethanol, Methanol): this compound can undergo solvolysis in protic solvents, where the solvent itself acts as a nucleophile. This will lead to the formation of the corresponding 3-nitrobenzyl ether. The rate of solvolysis is influenced by the solvent's nucleophilicity and ionizing power.[2][3]

  • Non-polar Solvents (e.g., Toluene, Hexane): this compound is generally more stable in non-polar solvents, but its solubility may be limited.

Quantitative Stability Data (Illustrative)

SolventTemperature (°C)Stability Notes
Acetonitrile (B52724)25Generally stable for typical reaction times.
DMF25Generally stable, but monitor for color change over extended periods.
DMF80Increased risk of decomposition; use with caution and for shorter durations.
Ethanol25Slow solvolysis occurs, forming 3-nitrobenzyl ethyl ether.
Water25Hydrolyzes to 3-nitrobenzyl alcohol.

Q3: What is the thermal stability of this compound?

A3: this compound is thermally sensitive. It can decompose exothermically at temperatures above 125°C, which can be violent.[4] Thermal decomposition can produce hazardous gases, including hydrogen bromide and nitrogen oxides. It is recommended to handle this compound with appropriate safety precautions and to avoid excessive heating. A study on nitrobenzyl halides showed that bromide derivatives are generally less thermally stable than their chloride counterparts, and the meta isomer is slightly less stable than the para isomer.[4]

Q4: Is this compound sensitive to light?

Q5: How does pH affect the stability of this compound?

A5: this compound is susceptible to hydrolysis, and the rate of this reaction is influenced by pH.

  • Acidic Conditions (pH < 7): Hydrolysis is generally slow.

  • Neutral Conditions (pH = 7): Hydrolysis occurs at a moderate rate.

  • Basic Conditions (pH > 7): The rate of hydrolysis increases significantly in the presence of hydroxide (B78521) ions. Strong bases can also promote elimination reactions.

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction

This protocol provides a general guideline for reacting this compound with a nucleophile.

  • Preparation: Dry all glassware in an oven at >100°C for at least 4 hours and cool under a stream of inert gas (nitrogen or argon).

  • Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the nucleophile and an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF).

  • Base Addition (if required): If the nucleophile requires deprotonation, add a suitable anhydrous base (e.g., potassium carbonate) and stir the mixture.

  • Addition of this compound: Dissolve the this compound in a minimal amount of the anhydrous reaction solvent and add it dropwise to the reaction mixture at room temperature or below.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Glassware prep2 Inert Atmosphere (N2/Ar) prep1->prep2 Cool under reac1 Add Nucleophile & Anhydrous Solvent prep2->reac1 reac2 Add Base (if needed) reac1->reac2 reac3 Add this compound Solution reac2->reac3 reac4 Monitor Reaction (TLC/LC-MS) reac3->reac4 work1 Quench Reaction reac4->work1 work2 Extract Product work1->work2 work3 Dry & Concentrate work2->work3 purify Purify Product work3->purify

Caption: Experimental workflow for a typical nucleophilic substitution reaction involving this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or Impurities Observed cause1 Degradation of This compound start->cause1 cause2 Side Reactions start->cause2 cause3 Poor Reactivity start->cause3 sol1 Ensure Anhydrous Conditions cause1->sol1 sol2 Lower Reaction Temperature cause1->sol2 sol4 Change Solvent cause1->sol4 sol3 Use Milder Base cause2->sol3 cause2->sol4 sol5 Use Excess of One Reagent cause2->sol5 cause3->sol2 Increase Temp. (with caution) sol6 Activate Nucleophile cause3->sol6

Caption: Troubleshooting logic for common issues encountered in reactions with this compound.

References

Troubleshooting low conversion rates in 3-Nitrobenzyl bromide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-Nitrobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My O-alkylation or N-alkylation reaction with this compound is showing a very low conversion rate. What are the most common causes?

Low conversion rates in these SN2 reactions are typically due to one or more of the following factors:

  • Insufficiently strong or poorly soluble base: The nucleophile (phenoxide or amine) is not being generated in a sufficient concentration.

  • Inappropriate solvent choice: Protic solvents (like ethanol (B145695) or water) can solvate the nucleophile, reducing its reactivity.[1][2]

  • Low reaction temperature: SN2 reactions often require heating to proceed at a reasonable rate.

  • Degradation of this compound: This reagent is sensitive to moisture and can degrade over time. It is also incompatible with certain nucleophiles like alcohols and amines under conditions that might favor side reactions.[3]

  • Steric hindrance: While this compound itself is a primary halide and ideal for SN2 reactions, a sterically hindered nucleophile can significantly slow the reaction rate.

Q2: I am observing multiple products in my reaction mixture, in addition to my starting materials. What are the likely side reactions?

The most common side reactions when using this compound are:

  • Dialkylation: If your nucleophile has more than one reactive site (e.g., a primary amine or a diol), it can react with two molecules of this compound. This is especially problematic if the mono-alkylated product is a better nucleophile than the starting material, which is often the case with primary amines.

  • C-alkylation vs. O-alkylation: With phenoxides, there can be competition between alkylation at the oxygen (O-alkylation) to form an ether and alkylation on the aromatic ring (C-alkylation). The choice of solvent can significantly influence this ratio.[1]

  • Elimination (E2): While not an issue with this compound itself, if your substrate contains a leaving group at a secondary or tertiary position that is targeted by the nucleophile you are generating, elimination to form an alkene can compete with the desired substitution.

Q3: How can I improve the yield and selectivity of my mono-alkylation reaction?

To favor the formation of the mono-alkylated product, especially in N-alkylation of primary amines, consider the following strategies:

  • Adjust Stoichiometry: Use a large excess of the nucleophile (e.g., 2-5 equivalents of the amine or phenol) relative to this compound. This increases the probability that the bromide will react with an unalkylated starting material rather than the mono-alkylated product.

  • Base Selection: Use a base that is strong enough to deprotonate the starting material but does not introduce competing nucleophiles. For phenols and amines, inorganic carbonate bases are common. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility in organic solvents, which leads to a higher concentration of the active nucleophile.

  • Solvent Choice: Use a polar aprotic solvent such as DMF, acetonitrile, or acetone (B3395972). These solvents effectively solvate the cation of the base but leave the nucleophilic anion relatively "bare," increasing its reactivity.[2]

Q4: What are the best practices for handling and storing this compound?

This compound is a lachrymator (causes tearing) and is corrosive. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is also moisture-sensitive.[3] Store it in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry place away from incompatible materials like bases, strong oxidizing agents, alcohols, and amines.

Troubleshooting Guides

Issue 1: Low Yield in O-Alkylation (Williamson Ether Synthesis)

G start Low Yield of Ether Product check_base Problem: Ineffective Base? start->check_base check_solvent Problem: Poor Solvent Choice? check_base->check_solvent No sol_base Solution: 1. Switch to a more soluble base (e.g., Cs₂CO₃). 2. Use a stronger base if needed (e.g., NaH). 3. Ensure base is anhydrous. check_base->sol_base Yes check_temp Problem: Temperature Too Low? check_solvent->check_temp No sol_solvent Solution: 1. Switch to a polar aprotic solvent (DMF, Acetonitrile). 2. Ensure solvent is anhydrous. check_solvent->sol_solvent Yes check_reagent Problem: Reagent Quality? check_temp->check_reagent No sol_temp Solution: Increase reaction temperature. (e.g., reflux in Acetone/Acetonitrile or 60-80°C in DMF) check_temp->sol_temp Yes sol_reagent Solution: 1. Use fresh this compound. 2. Check purity of phenol (B47542) starting material. 3. Store bromide under inert gas. check_reagent->sol_reagent Yes

Issue 2: Poor Selectivity (Dialkylation) in N-Alkylation of Primary Amines

G start High Percentage of Dialkylated Product check_stoich Problem: Stoichiometry? start->check_stoich check_addition Problem: Reagent Addition? check_stoich->check_addition No sol_stoich Solution: 1. Use a large excess of the primary amine (2-5 eq). 2. Use this compound as the limiting reagent. check_stoich->sol_stoich Yes sol_addition Solution: 1. Add this compound slowly (dropwise) to the solution of the amine and base. 2. Maintain a low concentration of the bromide. check_addition->sol_addition Yes

Caption: Logic for managing dialkylation side reactions.

Data Presentation

The choice of reaction parameters critically influences the outcome. Below are tables summarizing the effects of different components on reaction yield and selectivity, based on data from analogous benzylation reactions.

Table 1: Effect of Base on Alkylation Yield

BaseSolventNucleophileTypical OutcomeRationale
K₂CO₃Acetone/DMFPhenols, AminesModerate to Good YieldStandard, cost-effective choice but has limited solubility.
Cs₂CO₃Acetonitrile/DMFPhenols, AminesGood to Excellent YieldHigher solubility in organic solvents leads to a higher concentration of the alkoxide/phenoxide, accelerating the reaction. Often gives higher yields than K₂CO₃.
NaHDMF/THFPhenols, Carboxylic AcidsGood to Excellent YieldVery strong base, ensures complete deprotonation. Requires strictly anhydrous conditions and careful handling (flammable gas byproduct).
t-BuOKToluene/DMFAminesEffectiveStrong, non-nucleophilic base. Found to be effective for N-alkylation where weaker bases like K₂CO₃ were not.

Table 2: Effect of Solvent on O- vs. C-Alkylation of a Phenoxide

This table shows the product distribution for the reaction of sodium β-naphthoxide with benzyl (B1604629) bromide, a system analogous to phenol alkylation with this compound.

SolventO-Alkylated Product (%)C-Alkylated Product (%)
Acetonitrile973
Methanol7228
Data from a study by Adjiman, et al., demonstrating that polar aprotic solvents strongly favor the desired O-alkylation product.
[1]

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Phenol

This protocol describes the synthesis of a 3-nitrobenzyl ether from a generic phenol using potassium carbonate as the base.

G cluster_0 Reaction Setup cluster_1 Work-up & Purification a 1. Combine phenol (1.0 eq), K₂CO₃ (1.5 eq), and Acetone in a round-bottom flask. b 2. Add this compound (1.1 eq). a->b c 3. Fit with a condenser and heat to reflux. b->c d 4. Monitor by TLC. Once complete, cool to RT. c->d e 5. Filter off solids (K₂CO₃, KBr). d->e f 6. Evaporate solvent (rotary evaporator). e->f g 7. Purify crude product (recrystallization or chromatography). f->g

Caption: Experimental workflow for phenol O-alkylation.

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, powder) (1.5 eq)

  • Anhydrous Acetone or Acetonitrile

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetone (or acetonitrile) to create a slurry (approx. 0.2-0.5 M concentration with respect to the phenol).

  • Add this compound (1.1 eq) to the stirring mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (for acetone, ~56°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 4-24 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and the KBr byproduct). Wash the filter cake with a small amount of acetone.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate (B1210297)/hexanes) or by silica (B1680970) gel column chromatography.

Protocol 2: General Procedure for N-Alkylation of a Primary Aromatic Amine (Aniline)

This protocol is designed to favor mono-alkylation by using an excess of the amine.

Materials:

  • Substituted Aniline (B41778) (2.5 eq)

  • This compound (1.0 eq)

  • Anhydrous Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the aniline (2.5 eq) and cesium carbonate (1.5 eq).

  • Add anhydrous DMF via syringe to create a solution/slurry (approx. 0.5 M concentration with respect to the bromide).

  • Prepare a solution of this compound (1.0 eq) in a small amount of anhydrous DMF.

  • Add the this compound solution dropwise to the stirring aniline mixture over 15-30 minutes at room temperature.

  • After the addition is complete, heat the reaction mixture to 60-80°C.

  • Monitor the reaction by TLC until the this compound is consumed (typically 2-12 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product, which will contain the excess aniline starting material, is then purified by silica gel column chromatography to isolate the desired mono-alkylated secondary amine.

Protocol 3: General Procedure for Esterification of a Carboxylic Acid

This method uses a carboxylate salt, generated in situ, to perform an SN2 reaction on this compound.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.05 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Combine the carboxylic acid (1.0 eq) and potassium carbonate (1.5 eq) in a round-bottom flask with a stir bar.

  • Add anhydrous DMF and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the potassium carboxylate salt.

  • Add this compound (1.05 eq) to the reaction mixture.

  • Heat the reaction to 50-70°C and monitor its progress by TLC.

  • Upon completion, cool the mixture and perform an aqueous work-up as described in Protocol 2 (steps 7-9).

  • Purify the resulting crude 3-nitrobenzyl ester by recrystallization or silica gel column chromatography.

References

Preventing the formation of dibrominated byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of dibrominated byproducts during bromination reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of dibrominated byproduct. What are the primary factors influencing this lack of selectivity?

A1: The formation of dibrominated byproducts is a common challenge, particularly with highly activated aromatic substrates.[1] Several factors can contribute to this:

  • Substrate Reactivity: Electron-rich aromatic rings, such as phenols, anilines, and their derivatives, are highly activated towards electrophilic aromatic substitution. This high reactivity makes them susceptible to multiple brominations.[2][3]

  • Brominating Agent: The choice and concentration of the brominating agent are critical. Highly reactive agents like molecular bromine (Br₂) can lead to over-bromination.[4]

  • Reaction Conditions: Temperature and solvent polarity play a significant role. Higher temperatures can decrease selectivity, while polar solvents can enhance the electrophilicity of the brominating agent, favoring multiple substitutions.[1]

  • Stoichiometry: Using an excess of the brominating agent will invariably lead to the formation of polybrominated products.[5]

Q2: What is the most effective general strategy to achieve selective monobromination?

A2: The most effective strategy often involves reducing the reactivity of the substrate or using a milder brominating agent. For highly activated substrates like aminobenzoic acids or phenols, a protection-deprotection strategy is highly effective.[1] This involves temporarily converting the activating group into a deactivating one, performing the monobromination, and then reverting the protecting group. Alternatively, employing milder brominating agents like N-bromosuccinimide (NBS) can provide greater control.[3]

Q3: Can I control byproduct formation simply by adjusting reaction conditions like temperature and solvent?

A3: While adjusting reaction conditions can influence the outcome, it is often insufficient to completely prevent polybromination, especially with highly activated substrates.[1]

  • Temperature: Lowering the reaction temperature can reduce the overall reaction rate and may slightly improve selectivity by favoring the kinetic product.[1]

  • Solvent: Using a less polar solvent, such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄), can decrease the ionization of bromine and reduce the electrophilicity of the brominating agent.[1][6] This may favor monobromination. However, for highly reactive substrates, these adjustments alone are often not enough to prevent the formation of multiple substitution products.[1]

Q4: Are there alternative, greener brominating agents that can improve selectivity?

A4: Yes, several greener alternatives to molecular bromine are available that can enhance selectivity and safety. Oxidative bromination, where a bromide salt is oxidized in situ to generate the electrophilic bromine species, is a prominent example.[7] Systems like potassium bromide (KBr) with an oxidant (e.g., Oxone®, hydrogen peroxide) can provide a controlled and selective bromination.[5][8] Using reagents like α,β-dibromohydrocinnamic acid in the presence of a base has also been reported as a mild and selective method for brominating sensitive compounds.[9][10]

Troubleshooting Guides

Problem: My TLC/Crude NMR shows a mixture of mono- and di-brominated products.

Possible Cause Suggested Solution
Substrate is too activated. Consider a protection-deprotection strategy. For example, acetylate an amino or hydroxyl group to reduce its activating effect.[2]
Brominating agent is too reactive. Switch from molecular bromine (Br₂) to a milder agent like N-bromosuccinimide (NBS) or use an in-situ generation method.[3][8]
Reaction temperature is too high. Perform the reaction at a lower temperature (e.g., 0 °C or below) to improve kinetic selectivity.[1]
Incorrect stoichiometry. Carefully control the stoichiometry, using 1.0 equivalent or slightly less of the brominating agent relative to the substrate.
Polar protic solvent. Change to a less polar, aprotic solvent like dichloromethane (B109758) (DCM) or carbon tetrachloride (CCl₄).[1][6]

Problem: The reaction is not proceeding to completion, and I am recovering starting material along with some dibrominated product.

Possible Cause Suggested Solution
Insufficient activation of the brominating agent. If using Br₂, a Lewis acid catalyst like FeBr₃ may be necessary for less activated rings.[11][12]
Low reaction temperature. While low temperatures improve selectivity, they also slow down the reaction. A careful optimization of the temperature is needed.
Poor solubility of reagents. Ensure all reagents are adequately dissolved in the chosen solvent. A change of solvent might be necessary.

Experimental Protocols

Protocol 1: Selective Monobromination of an Activated Aromatic Ring (Acetanilide) using NBS

This protocol describes the selective monobromination of acetanilide (B955), where the acetyl group moderates the activating effect of the amine.

Materials:

  • Acetanilide

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Sodium bisulfite solution

  • Water

  • Standard laboratory glassware

Procedure:

  • Dissolve acetanilide in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a stoichiometric amount (1.0 eq) of N-bromosuccinimide (NBS) in portions while maintaining the low temperature and stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to complete the reaction. Monitor the reaction progress by TLC.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the product by vacuum filtration and wash it thoroughly with water.

  • A wash with a sodium bisulfite solution can be used to remove any excess bromine.

  • Dry the collected solid to obtain the monobrominated product.

Protocol 2: Protection-Bromination-Deprotection Strategy for an Aniline (B41778) Derivative

This protocol illustrates the use of a protecting group to achieve selective monobromination of a highly activated aniline derivative.

Materials:

Procedure:

  • Protection: React the aniline derivative with acetic anhydride in the presence of a base like pyridine to form the corresponding acetanilide.

  • Isolate and purify the protected compound.

  • Bromination: Dissolve the protected acetanilide in glacial acetic acid and cool to below 15 °C.[1]

  • Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring while maintaining the temperature.[1]

  • After the addition, continue stirring for a designated period. Monitor by TLC.

  • Pour the reaction mixture into cold water to precipitate the crude brominated acetanilide.[1]

  • Collect the product by vacuum filtration, wash with water, and dry.[1]

  • Deprotection: Reflux the crude brominated acetanilide with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[1]

  • After the hydrolysis is complete (monitor by TLC), cool the reaction mixture.

  • If acid hydrolysis was used, neutralize the solution with a base to precipitate the final monobrominated aniline product. If base hydrolysis was used, neutralize with acid.

  • Isolate and purify the final product.

Visualizing Reaction Control

Bromination_Control_Workflow cluster_start Starting Point cluster_assessment Substrate Reactivity Assessment cluster_strategy Strategic Approach cluster_outcome Expected Outcome Start Aromatic Substrate Assess Highly Activated? (e.g., Phenol, Aniline) Start->Assess Protect Use Protecting Group Assess->Protect Yes Direct Direct Monobromination Assess->Direct No / Moderately Activated Mono Selective Monobromination Protect->Mono Direct->Mono Optimized Conditions Di Risk of Dibromination Direct->Di Non-Optimized Conditions

Caption: Logical workflow for selecting a bromination strategy.

Troubleshooting_Dibromination cluster_causes Potential Causes cluster_solutions Corrective Actions Issue Issue: Dibrominated Byproduct Formation Analyze Potential Causes Cause1 Substrate Too Reactive Issue:c->Cause1 Cause2 Harsh Brominating Agent (e.g., Br2) Issue:c->Cause2 Cause3 High Temperature Issue:c->Cause3 Cause4 Excess Reagent Issue:c->Cause4 Sol1 Protect Activating Group Cause1->Sol1 Sol2 Use Milder Agent (e.g., NBS) Cause2->Sol2 Sol3 Lower Reaction Temperature Cause3->Sol3 Sol4 Use Stoichiometric Amount Cause4->Sol4

Caption: Troubleshooting guide for dibromination issues.

References

Technical Support Center: Catalyst Selection for Reactions Involving 3-Nitrobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 3-nitrobenzyl bromide.

General Considerations for this compound

This compound is an electron-deficient benzyl (B1604629) halide. The electron-withdrawing nature of the nitro group can influence the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. While this can be beneficial for the oxidative addition step in the catalytic cycle, it can also lead to specific challenges and side reactions. Careful selection of the catalyst, ligand, base, and reaction conditions is crucial for a successful transformation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and organoboron compounds.

FAQs for Suzuki-Miyaura Coupling

Q1: Why is my Suzuki-Miyaura coupling of this compound failing or giving low yields?

A1: Low yields or reaction failure can be attributed to several factors:

  • Catalyst and Ligand Incompatibility: Standard palladium catalysts like Pd(PPh₃)₄ may not be optimal for this electron-deficient substrate.[1] More robust catalyst systems are often required.

  • Suboptimal Base Selection: The choice of base is critical for the transmetalation step. The base's strength and solubility can significantly impact the reaction rate.[1]

  • Side Reactions: Competing reactions such as homocoupling of the boronic acid and hydrodehalogenation of this compound can reduce the yield of the desired product.[1]

  • Reaction Conditions: Temperature, reaction time, and the strict exclusion of oxygen are critical parameters that need to be optimized.[1]

Q2: What are the most common side reactions in the Suzuki-Miyaura coupling of this compound, and how can I minimize them?

A2: The two most common side reactions are:

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen.

    • Solution: Ensure thorough degassing of solvents and maintain a strict inert atmosphere (argon or nitrogen).[2] Using a pre-formed Pd(0) catalyst can sometimes reduce homocoupling compared to the in-situ generation from a Pd(II) source.[2]

  • Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom.

    • Solution: This can be influenced by the choice of base and solvent. Screening different bases and ensuring anhydrous conditions can help minimize this side reaction.

Troubleshooting Guide for Suzuki-Miyaura Coupling
Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst system.Use a more robust catalyst system, such as a palladacycle precatalyst with a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos).[1]
Suboptimal reaction temperature.Gradually increase the reaction temperature. Many Suzuki couplings are performed at elevated temperatures (80-110 °C).[1]
Formation of Side Products Oxygen contamination leading to homocoupling.Ensure rigorous degassing of all solvents and reagents and maintain a strict inert atmosphere.[2]
Non-optimal base selection.Screen different bases. For electron-deficient systems, bases like K₃PO₄ or Cs₂CO₃ are often effective.[2]
Catalyst and Condition Comparison for Suzuki-Miyaura Coupling
Catalyst System Base Solvent Temp (°C) Yield (%) Notes
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100HighBulky, electron-rich ligands like SPhos are often effective for challenging substrates.
PdCl₂(dppf)Cs₂CO₃THF/H₂O77GoodA common catalyst system with good functional group tolerance.
XPhos Pd G3K₃PO₄Dioxane/H₂O80-110HighPalladacycle precatalysts can provide higher activity and stability.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and the selected base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and ligand (if not using a precatalyst).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling this compound with primary or secondary amines.

FAQs for Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination of this compound is giving a low yield. What should I check first?

A1: Several factors can contribute to low yields:

  • Catalyst System: The choice of palladium precursor and ligand is critical. For electron-deficient substrates, bulky, electron-rich phosphine ligands are often necessary to promote efficient catalysis.[3]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.[4] The presence of the nitro group may be incompatible with very strong bases like KOtBu, making weaker bases like K₂CO₃ a consideration, although this may lead to lower reaction rates.[4]

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Ensure the reaction is performed under a rigorously inert atmosphere.

Q2: I am observing a significant amount of hydrodehalogenation of my this compound. What is the cause and how can I prevent it?

A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced.[5]

  • Causes: This can be caused by moisture in the reaction, impurities in the amine, or the choice of base.

  • Solutions:

    • Ensure all reagents and solvents are scrupulously dry.

    • Use a high-purity amine.

    • Screen different strong bases (e.g., NaOtBu vs. LHMDS vs. K₃PO₄).

Troubleshooting Guide for Buchwald-Hartwig Amination
Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst or insufficient catalyst loading.Use a palladacycle precatalyst with a suitable Buchwald ligand (e.g., RuPhos for secondary amines). Consider increasing the catalyst loading.
Base is not strong enough or is incompatible.Use a strong, non-nucleophilic base like NaOtBu or LHMDS. If the nitro group is causing issues, consider a weaker base like Cs₂CO₃ and optimize the temperature.[4]
Hydrodehalogenation Presence of water or other proton sources.Use anhydrous solvents and reagents. Ensure the amine is pure.
Decomposition of Starting Material Reaction temperature is too high.Lower the reaction temperature and monitor the reaction over a longer period.
Catalyst and Condition Comparison for Buchwald-Hartwig Amination
Catalyst System Base Solvent Temp (°C) Yield (%) Notes
Pd(OAc)₂ / XPhosNaOtBuToluene100HighXPhos is a versatile ligand for a wide range of amines.
RuPhos Pd G3LHMDSDioxane80-100HighRuPhos is particularly effective for the coupling of secondary amines.[4]
Pd₂(dba)₃ / BINAPCs₂CO₃Toluene110Moderate to HighBINAP is a bidentate ligand that can be effective, though it may require higher temperatures.[5]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine (B109124)
  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), the base (e.g., NaOtBu, 1.2 equiv), and a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv) and morpholine (1.2 equiv) to the tube.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.[6]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.

FAQs for Sonogashira Coupling

Q1: What are the key parameters to consider for a successful Sonogashira coupling with this compound?

A1: The key parameters are:

  • Catalyst System: A palladium catalyst is typically used, often in combination with a copper(I) co-catalyst.[7] Copper-free conditions are also possible and can prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[8]

  • Ligand: Phosphine ligands, such as PPh₃, are commonly used to stabilize the palladium catalyst.[9]

  • Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (iPr₂NH), is typically used to deprotonate the terminal alkyne.[10]

  • Inert Atmosphere: The reaction is sensitive to oxygen and should be carried out under an inert atmosphere.

Q2: I am observing significant homocoupling of my terminal alkyne. How can I avoid this?

A2: Alkyne homocoupling (Glaser coupling) is a common side reaction in copper-catalyzed Sonogashira reactions.

  • Solution: Consider using a copper-free Sonogashira protocol.[8] These reactions often require a different choice of base and may proceed at a slower rate, but they eliminate the issue of Glaser coupling.

Troubleshooting Guide for Sonogashira Coupling
Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst or insufficient degassing.Ensure the use of an active palladium catalyst and thoroughly degas all solvents and reagents.
Base is not suitable.Screen different amine bases (e.g., Et₃N, iPr₂NH, piperidine). For copper-free systems, a stronger base like Cs₂CO₃ may be required.[11]
Alkyne Homocoupling Copper(I) co-catalyst promoting Glaser coupling.Switch to a copper-free Sonogashira protocol.[8]
Low Yield Suboptimal reaction temperature.Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating.
Catalyst and Condition Comparison for Sonogashira Coupling
Catalyst System Base Solvent Temp (°C) Yield (%) Notes
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF50-100Good to HighThe classic Sonogashira conditions.[9]
Pd(OAc)₂ / XPhosCs₂CO₃CH₃CN70-95HighA copper-free system that can be effective for a broad range of substrates.[11]
Pd(CH₃CN)₂Cl₂ / cataCXium ACs₂CO₃1,4-DioxaneRTGood to ExcellentA mild, copper-free, and amine-free protocol.[11]
Experimental Protocol: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene (B144264)
  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂, 2 mol%), the ligand (e.g., cataCXium A, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and phenylacetylene (1.2 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane).

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with water.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.[11]

Cyanation Reaction

The cyanation of this compound introduces a nitrile functional group, which is a valuable synthon in organic synthesis.

FAQs for Cyanation Reactions

Q1: What are the common cyanide sources for the palladium-catalyzed cyanation of this compound?

A1: Common cyanide sources include:

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic and easy-to-handle cyanide source.[12]

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN): Highly effective but also highly toxic. Require careful handling.[13]

  • Zinc Cyanide (Zn(CN)₂): Less toxic than alkali metal cyanides and is widely used.

Q2: My cyanation reaction is not reproducible. What could be the issue?

A2: Reproducibility issues in palladium-catalyzed cyanations are often due to catalyst poisoning by excess cyanide.[14]

  • Solution:

    • Use a cyanide source with low solubility in the reaction solvent to maintain a low concentration of free cyanide.[14]

    • Employ a robust catalyst system, such as a palladacycle precatalyst with a bulky ligand, which is less susceptible to poisoning.[14][15]

    • Ensure rigorously anhydrous conditions, as water can interfere with the reaction.[13]

Troubleshooting Guide for Cyanation Reactions
Problem Potential Cause Suggested Solution
Low or No Conversion Catalyst poisoning by cyanide.Use a palladacycle precatalyst with a bulky ligand (e.g., XPhos).[14] Use a less soluble cyanide source like K₄[Fe(CN)₆].[15]
Ineffective base.Screen different bases. For K₄[Fe(CN)₆], a weaker base like KOAc may be optimal.[14]
Irreproducible Results Inconsistent quality of cyanide source or catalyst.Use high-purity reagents. For solid cyanide sources, consistent particle size can be important.
Catalyst and Condition Comparison for Cyanation Reactions
Catalyst System Cyanide Source Base Solvent Temp (°C) Yield (%)
XPhos Pd G3K₄[Fe(CN)₆]KOAcDioxane/H₂O100High
Pd(OAc)₂ / CM-phosK₄[Fe(CN)₆]Na₂CO₃MeCN/H₂O70Up to 96%
Pd₂(dba)₃ / P(t-Bu)₃NaCN-MeCN/THF7088-99%
Experimental Protocol: Cyanation of this compound with K₄[Fe(CN)₆]
  • Reaction Setup: To a screw-cap vial, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), and KOAc (0.125 equiv).

  • Reagent Addition: Add this compound (1.0 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 1:1).

  • Reaction: Seal the vial and heat the reaction mixture at 100 °C for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with an organic solvent, and wash with water.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.[14]

Visual Guides

Catalyst Selection Workflow for Cross-Coupling of this compound

CatalystSelection start Start: this compound Reaction reaction_type Choose Reaction Type start->reaction_type suzuki Suzuki-Miyaura (C-C Bond) reaction_type->suzuki Boronic Acid buchwald Buchwald-Hartwig (C-N Bond) reaction_type->buchwald Amine sonogashira Sonogashira (C-C Bond, Alkyne) reaction_type->sonogashira Terminal Alkyne cyanation Cyanation (C-CN Bond) reaction_type->cyanation Cyanide Source suzuki_catalyst Catalyst System: - XPhos/SPhos Pd G3 - PdCl2(dppf) Base: - K3PO4, Cs2CO3 suzuki->suzuki_catalyst buchwald_catalyst Catalyst System: - RuPhos/XPhos Pd G3 - Pd(OAc)2/Buchwald Ligand Base: - NaOtBu, LHMDS buchwald->buchwald_catalyst sonogashira_catalyst Catalyst System: - Pd(PPh3)2Cl2/CuI (Classic) - Pd(OAc)2/XPhos (Cu-free) Base: - Et3N (Classic) - Cs2CO3 (Cu-free) sonogashira->sonogashira_catalyst cyanation_catalyst Catalyst System: - XPhos Pd G3 Cyanide Source: - K4[Fe(CN)6] Base: - KOAc cyanation->cyanation_catalyst troubleshooting Troubleshooting suzuki_catalyst->troubleshooting buchwald_catalyst->troubleshooting sonogashira_catalyst->troubleshooting cyanation_catalyst->troubleshooting low_yield Low Yield/ No Reaction troubleshooting->low_yield Problem side_products Side Products troubleshooting->side_products Problem solution_yield Solutions: - Increase Temperature - Use More Active Catalyst - Check Reagent Purity low_yield->solution_yield solution_side Solutions: - Rigorous Degassing - Use Anhydrous Solvents - Screen Different Bases - Consider Copper-Free (Sonogashira) side_products->solution_side

Caption: A decision tree for selecting a catalyst system for various cross-coupling reactions with this compound and subsequent troubleshooting steps.

General Catalytic Cycle for Palladium-Catalyzed Cross-Couplingdot

CatalyticCycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-M pd_intermediate R-Pd(II)L_n-R' transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

References

Technical Support Center: Reactivity of 3-Nitrobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed information, troubleshooting guides, and experimental protocols related to the solvent effects on the reactivity of 3-Nitrobenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the solvolysis of this compound?

A1: The solvolysis of benzyl (B1604629) halides, including this compound, typically proceeds via a mechanism that is on the borderline between S(_N)1 (unimolecular nucleophilic substitution) and S(_N)2 (bimolecular nucleophilic substitution). The exact pathway is highly sensitive to the solvent, nucleophile, and temperature.

  • S(_N)1 Pathway: Favored in polar protic solvents (e.g., water, ethanol) that can stabilize the intermediate benzyl carbocation.

  • S(_N)2 Pathway: Favored in polar aprotic solvents (e.g., acetone, DMSO) and with stronger nucleophiles.

Given that this compound is a primary halide, the S(_N)2 pathway is often significant. However, the benzylic position can stabilize a carbocation, keeping the S(_N)1 pathway competitive under the right conditions.

Q2: How does the meta-nitro group influence the reactivity of this compound?

A2: The nitro group (-NO(_2)) is a strong electron-withdrawing group. Its effect depends on its position on the benzene (B151609) ring.

  • Inductive Effect: From the meta position, the nitro group exerts a strong electron-withdrawing inductive effect (-I). This destabilizes the formation of the benzyl carbocation intermediate required for the S(_N)1 pathway, thereby slowing down the S(_N)1 reaction rate.

  • Resonance Effect: The nitro group has a strong resonance effect (-R or -M), but this effect is primarily transmitted from the ortho and para positions. From the meta position, there is no direct resonance delocalization of the positive charge of the carbocation.

Therefore, the primary influence of the meta-nitro group is to deactivate the substrate towards S(_N)1 reactions. Its effect on the S(_N)2 transition state is less pronounced but generally also leads to a slight deactivation.

Q3: How do polar protic vs. polar aprotic solvents affect the reaction?

A3:

  • Polar Protic Solvents (e.g., water, ethanol (B145695), methanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They excel at solvating both cations and anions. They strongly stabilize the carbocation intermediate and the leaving group (Br

    ^-
    ), which promotes the S(_N)1 mechanism .

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents have dipoles but lack O-H or N-H bonds. They solvate cations well but are poor at solvating anions. This leaves the nucleophile "bare" and more reactive, which favors the single-step S(_N)2 mechanism .

Q4: What is the Grunwald-Winstein equation and how does it apply to this system?

A4: The Grunwald-Winstein equation is a linear free-energy relationship used to quantify the effect of the solvent on solvolysis reaction rates. The extended form is:

log(k/k(_o)) = lN + mY

where:

  • k is the rate constant in a given solvent.

  • k(_o) is the rate constant in the reference solvent (80% ethanol/20% water).

  • l is the sensitivity of the substrate to solvent nucleophilicity (N ).

  • m is the sensitivity of the substrate to solvent ionizing power (Y ).

For nitro-substituted benzyl bromides, analysis using this equation generally shows significant sensitivity to both solvent nucleophilicity and ionizing power, confirming the borderline S(_N)1/S(_N)2 nature of the reaction. A high l value suggests a more S(_N)2-like mechanism, while a high m value (approaching 1.0) suggests a more S(_N)1-like mechanism.[1][2]

Troubleshooting Guide

Problem: My reaction is proceeding much slower than expected.

  • Possible Cause 1: Solvent Choice.

    • Diagnosis: Are you using a non-polar or a polar aprotic solvent with a weak nucleophile? The deactivating effect of the meta-nitro group can make the reaction sluggish without sufficient solvent assistance or a strong nucleophile.

    • Solution: For an S(_N)1-type reaction, switch to a more polar protic solvent mixture, such as aqueous ethanol or aqueous acetone, to better stabilize the transition state. For an S(_N)2-type reaction, ensure your solvent is polar aprotic (like DMF or DMSO) and use a strong nucleophile.

  • Possible Cause 2: Temperature.

    • Diagnosis: Nucleophilic substitution reactions are often sensitive to temperature. Room temperature may be insufficient.

    • Solution: Increase the reaction temperature in controlled increments (e.g., 10 °C at a time) while monitoring for the formation of side products.

  • Possible Cause 3: Purity of Reactants.

    • Diagnosis: The this compound may have degraded, or the solvent may contain impurities (e.g., water in an aprotic solvent).

    • Solution: Use freshly purified this compound (recrystallization from ligroin or ethanol is common). Ensure solvents are anhydrous if required for the specific reaction.

Problem: I am observing multiple products in my reaction mixture.

  • Possible Cause: Competing Nucleophiles (in Solvolysis).

    • Diagnosis: When using mixed solvent systems (e.g., aqueous ethanol), both water and ethanol can act as nucleophiles.

    • Solution: This is an expected outcome of solvolysis in mixed solvents. You will form a mixture of 3-nitrobenzyl alcohol (from reaction with water) and 3-nitrobenzyl ethyl ether (from reaction with ethanol). The product ratio will depend on the molar ratio of the solvents and their relative nucleophilicities. Product distribution can be quantified using techniques like HPLC or NMR spectroscopy.

Problem: My kinetic data is inconsistent and not reproducible.

  • Possible Cause 1: Poor Temperature Control.

    • Diagnosis: The rate constant is highly dependent on temperature. Fluctuations in the reaction temperature will lead to inconsistent results.

    • Solution: Use a constant temperature bath (water or oil bath) with a thermostat to maintain the temperature within ±0.1 °C.

  • Possible Cause 2: Inaccurate Concentration Measurement.

    • Diagnosis: Errors in preparing stock solutions or in titrating the acid produced during solvolysis will lead to poor data.

    • Solution: Use calibrated volumetric glassware. If using a titrimetric method, standardize your base solution. Ensure the substrate is fully dissolved before starting the kinetic run.

  • Possible Cause 3: Substrate Purity.

    • Diagnosis: Impurities in the this compound can interfere with the reaction or the analytical method.

    • Solution: Ensure the purity of your substrate before beginning kinetic experiments. A sharp melting point is a good indicator of purity. The melting point of this compound is 58-59 °C.

Quantitative Data

While specific kinetic data for this compound is less common in literature than for its ortho and para isomers, the following table provides representative first-order rate constants (k) for the solvolysis of p-Nitrobenzyl bromide at 45.0 °C to illustrate solvent effects. The reactivity of the meta isomer is expected to be of a similar magnitude or slightly lower in S(_N)1-favoring conditions.

Table 1: First-Order Rate Constants (k) for Solvolysis of p-Nitrobenzyl Bromide at 45.0 °C [1]

Solvent (v/v)k x 10
5^55
(s
1^{-1}−1
)
Solvent TypePredominant Effect
100% Ethanol0.906Polar ProticModerate Ionizing, Moderate Nucleophilicity
90% Ethanol2.54Polar ProticIncreased Ionizing Power
80% Ethanol4.86Polar ProticHigh Ionizing Power
100% Methanol2.45Polar ProticHigher Nucleophilicity than Ethanol
90% Methanol5.48Polar ProticIncreased Ionizing Power
80% Methanol9.91Polar ProticHigh Ionizing Power
90% Acetone0.811Polar Aprotic/Protic MixLow Ionizing Power
80% Acetone2.80Polar Aprotic/Protic MixModerate Ionizing Power

Data adapted from a study on nitrobenzyl bromides, illustrating the trend of increasing reaction rate with increasing solvent ionizing power (i.e., higher water content).[1]

Experimental Protocols

Protocol: Kinetic Study of this compound Solvolysis via Titration

This protocol outlines a method to determine the first-order rate constant of the solvolysis of this compound in an aqueous ethanol solvent system. The reaction produces HBr, which can be titrated with a standardized NaOH solution.

Materials:

  • This compound (high purity)

  • Acetone (ACS grade)

  • Ethanol (95% or absolute)

  • Deionized water

  • Standardized ~0.02 M NaOH solution

  • Phenolphthalein or Bromothymol blue indicator

  • Volumetric flasks, pipettes, burette

  • Constant temperature water bath

  • Erlenmeyer flasks

  • Stopwatch

Procedure:

  • Solvent Preparation: Prepare the desired aqueous ethanol mixture (e.g., 80% ethanol v/v) in a volumetric flask. Place this flask in the constant temperature bath to equilibrate (e.g., at 25.0 °C).

  • Substrate Solution: Prepare a stock solution of ~0.1 M this compound in a small amount of acetone. Acetone is used to aid solubility and ensure rapid dissolution when added to the reaction solvent.

  • Reaction Setup: Pipette a precise volume (e.g., 50.00 mL) of the temperature-equilibrated aqueous ethanol solvent into several Erlenmeyer flasks. Add a few drops of indicator to each. Stopper the flasks and place them in the water bath.

  • Initiating the Reaction: To start a kinetic run, pipette a small, precise volume (e.g., 0.5 mL) of the this compound stock solution into one of the Erlenmeyer flasks containing the solvent. Start the stopwatch immediately. Mix thoroughly. This is time t=0.

  • Titrating Aliquots: At recorded time intervals (e.g., 10, 20, 30, 45, 60, 90 minutes), remove a flask from the bath and immediately titrate the generated HBr with the standardized NaOH solution to the indicator endpoint. Record the volume of NaOH used (V(_t)).

  • Infinity Titration (V({\infty})): To determine the total amount of HBr produced upon complete reaction, take one of the reaction flasks, seal it tightly, and heat it in a warmer water bath (~60 °C) for 1-2 hours to drive the reaction to completion. Cool the flask back to the experimental temperature and titrate it. This gives the "infinity" volume, V({\infty}).[3]

  • Data Analysis: The reaction follows first-order kinetics. The rate constant k can be determined from the slope of a plot of ln(V(_{\infty}) - V(_t)) versus time (t) , where the slope = -k.

Visualizations

G cluster_main Solvent Effects on this compound Reactivity Reactant This compound SN1_Intermediate Benzylic Carbocation (Unstable) Reactant->SN1_Intermediate S_N1 Path (Slow, Rate-Limiting) Favored by Polar Protic Solvents SN2_TS SN2 Transition State Reactant->SN2_TS Product Substitution Product (Alcohol/Ether) SN1_Intermediate->Product Fast Attack by Solvent (Nu:) SN2_TS->Product S_N2 Path (Concerted) Favored by Polar Aprotic Solvents

Caption: Competing S({N})1 and S({N})2 reaction pathways for this compound.

G cluster_workflow Kinetic Experiment Workflow A 1. Prepare & Equilibrate Solvent Mixture C 3. Initiate Reaction (Mix & Start Timer) A->C B 2. Prepare Substrate Stock Solution B->C D 4. Titrate Aliquots at Timed Intervals C->D E 5. Perform Infinity Titration (t=∞) C->E F 6. Plot Data & Calculate Rate Constant (k) D->F E->F

Caption: Workflow for a typical solvolysis kinetics experiment using a titrimetric method.

G Solvent Solvent Properties Protic Polar Protic (e.g., H2O, EtOH) Solvent->Protic Aprotic Polar Aprotic (e.g., Acetone, DMSO) Solvent->Aprotic Protic_Prop High Ionizing Power (Y) Good H-bond donor Stabilizes Carbocation & LG Protic->Protic_Prop Aprotic_Prop High Nucleophilicity (N) Poor anion solvation Enhances Nucleophile Reactivity Aprotic->Aprotic_Prop SN1 Favors SN1 Mechanism Protic_Prop->SN1 SN2 Favors SN2 Mechanism Aprotic_Prop->SN2

Caption: Logical relationship between solvent type, properties, and favored reaction mechanism.

References

Technical Support Center: Monitoring Reactions with 3-Nitrobenzyl Bromide by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of chemical reactions involving 3-nitrobenzyl bromide using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system (eluent) for running a TLC of a reaction with this compound?

A common and effective solvent system is a mixture of ethyl acetate (B1210297) and hexane (B92381). The polarity can be adjusted based on the polarity of your product. A good starting point is a 20:80 or 30:70 mixture of ethyl acetate to hexane. For more polar products, the proportion of ethyl acetate can be increased.

Q2: How can I visualize this compound and the reaction products on a TLC plate?

This compound is an aromatic compound and is UV active, meaning it will appear as a dark spot under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator.[1][2] Many reaction products will also be UV active. For compounds that are not UV active, or for additional confirmation, various chemical stains can be used. A potassium permanganate (B83412) (KMnO₄) stain is useful for visualizing compounds that can be oxidized, such as alcohols which may be byproducts.[3] Specific stains for nitro compounds, involving reduction of the nitro group followed by diazotization and coupling, can also be employed for more specific visualization.[4]

Q3: What is the expected Rf value for this compound?

The Rf value is highly dependent on the solvent system. In a 20% ethyl acetate in hexane solution, a structurally similar compound, 3-nitro-1-iodobenzene, has an Rf of 0.42.[5] You can expect this compound to have a relatively high Rf value in moderately polar solvent systems due to its moderate polarity. It is less polar than highly polar products like alcohols and more polar than non-polar starting materials or byproducts.

Q4: My starting material and product spots are very close together on the TLC plate. How can I improve the separation?

If the Rf values of your starting material and product are too similar, you can try changing the solvent system.[1] Experiment with different ratios of your current solvents or introduce a new solvent with a different polarity. For instance, you could try a mixture of dichloromethane (B109758) and methanol. Running the TLC plate in a chamber with a saturated atmosphere can also improve separation.

Q5: Is this compound stable on a standard silica (B1680970) gel TLC plate?

While this compound is generally stable enough for TLC analysis, it is a reactive benzylic bromide. Prolonged exposure to the acidic silica gel could potentially lead to minor decomposition. If you suspect degradation, which might appear as streaking or unexpected spots, you can perform a 2D TLC to confirm. Additionally, you can neutralize the silica plate by adding a small amount of a base like triethylamine (B128534) (e.g., 0.1-1%) to your eluent.[6]

Troubleshooting Guide

This guide addresses common problems encountered when monitoring reactions with this compound by TLC.

Problem Possible Cause(s) Solution(s)
Streaking of spots - The sample is too concentrated.- The compound is degrading on the silica plate.- The solvent system is not optimal.- Dilute your sample before spotting it on the TLC plate.- Add a small amount of triethylamine to the eluent to neutralize the silica.- Experiment with different solvent systems.
No spots are visible under UV light - The sample is too dilute.- The compounds are not UV active.- Concentrate your sample or spot the same location multiple times, allowing the solvent to dry between applications.- Use a chemical stain for visualization, such as potassium permanganate or a nitro-specific stain.[3][4]
The Rf values are too high (spots are near the solvent front) - The eluent is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent mixture.
The Rf values are too low (spots are near the baseline) - The eluent is not polar enough.- Increase the proportion of the polar solvent in your eluent mixture.
Uneven solvent front - The TLC plate was not placed vertically in the chamber.- The chamber was not properly sealed.- Ensure the TLC plate is straight in the developing chamber.- Make sure the chamber is securely closed to maintain a saturated atmosphere.

Experimental Protocol: Monitoring a Nucleophilic Substitution Reaction

This protocol outlines the steps for monitoring a nucleophilic substitution reaction where this compound is the electrophile.

Materials:

  • Silica gel TLC plates with fluorescent indicator (F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent (e.g., 20% Ethyl Acetate in Hexane)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

  • Reaction mixture at different time points (e.g., t=0, t=1h, t=2h)

  • Solution of pure this compound (starting material)

Procedure:

  • Prepare the Developing Chamber: Pour the eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapor and securely close the lid.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Spot the TLC Plate:

    • Using a capillary tube, spot the this compound solution on the 'SM' mark.

    • Spot the reaction mixture on the 'RM' mark.

    • Spot both the starting material and the reaction mixture on the 'C' mark.

  • Develop the TLC Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the TLC Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle them with a pencil.[7]

    • If necessary, further visualize by dipping the plate into a staining solution and gently heating.

  • Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot and the appearance of a new product spot in the 'RM' lane over time indicates the progress of the reaction. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_dev Development cluster_vis Visualization cluster_analysis Analysis A Prepare Developing Chamber B Prepare & Mark TLC Plate A->B C Spot Starting Material (SM) B->C D Spot Reaction Mixture (RM) C->D E Co-spot SM and RM (C) D->E F Place Plate in Chamber E->F G Elute Plate F->G H Dry Plate & Mark Solvent Front G->H I Visualize under UV Lamp H->I J Apply Chemical Stain (Optional) I->J K Compare Spots I->K J->K L Determine Reaction Progress K->L

Caption: Workflow for monitoring a reaction using TLC.

Troubleshooting_TLC cluster_causes Potential Causes cluster_solutions Solutions Problem TLC Problem Identified C1 Sample Concentration Problem->C1 C2 Eluent Polarity Problem->C2 C3 Silica Reactivity Problem->C3 C4 Technique Error Problem->C4 S1 Dilute/Concentrate Sample C1->S1 S2 Adjust Solvent Ratio C2->S2 S3 Add Modifier (e.g., TEA) C3->S3 S4 Refine Spotting/Developing C4->S4

References

Technical Support Center: Work-up Procedures for Reactions Containing 3-Nitrobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-nitrobenzyl bromide. It offers detailed work-up procedures and purification strategies to address common challenges encountered during experiments involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to take when working with this compound?

A1: this compound is a lachrymator, meaning it can cause irritation to the eyes and respiratory tract, leading to tearing.[1] It is also classified as a corrosive solid that can cause severe skin burns and eye damage.[2][3] Therefore, it is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[3] In case of skin contact, immediately wash the affected area with soap and water.[4]

Q2: How can I remove unreacted this compound from my reaction mixture?

A2: There are several methods to remove unreacted this compound, depending on the properties of your desired product:

  • Aqueous Wash: If your product is stable to basic conditions, you can wash the organic layer with an aqueous solution of a base, such as sodium bicarbonate or sodium carbonate. This will hydrolyze the benzyl (B1604629) bromide to the more polar 3-nitrobenzyl alcohol, which can then be extracted into the aqueous phase.

  • Quenching with a Nucleophile: Adding a nucleophilic scavenging agent can convert the reactive this compound into a more easily separable derivative. For example, adding a small amount of a primary or secondary amine (like triethylamine) can form a quaternary ammonium (B1175870) salt, which is often soluble in water and can be removed by extraction.[5]

  • Chromatography: Column chromatography is a common and effective method for separating this compound from the desired product, especially if they have different polarities.[5]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[4][6] The choice of solvent is critical and should be determined based on the solubility of your product versus that of this compound.

  • Distillation: If your product has a significantly different boiling point from this compound (Boiling Point: 160-162 °C at 14 Torr), distillation under reduced pressure can be employed.[2][6]

Q3: What are common byproducts in reactions involving this compound and how can I remove them?

A3: A common byproduct is 3-nitrobenzyl alcohol, formed from the hydrolysis of this compound, especially if water is present in the reaction mixture or during work-up. This can typically be removed by an aqueous wash. Another potential byproduct is the dibrominated compound, nitrobenzal bromide, which can form during the synthesis of this compound.[7] If present as an impurity, it may need to be removed by chromatography.

Q4: My reaction mixture has turned brown. What does this indicate and how should I proceed with the work-up?

A4: The formation of a brown color can indicate decomposition or the presence of impurities. This compound and its derivatives can be light-sensitive. It is advisable to protect the reaction mixture from light.[8] During work-up, you can try washing the organic layer with a mild reducing agent solution, such as aqueous sodium bisulfite or sodium thiosulfate, to remove colored impurities.[9][10] If the color persists, treatment with activated carbon during recrystallization might be effective.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Persistent lachrymatory smell after work-up Incomplete removal of this compound.Repeat the aqueous base wash or perform column chromatography. Ensure all glassware is thoroughly decontaminated with a suitable quenching solution (e.g., dilute amine solution).
Low yield of desired product Hydrolysis of this compound before or during the reaction. Instability of the product during work-up.Ensure anhydrous reaction conditions. Perform the work-up at a lower temperature. Use a non-aqueous work-up if the product is water-sensitive.
Emulsion formation during aqueous extraction High concentration of salts or polar compounds.Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite.
Product co-elutes with this compound in chromatography Similar polarities of the product and starting material.Modify the chromatographic conditions (e.g., change the solvent system, use a different stationary phase). Alternatively, derivatize the unreacted this compound with a quenching agent to significantly alter its polarity before chromatography.
Product is an oil and difficult to purify The product may be impure or non-crystalline.Attempt vacuum distillation if the product is thermally stable.[6] If distillation is not feasible, preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) may be necessary.

Experimental Protocols

Protocol 1: General Aqueous Work-up for Neutral or Basic Products
  • Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an Organic Solvent: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts and hydrolyze excess this compound. Repeat the wash if necessary.

  • Brine Wash: Wash the organic layer with brine to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization, column chromatography, or distillation as required.

Protocol 2: Work-up with a Nucleophilic Scavenger
  • Cool the Reaction Mixture: After the reaction is complete, cool the mixture to room temperature.

  • Add Scavenger: Add a slight excess of a nucleophilic scavenger, such as triethylamine (B128534) or piperidine, to the reaction mixture. Stir for 30-60 minutes at room temperature to allow for the complete reaction with the unreacted this compound.

  • Aqueous Extraction: Dilute the reaction mixture with an organic solvent and wash with water to remove the resulting water-soluble salt.

  • Acidic Wash (Optional): If an amine scavenger was used and your product is not acid-sensitive, wash the organic layer with dilute hydrochloric acid (e.g., 1 M HCl) to remove any remaining amine.

  • Brine Wash and Drying: Proceed with the brine wash and drying steps as described in Protocol 1.

  • Concentration and Purification: Concentrate the organic layer and purify the product.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number 3958-57-4
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
Appearance Off-white to tan crystalline powder[11]
Melting Point 58-59 °C
Boiling Point 160-162 °C @ 14 Torr[2]
Solubility in Water Insoluble[11]

Visualizations

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Work-up Options cluster_purification Purification Reaction_Mixture Reaction Mixture (Product + unreacted This compound) Aqueous_Wash Aqueous Wash (e.g., NaHCO3) Reaction_Mixture->Aqueous_Wash Hydrolyzes excess reagent Scavenger Nucleophilic Scavenger (e.g., Triethylamine) Reaction_Mixture->Scavenger Derivatizes excess reagent Direct_Purification Direct Purification Reaction_Mixture->Direct_Purification If product is non-polar and stable Crude_Product Crude Product Aqueous_Wash->Crude_Product Scavenger->Crude_Product Chromatography Column Chromatography Direct_Purification->Chromatography Pure_Product Pure Product Chromatography->Pure_Product Recrystallization Recrystallization Recrystallization->Pure_Product Distillation Distillation Distillation->Pure_Product Crude_Product->Chromatography Crude_Product->Recrystallization Crude_Product->Distillation

Caption: General workflow for the work-up and purification of reactions containing this compound.

Troubleshooting_Logic Start Impure Product after Initial Work-up Check_TLC Analyze by TLC Start->Check_TLC Co_elution Product and Impurity Co-elute? Check_TLC->Co_elution Product_Solid Is the Product a Solid? Co_elution->Product_Solid No Change_Solvent Modify Chromatography Solvent System Co_elution->Change_Solvent Yes Recrystallize Attempt Recrystallization Product_Solid->Recrystallize Yes Distill Consider Distillation (if liquid) Product_Solid->Distill No Derivatize Derivatize Impurity (e.g., quench excess reagent) Change_Solvent->Derivatize Still co-elutes Final_Purification Further Purification (Prep-TLC/HPLC) Recrystallize->Final_Purification Still impure Distill->Final_Purification Not effective

Caption: Troubleshooting logic for the purification of products from reactions with this compound.

References

Dealing with the lachrymatory properties of benzyl bromides

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzyl (B1604629) Bromides

This technical support center provides essential information for researchers, scientists, and drug development professionals working with lachrymatory benzyl bromides. The following guides and FAQs address common safety and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are benzyl bromides and why are they lachrymatory?

Benzyl bromide (C₆H₅CH₂Br) is an organic compound used as a reagent to introduce benzyl protecting groups in organic synthesis.[1][2] It and its derivatives are potent lachrymators, meaning they are strong irritants that trigger the lacrimal glands to produce tears.[1][3] This property arises from their chemical reactivity; as alkylating agents, they can react with nucleophilic residues in biological tissues, such as the cornea, leading to intense irritation of the eyes, skin, and respiratory tract.[4][5]

Q2: What are the immediate symptoms of exposure to benzyl bromide?

Exposure can lead to immediate and severe symptoms.[6]

  • Eyes: Intense pain, burning sensation, and profuse tearing (lachrymation).[7][8]

  • Inhalation: Coughing, sore throat, shortness of breath, and irritation of the nose and throat.[3][6][9] Severe exposure can lead to a dangerous buildup of fluid in the lungs (pulmonary edema).[3]

  • Skin: Redness, pain, and severe irritation or chemical burns upon contact.[6][7]

  • Ingestion: Burning sensation in the mouth and throat, and potential for serious damage to the gastrointestinal tract.[7][10]

Q3: What personal protective equipment (PPE) is mandatory when handling benzyl bromides?

A comprehensive PPE strategy is non-negotiable when handling benzyl bromides due to their hazardous nature.[11] All handling of benzyl bromide should occur within a certified chemical fume hood.[5][12]

PPE CategoryMinimum RequirementRationale
Eye/Face Protection Chemical splash goggles AND a face shield.[3][6][11]Protects against splashes and potent, irritating vapors that can cause severe eye damage.[11]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended.[11]Prevents skin contact which can lead to severe burns and irritation. Always consult the manufacturer's specific chemical resistance data for your gloves.[11]
A chemical-resistant lab coat and apron or coveralls.[8][11]Provides a barrier against spills and splashes on the body.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.[11][13]Required when handling the compound outside of a fume hood or in the event of a spill to protect the respiratory tract from harmful vapors.[11]

Q4: How should I properly store and dispose of benzyl bromides?

  • Storage: Store in a tightly closed container in a cool, dry, dark, and well-ventilated area.[3][6] Keep it segregated from incompatible materials such as strong oxidizing agents, bases, and metals.[6][7] The storage area should be specifically designated for corrosive and toxic materials.[11]

  • Disposal: All waste contaminated with benzyl bromide, including empty containers, used gloves, and absorbent materials, must be collected in a designated, clearly labeled hazardous waste container.[6][11] Dispose of the waste through a licensed hazardous waste disposal company, following all local and national regulations.[6][14]

Troubleshooting Guides

Exposure and Spills

Q5: What is the correct first-aid protocol for accidental exposure?

Immediate action is critical. The following table summarizes first-aid measures.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Do NOT allow the victim to rub their eyes.[3] Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing and shoes.[3] Flush the affected skin with plenty of water and soap for at least 15 minutes.[7][8] Seek immediate medical attention.[3]
Inhalation Move the victim to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[3] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[7][13] If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk to drink.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]

Q6: What should I do in case of a benzyl bromide spill?

Prompt and safe cleanup is essential to prevent exposure.

Spill SizeCleanup Protocol
Small Spill Ensure full PPE is worn, including respiratory protection.[8] Absorb the spill with an inert, dry material such as sand, vermiculite, dry lime, or soda ash.[3][6] Do not use combustible materials like paper towels. Do not use water.[6] Scoop the absorbed material into a suitable, sealable container for hazardous waste disposal.[9]
Large Spill Evacuate all personnel from the area immediately.[6] Remove all sources of ignition.[6] Alert your institution's emergency response team. Only personnel trained and equipped for hazardous material cleanup should handle large spills.[10] Ventilate the area once the cleanup is complete.[6]
Experimental Procedures

Q7: My reaction with benzyl bromide has stalled or is giving a low yield. What can I do?

Low reactivity in benzylation reactions is a common issue.

  • Check Your Base and Solvent: Ensure your base is fresh and strong enough to deprotonate your substrate (e.g., NaH is stronger than K₂CO₃).[15] The solvent must be anhydrous, as benzyl bromide reacts with water.[4][7] Polar aprotic solvents like DMF or DMSO often facilitate these reactions.[15]

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 50-80°C) can often increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions.[15]

  • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of your starting material before proceeding with the workup.[12][15]

Q8: How can I remove unreacted benzyl bromide from my reaction mixture after completion?

Excess benzyl bromide must be removed as it can interfere with purification and is a hazardous contaminant.

  • Quenching: The most common method is to add a nucleophilic quenching agent that reacts with the excess benzyl bromide to form a more easily separable compound. Adding triethylamine (B128534) (Et₃N) will form a water-soluble quaternary ammonium (B1175870) salt, which can be removed during an aqueous workup.[16][17]

  • Distillation: If your product has a significantly higher boiling point than benzyl bromide (B.P. ~201°C), the excess reagent can be removed by distillation under reduced pressure.[15][17]

  • Chromatography: Standard silica (B1680970) gel column chromatography can effectively separate benzyl bromide from most products, as it is relatively non-polar.[16]

Q9: How do I safely quench a reaction containing excess benzyl bromide?

See the detailed experimental protocol below for a standard quenching procedure using an amine.

Experimental Protocols

Protocol 1: Quenching Excess Benzyl Bromide with Triethylamine

This protocol describes the process of neutralizing unreacted benzyl bromide in a reaction mixture before aqueous workup.

  • Cool the Reaction: Once the reaction is complete (as determined by TLC or other monitoring), cool the reaction vessel to 0°C in an ice-water bath. This helps to control any potential exotherm from the quenching process.

  • Add Quenching Agent: While stirring, slowly add an excess of triethylamine (Et₃N, ~1.5 to 2 equivalents relative to the excess benzyl bromide) to the reaction mixture.

  • Stir: Allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete reaction of the benzyl bromide.

  • Aqueous Workup: Proceed with your standard aqueous workup. The resulting benzyltriethylammonium bromide salt is water-soluble and will be partitioned into the aqueous layer, effectively removing it from your organic product.[16]

  • Extraction: Extract the aqueous layer with your desired organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.

  • Wash and Dry: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Decontamination of Glassware

Glassware that has come into contact with benzyl bromide must be thoroughly decontaminated to remove the hazardous and lachrymatory residue.

  • Initial Rinse (in Fume Hood): Wearing full PPE, rinse the glassware with an organic solvent in which benzyl bromide is soluble, such as acetone (B3395972) or ethyl acetate. Dispose of this rinse as hazardous waste.

  • Decontamination Solution: Prepare a decontamination solution, such as a 10% aqueous solution of sodium carbonate or a dilute solution of aqueous ammonia.

  • Soak Glassware: Submerge the glassware in the decontamination solution for several hours (or overnight for heavy contamination). The basic solution will hydrolyze the residual benzyl bromide.

  • Final Cleaning: After soaking, remove the glassware and wash it thoroughly with soap and water, followed by final rinses with deionized water and a suitable solvent (e.g., acetone) before drying.

Visualizations

G start Accidental Exposure to Benzyl Bromide Occurs route Identify Exposure Route start->route skin Skin/Clothing Contact route->skin  Skin eyes Eye Contact route->eyes Eyes   inhalation Inhalation route->inhalation Inhalation action_skin Immediately remove contaminated clothing. Flush skin with water for 15+ minutes. skin->action_skin action_eyes Immediately flush eyes with water for 15+ minutes, lifting eyelids. eyes->action_eyes action_inhalation Move victim to fresh air immediately. Provide oxygen or artificial respiration if needed. inhalation->action_inhalation seek_medical Seek Immediate Medical Attention action_skin->seek_medical action_eyes->seek_medical action_inhalation->seek_medical

Caption: Troubleshooting workflow for accidental exposure to benzyl bromide.

G reagents Excess Benzyl Bromide (Electrophile, E+) + Nucleophile (Nu:) ts Transition State [Nu---CH₂(Ph)---Br]⁻ reagents->ts Nucleophilic Attack products Quenched Product (E-Nu) (e.g., Benzyltriethylammonium) + Bromide Ion (Br⁻) ts->products Leaving Group Departs mechanism SN2 Reaction Mechanism mechanism_node

Caption: General signaling pathway for quenching benzyl bromide via an SN2 reaction.

References

Technical Support Center: Optimization of Photodeprotection of 3-Nitrobenzyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the photodeprotection of 3-nitrobenzyl protected compounds.

Troubleshooting Guides

This section addresses specific problems that may arise during your photodeprotection experiments, offering potential causes and actionable solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Deprotection Yield Inadequate Light Source: Insufficient power, incorrect wavelength, or degradation of the lamp.- Ensure your light source emits at a wavelength that overlaps with the absorbance spectrum of your 3-nitrobenzyl compound (typically in the 300-365 nm range). - Verify the power output of your lamp; older lamps may lose intensity. - For reactions sensitive to longer wavelengths, ensure your setup includes appropriate filters to block unwanted light.
Incorrect Solvent: The solvent may not be suitable for the reaction or may absorb the UV light.- Use a solvent that is transparent in the UV range of the light source. Common choices include methanol (B129727), ethanol (B145695), acetonitrile, and aqueous buffers. - Ensure the substrate is fully dissolved in the chosen solvent.
Low Quantum Yield: The inherent quantum yield of your specific 3-nitrobenzyl derivative may be low.- Consider using a 3-nitrobenzyl analog with electron-donating groups on the aromatic ring, which can increase the quantum yield. - Modifications at the benzylic carbon can also enhance the reaction rate and quantum yield.[1]
Inhibitory Byproducts: The accumulation of byproducts, such as 3-nitrosobenzaldehyde (B14633449), can act as an internal filter, absorbing the irradiation light and preventing it from reaching the unreacted substrate.[2]- Monitor the reaction progress and consider stopping it before completion to minimize byproduct formation. - If possible, perform the reaction in a flow chemistry setup to continuously remove byproducts from the irradiation zone.
Presence of Quenchers: Other molecules in the reaction mixture may be quenching the excited state of the 3-nitrobenzyl group.- Ensure all reagents and solvents are of high purity. - Avoid the presence of radical scavengers unless they are a necessary part of a subsequent reaction step.
Incomplete Reaction Insufficient Irradiation Time: The reaction may not have been irradiated for a long enough period.- Monitor the reaction progress using techniques like TLC, HPLC, or NMR to determine the optimal irradiation time. - Be aware that prolonged irradiation can lead to the formation of degradation products.
Concentration Effects: At high concentrations, the light may not penetrate the entire solution, leading to incomplete conversion.- Perform the reaction at a lower concentration to ensure uniform irradiation of the sample.
Precipitation of Starting Material: The protected compound may be precipitating out of solution during the reaction.- Choose a solvent in which the starting material has good solubility. - If using a mixed solvent system, ensure the proportions are optimized to maintain solubility throughout the reaction.
Formation of Side Products/Degradation of Product Secondary Photoreactions: The deprotected product or the nitroso byproduct may be sensitive to the irradiation wavelength, leading to further reactions.- Use a filter to cut off shorter, more energetic wavelengths if your product is known to be sensitive. - Minimize the irradiation time to what is necessary for deprotection.
Reaction with Byproducts: The liberated molecule can sometimes react with the 3-nitrosobenzaldehyde byproduct.- In some cases, adding a "trapper" molecule, such as an aniline (B41778) or a semicarbazide, can react with the aldehyde byproduct and prevent it from interfering with the desired product.
Oxidation: The deprotected compound might be susceptible to oxidation.- Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the photodeprotection of a 3-nitrobenzyl group?

A1: The photodeprotection of a 3-nitrobenzyl group proceeds via an intramolecular hydrogen abstraction. Upon absorption of UV light, the nitro group is excited, and it abstracts a hydrogen atom from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which then undergoes a series of rearrangements to release the protected molecule and form 3-nitrosobenzaldehyde as a byproduct.[1][3]

Q2: How can I increase the quantum yield of my 3-nitrobenzyl photodeprotection reaction?

A2: Several strategies can be employed to increase the quantum yield:

  • Substitution on the aromatic ring: Introducing electron-donating groups, such as methoxy (B1213986) groups, on the benzene (B151609) ring can increase the quantum yield.

  • Substitution at the benzylic carbon: Modifying the benzylic carbon can also enhance the reaction rate and quantum yield.[1]

  • Choice of leaving group: The nature of the protected molecule (the leaving group) can influence the efficiency of the photorelease.[4]

Q3: What are the common byproducts of 3-nitrobenzyl photodeprotection, and how can I deal with them?

A3: The primary byproduct is 3-nitrosobenzaldehyde. This compound can sometimes react with the deprotected molecule or dimerize.[5] It is also colored and can act as an internal filter, absorbing the UV light intended for the starting material.[2] To manage byproducts, you can:

  • Use purification techniques like column chromatography, HPLC, or crystallization to separate your desired product.

  • Add a scavenger for the aldehyde byproduct during the reaction if it is compatible with your desired product.

  • Optimize the reaction time to minimize the formation of secondary photoproducts.

Q4: What is the ideal wavelength and light source for my experiment?

A4: The ideal wavelength is one that is strongly absorbed by the 3-nitrobenzyl group but does not cause significant degradation of your deprotected product or the solvent. This is typically in the range of 300-365 nm.[1] Common light sources include:

  • Mercury arc lamps, which have strong emission lines in the UV region.

  • LEDs, which offer narrow emission wavelengths and better control over intensity.

  • Lasers, for applications requiring high spatial and temporal control.

Q5: How does solvent choice affect the photodeprotection reaction?

A5: The solvent should be transparent at the irradiation wavelength to avoid absorbing the light. It must also be a good solvent for your protected compound to ensure a homogeneous reaction mixture. Protic solvents like methanol and ethanol are commonly used. The polarity of the solvent can also influence the reaction kinetics and the stability of intermediates.

Q6: How does pH affect the photodeprotection of 3-nitrobenzyl groups?

A6: The rate of decay of the aci-nitro intermediate can be pH-dependent.[1] The stability of both the starting material and the deprotected product should also be considered at the chosen pH. It is often necessary to buffer the reaction mixture, especially for biological applications.

Quantitative Data

The efficiency of photodeprotection is influenced by the specific structure of the 3-nitrobenzyl protecting group. The following table summarizes the quantum yields (Φ) for various ortho-nitrobenzyl derivatives, which are structurally related to the 3-nitrobenzyl group and follow a similar mechanism.

Protecting GroupLeaving GroupWavelength (nm)SolventQuantum Yield (Φ)
2-NitrobenzylCarboxylate308Acetonitrile/Water~0.13
4,5-Dimethoxy-2-nitrobenzylCarboxylate355Aqueous Buffer~0.07
1-(2-Nitrophenyl)ethylPhosphate (ATP)347Aqueous Buffer~0.57
2-NitrobenzylAlcohol308Acetonitrile/Water~0.1
4,5-Dimethoxy-2-nitrobenzylAlcohol350Methanol~0.03

Note: Quantum yields can vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Below is a general protocol for the photodeprotection of a 3-nitrobenzyl protected alcohol. This should be adapted based on the specific substrate and available equipment.

1. Preparation of the Reaction Mixture: a. Dissolve the 3-nitrobenzyl protected compound in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) in a quartz reaction vessel. The concentration should be optimized to ensure efficient light penetration, typically in the range of 0.1-10 mM. b. If the reaction is sensitive to oxygen, degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

2. Photolysis: a. Place the reaction vessel in a photoreactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm). b. Ensure the sample is being stirred or agitated continuously during irradiation to ensure homogeneity. c. If the reaction is temperature-sensitive, use a cooling system to maintain a constant temperature. d. Irradiate the solution for the predetermined optimal time. The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by TLC or HPLC.

3. Work-up and Purification: a. After the reaction is complete, remove the solvent under reduced pressure. b. The crude product can be purified using standard techniques such as column chromatography on silica (B1680970) gel, preparative HPLC, or crystallization. The choice of purification method will depend on the properties of the deprotected compound and the byproducts.

4. Characterization: a. Confirm the identity and purity of the deprotected product using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Visualizations

Signaling Pathways and Logical Relationships

The following diagram illustrates the key factors influencing the success of a 3-nitrobenzyl photodeprotection experiment and their relationships.

Optimization_Factors cluster_input Experimental Parameters cluster_process Photochemical Process cluster_output Reaction Outcome Light_Source Light Source (Wavelength, Intensity) Excitation Excitation of Nitro Group Light_Source->Excitation Solvent Solvent (Transparency, Polarity) Solvent->Excitation Substrate Substrate (Concentration, Structure) Substrate->Excitation Reaction_Time Irradiation Time Rearrangement Rearrangement & Release Reaction_Time->Rearrangement Temperature Temperature Temperature->Rearrangement pH pH / Buffer Intermediate aci-Nitro Intermediate Formation pH->Intermediate H_Abstraction Intramolecular H-Abstraction Excitation->H_Abstraction H_Abstraction->Intermediate Intermediate->Rearrangement Yield Deprotection Yield Rearrangement->Yield Purity Product Purity Rearrangement->Purity Side_Reactions Side Reactions/ Byproducts Rearrangement->Side_Reactions Side_Reactions->Yield Side_Reactions->Purity

Caption: Key parameters and their influence on the photodeprotection outcome.

Experimental Workflow

This diagram outlines a typical workflow for a 3-nitrobenzyl photodeprotection experiment.

Experimental_Workflow Start Start Prep 1. Prepare Reaction Mixture (Substrate, Solvent, Buffer) Start->Prep Degas 2. Degas Solution (if necessary) Prep->Degas Irradiate 3. Irradiate with UV Light (Stirring, Temp. Control) Degas->Irradiate Monitor Monitor Reaction? Irradiate->Monitor Analysis TLC/HPLC/NMR Analysis Monitor->Analysis Yes Workup 4. Reaction Work-up (Solvent Removal) Monitor->Workup No Analysis->Irradiate Purify 5. Purify Product (Chromatography, etc.) Workup->Purify Characterize 6. Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: A generalized workflow for photodeprotection experiments.

References

Validation & Comparative

A Comparative Analysis of 3-Nitrobenzyl Bromide and 4-Nitrobenzyl Bromide Reactivity in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle differences in reactivity between positional isomers is crucial for optimizing synthetic routes and designing novel molecular entities. This guide provides an objective comparison of the reactivity of 3-nitrobenzyl bromide and 4-nitrobenzyl bromide in nucleophilic substitution reactions, supported by experimental data and detailed methodologies.

The position of the electron-withdrawing nitro group on the benzene (B151609) ring significantly influences the electrophilicity of the benzylic carbon, thereby altering the rate of nucleophilic attack. This difference in reactivity is a key consideration in synthetic chemistry, where precise control over reaction kinetics is often required.

Executive Summary of Reactivity Comparison

In nucleophilic substitution reactions, 4-nitrobenzyl bromide generally exhibits greater reactivity than this compound. This is primarily attributed to the electronic effects of the nitro group. The para-nitro group can delocalize the developing negative charge in the transition state of an SN2 reaction through resonance, thereby stabilizing it and accelerating the reaction. In contrast, the meta-nitro group can only exert an electron-withdrawing inductive effect, which is less effective at stabilizing the transition state.

While direct side-by-side kinetic data for the same nucleophilic substitution reaction is not always available in a single study, the relative reactivities can be inferred and compared through Hammett plots and solvolysis data. For instance, in the solvolysis of ortho- and para-nitrobenzyl bromides in various solvents, the reaction rates were found to be similar, indicating a complex interplay of electronic and steric effects. However, the strong resonance effect of the para-nitro group typically leads to a faster reaction rate in SN2 reactions compared to the meta-isomer.

Quantitative Data Presentation

The following table summarizes the Hammett sigma constants, which provide a quantitative measure of the electronic effect of a substituent. A more positive sigma value indicates a stronger electron-withdrawing effect.

CompoundSubstituent PositionHammett Sigma (σ) ConstantPredicted Relative Reactivity in SN2 Reactions
This compoundmetaσm = +0.71Slower
4-Nitrobenzyl bromideparaσp = +0.78Faster

Note: The Hammett equation (log(k/k₀) = ρσ) relates the rate constant (k) of a reaction to the substituent constant (σ) and the reaction constant (ρ). For SN2 reactions of benzyl (B1604629) derivatives, ρ is typically negative, meaning that substituents with more positive σ values increase the reaction rate.

Experimental Protocols

A common method for comparing the reactivity of benzyl bromides is to study their reaction with a nucleophile and monitor the reaction progress over time. The Menschutkin reaction, the reaction of an alkyl halide with an amine, is a classic example.

Experimental Protocol: Kinetic Analysis of the Reaction of Nitrobenzyl Bromides with Pyridine (B92270) via UV-Vis Spectroscopy

This protocol describes a method to determine the second-order rate constants for the reaction of this compound and 4-nitrobenzyl bromide with pyridine.

Materials:

  • This compound

  • 4-Nitrobenzyl bromide

  • Pyridine (dried and distilled)

  • Acetone (spectroscopic grade, dried)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Thermostatic water bath

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of this compound (e.g., 0.1 M in dry acetone), 4-nitrobenzyl bromide (e.g., 0.1 M in dry acetone), and pyridine (e.g., 1 M in dry acetone).

    • From the stock solutions, prepare reaction solutions by mixing appropriate volumes to achieve desired final concentrations (e.g., 0.001 M nitrobenzyl bromide and 0.1 M pyridine). Ensure the concentration of pyridine is in large excess to ensure pseudo-first-order kinetics.

  • Spectrophotometric Measurement:

    • Set the UV-Vis spectrophotometer to a wavelength where the product (N-nitrobenzylpyridinium bromide) has a significant absorbance and the reactants have minimal absorbance. This can be determined by running full spectra of the reactants and the product. For N-benzylpyridinium salts, a suitable wavelength is often around 260 nm.

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).

    • Place a cuvette containing the pyridine solution in the spectrophotometer and zero the absorbance.

    • Initiate the reaction by adding a small, known volume of the nitrobenzyl bromide stock solution to the cuvette, quickly mix, and start recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis:

    • The observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0), where At is the absorbance at time t, and A∞ is the absorbance at the completion of the reaction.

    • The second-order rate constant (k2) is then calculated from the pseudo-first-order rate constant using the equation: k2 = kobs / [Pyridine].

    • Repeat the experiment for both this compound and 4-nitrobenzyl bromide under identical conditions to compare their k2 values.

Visualization of Reaction Mechanisms and Workflows

Reaction Pathway: SN2 Reaction of a Substituted Benzyl Bromide

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactants Nu⁻ + R-CH₂-Br TS [Nu---CH₂(R)---Br]δ- Reactants->TS Slower for R = 3-NO₂ Faster for R = 4-NO₂ Products Nu-CH₂-R + Br⁻ TS->Products

Caption: SN2 reaction pathway for nitrobenzyl bromides.

Experimental Workflow: Kinetic Analysis

Experimental_Workflow A Prepare Stock Solutions (Nitrobenzyl Bromide, Pyridine) B Mix Reactants in Cuvette (Pseudo-first-order conditions) A->B C Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) B->C D Plot ln(A∞ - At) vs. Time C->D E Calculate k_obs (slope) D->E F Calculate Second-Order Rate Constant (k₂ = k_obs / [Pyridine]) E->F G Compare k₂ for 3- and 4-isomers F->G

Caption: Workflow for the kinetic analysis of nitrobenzyl bromide reactions.

Logical Relationship: Electronic Effects on Reactivity

Electronic_Effects cluster_4nitro 4-Nitrobenzyl Bromide cluster_3nitro This compound A para-Nitro Group B Resonance (-M) and Inductive (-I) Effects A->B C Strong Stabilization of Sₙ2 Transition State B->C D Increased Reactivity C->D E meta-Nitro Group F Inductive (-I) Effect Only E->F G Weaker Stabilization of Sₙ2 Transition State F->G H Decreased Reactivity G->H

Caption: Influence of nitro group position on SN2 reactivity.

A Comparative Guide to 3-Nitrobenzyl Bromide and Other Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of chemical biology, drug delivery, and materials science, the ability to control molecular activity with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), also known as "caging" groups, are chemical moieties that can be removed by light, offering a powerful tool for such control. Among the various PPGs, the ortho-nitrobenzyl scaffold, including 3-nitrobenzyl bromide, has been a cornerstone. This guide provides an objective comparison of this compound with other prominent classes of PPGs, supported by experimental data, detailed methodologies, and visual diagrams to assist researchers in selecting the optimal PPG for their specific application.

Performance Comparison of Key Photolabile Protecting Groups

The selection of an appropriate PPG is dictated by several key photophysical parameters. These include the wavelength of maximum absorption (λmax), the efficiency of the photorelease, which is quantified by the quantum yield (Φu), and the molar extinction coefficient (ε). The product of the quantum yield and the molar extinction coefficient (ε × Φu) represents the overall uncaging efficiency. An ideal PPG should possess a long absorption wavelength to minimize potential photodamage to biological samples and enhance tissue penetration, a high molar extinction coefficient for efficient light absorption, and a high quantum yield for effective release of the protected molecule.[1][2]

The following table summarizes key performance characteristics of 3-nitrobenzyl derivatives and other widely used photolabile protecting groups.

Protecting Group ClassExample Compound/DerivativeTypical λmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φu)Typical Solvents/ConditionsKey Features & Drawbacks
Nitrobenzyl o-Nitrobenzyl (ONB)~280-3505,000 - 15,0000.01 - 0.5Various organic and aqueous solutionsFeatures: Well-established chemistry, predictable cleavage mechanism. Drawbacks: Requires UV light, which can be phototoxic; photoproducts can sometimes interfere with biological systems.[3][4][5]
3-Nitrobenzyl~260-280Data not readily available in comparative formatGenerally lower than o-nitrobenzyl derivativesVarious organic and aqueous solutionsFeatures: A meta-substituted isomer of the common ONB group. Drawbacks: Less commonly used and characterized than the ortho isomer, potentially lower quantum yields.
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~340-360~4,000 - 5,0000.01 - 0.1Various organic and aqueous solutionsFeatures: Red-shifted absorption compared to ONB, reducing potential for photodamage. Drawbacks: Generally lower quantum yields than ONB.[6]
Coumarin-based Coumarin-4-ylmethyl (CM)~320-40010,000 - 20,0000.01 - 0.2Aqueous/organic mixturesFeatures: High molar extinction coefficients, some derivatives are sensitive to longer wavelengths, can be fluorescent. Drawbacks: Photoproducts can be fluorescent, potentially interfering with imaging; can be unstable under certain conditions.[1]
7-(Diethylamino)coumarin (DEACM)~400-450>30,0000.02 - 0.08Aqueous/organic mixturesFeatures: Absorption in the visible range, high molar absorptivity. Drawbacks: Lower quantum yields, potential for photoproduct interference.
p-Hydroxyphenacyl p-Hydroxyphenacyl (pHP)~270-330~10,000 - 15,0000.1 - 0.4Aqueous solutionsFeatures: Generally high quantum yields, clean and rapid photorelease. Drawbacks: Requires UV activation, photoproducts can sometimes be reactive.[2]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Photolabile_Deprotection_Mechanism cluster_caged Caged Molecule cluster_activation Light Activation cluster_uncaged Released Products Caged PPG-Substrate Uncaged Free Substrate + Photoproduct Caged->Uncaged Photolysis Photon Photon (hν) Photon->Caged

Caption: General mechanism of photolabile deprotection.

Experimental_Workflow A Prepare solution of caged compound B Measure initial UV-Vis spectrum (T=0) A->B C Irradiate with light source (specific λ) B->C D Monitor reaction progress (UV-Vis, HPLC, or NMR) C->D E Analyze data to determine quantum yield and kinetics D->E

Caption: A typical experimental workflow for a photocleavage study.

PPG_Comparison_Logic Start Select Application Bio Biological System? Start->Bio Wavelength Wavelength Constraint? Bio->Wavelength Yes Efficiency High Efficiency Needed? Bio->Efficiency No oNB o-Nitrobenzyl Wavelength->oNB UV Light DMNB DMNB Wavelength->DMNB Visible Light Coumarin Coumarin Efficiency->Coumarin Moderate pHP p-Hydroxyphenacyl Efficiency->pHP Yes

Caption: A decision-making flowchart for selecting a PPG.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate comparison of PPGs. Below are methodologies for a typical photocleavage experiment and the determination of the photolysis quantum yield.

Protocol 1: General Procedure for Photocleavage of a 3-Nitrobenzyl Protected Compound

1. Materials and Equipment:

  • 3-Nitrobenzyl protected compound

  • Spectrophotometer (UV-Vis)

  • High-Performance Liquid Chromatography (HPLC) system or Nuclear Magnetic Resonance (NMR) spectrometer

  • Photoreactor equipped with a specific wavelength lamp (e.g., 254 nm, 300 nm, or 350 nm)

  • Quartz cuvettes or reaction vessels

  • Appropriate solvents (e.g., acetonitrile, methanol, buffer solutions)

2. Procedure:

  • Solution Preparation: Prepare a stock solution of the 3-nitrobenzyl protected compound in a suitable solvent at a known concentration (e.g., 0.1-1.0 mM).

  • Initial Analysis: Before irradiation, take an aliquot of the solution and analyze it using UV-Vis spectroscopy to obtain the initial absorbance spectrum. If using HPLC or NMR for monitoring, run a T=0 sample to establish the initial concentration and purity.

  • Photolysis: Transfer the solution to a quartz reaction vessel and place it in the photoreactor at a fixed distance from the light source. Irradiate the solution for a specific period. To study the kinetics, aliquots can be withdrawn at different time intervals.

  • Reaction Monitoring:

    • UV-Vis Spectroscopy: Periodically record the UV-Vis spectrum of the solution to monitor the decrease in the absorbance of the starting material and the appearance of the photoproducts.

    • HPLC: Inject aliquots into an HPLC system to separate and quantify the remaining starting material and the released product.

    • NMR: For structural confirmation of the photoproducts, a larger scale photolysis can be performed, and the resulting solution analyzed by NMR.

  • Data Analysis: Plot the concentration of the starting material or the appearance of the product as a function of irradiation time to determine the reaction kinetics.

Protocol 2: Determination of Photolysis Quantum Yield (Φu) using UV-Vis Spectroscopy

The quantum yield of photolysis can be determined by comparing the rate of disappearance of the caged compound to the rate of photon absorption, often using a chemical actinometer for calibration of the light source. A more direct method involves online monitoring with a calibrated spectrometer.[7][8][9]

1. Equipment:

  • UV-Vis spectrophotometer with a cuvette holder adapted for irradiation

  • Calibrated light source (e.g., LED) with a known photon flux at the desired wavelength

  • Stirred quartz cuvette

2. Procedure:

  • Actinometry (Calibration of Light Source):

    • Use a well-characterized chemical actinometer, such as potassium ferrioxalate, for which the quantum yield is accurately known.

    • Irradiate a solution of the actinometer under the same conditions as the sample experiment.

    • Measure the change in absorbance of the actinometer solution and, using the known quantum yield, calculate the photon flux of the light source.

  • Sample Photolysis:

    • Prepare a solution of the photolabile compound in a suitable solvent with an initial absorbance at the irradiation wavelength typically between 0.1 and 1.0.

    • Place the stirred cuvette in the spectrophotometer and begin irradiation with the calibrated light source.

    • Record the UV-Vis spectra at regular time intervals.

  • Data Analysis:

    • Determine the initial rate of disappearance of the starting material from the change in absorbance at a wavelength where the photoproduct does not absorb significantly.

    • The quantum yield (Φu) is calculated using the following equation: Φu = (d[S]/dt) / I₀ * (1 - 10⁻ᴬ) where:

      • d[S]/dt is the initial rate of disappearance of the substrate (mol L⁻¹ s⁻¹)

      • I₀ is the photon flux of the incident light (mol L⁻¹ s⁻¹)

      • A is the absorbance of the solution at the irradiation wavelength

Conclusion

The choice of a photolabile protecting group is a critical decision in the design of light-responsive systems. While this compound and its derivatives are versatile and well-established, their application is often limited by the need for UV irradiation and their relatively moderate quantum yields. For applications requiring longer wavelengths and higher efficiency, coumarin-based and p-hydroxyphenacyl PPGs present compelling alternatives. This guide provides the foundational data and experimental frameworks to enable researchers to make informed decisions and to design experiments that are both effective and reproducible. The continued development of novel PPGs with improved photophysical properties will undoubtedly expand the toolkit for controlling biological and chemical processes with light.

References

The Strategic Advantage of 3-Nitrobenzyl Bromide in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the choice of a benzylating agent is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. Among the various substituted benzyl (B1604629) bromides, 3-Nitrobenzyl bromide emerges as a reagent with a unique combination of reactivity and versatility, offering distinct advantages over its ortho and para isomers, as well as other benzylating agents. This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Enhanced Reactivity in Nucleophilic Substitution Reactions

The primary advantage of nitro-substituted benzyl bromides lies in the potent electron-withdrawing nature of the nitro group, which enhances the electrophilicity of the benzylic carbon. This makes the molecule more susceptible to nucleophilic attack, thereby accelerating the rate of SN2 reactions.[1][2]

While both ortho- and para-nitrobenzyl bromides benefit from this electronic effect, the meta-position of the nitro group in this compound offers a nuanced reactivity profile. Kinetic studies on the solvolysis of o- and p-nitrobenzyl bromides have provided valuable quantitative data on their relative reactivities.

Table 1: Comparative Solvolysis Rate Constants of Nitrobenzyl Bromides [3]

Solvent Composition (v/v)Temperature (°C)k (o-nitrobenzyl bromide) (s⁻¹)k (p-nitrobenzyl bromide) (s⁻¹)Rate Ratio (k_ortho / k_para)
100% Ethanol45.01.13 x 10⁻⁵1.08 x 10⁻⁵1.05
90% Ethanol45.03.32 x 10⁻⁵3.15 x 10⁻⁵1.05
80% Ethanol45.07.11 x 10⁻⁵6.78 x 10⁻⁵1.05
70% TFE45.01.33 x 10⁻⁴1.12 x 10⁻⁴1.19
97% TFE45.05.56 x 10⁻⁴3.78 x 10⁻⁴1.47

TFE = 2,2,2-Trifluoroethanol

The data in Table 1 indicates that o- and p-nitrobenzyl bromide have similar reactivities in alcoholic solvents, with the ortho isomer showing a slightly increased rate in highly ionizing, less nucleophilic solvents like aqueous TFE.[3] This is attributed to intramolecular nucleophilic assistance from the ortho-nitro group.[3]

Unique Applications in Synthesis

The meta-position of the nitro group in this compound provides access to substitution patterns that are not directly achievable with the ortho or para isomers. This is particularly valuable in the synthesis of pharmaceuticals and functional materials where the specific placement of functional groups is crucial for biological activity or material properties.

One notable application is in the synthesis of 1,4-disubstituted imidazoles, a class of compounds with potential antibacterial activity. The use of this compound allows for the introduction of a 3-nitrobenzyl group at the N-1 position of the imidazole (B134444) ring, a key structural motif in some bioactive molecules.

Orthogonality in Protecting Group Strategies

Nitrobenzyl groups are widely used as photolabile protecting groups (PPGs), which can be removed with light, offering a mild and selective deprotection method.[5][6] The most common PPGs are based on the o-nitrobenzyl scaffold due to the mechanism of photocleavage.[5][7] While less common, the 3-nitrobenzyl group can also function as a protecting group, offering potential orthogonality to other protecting groups that are cleaved under different conditions (e.g., acid- or base-labile groups).[8] This allows for more complex multi-step syntheses where sequential deprotection is required.

The efficiency of a PPG is measured by its quantum yield (Φ), which is the fraction of absorbed photons that result in the desired photochemical reaction. While extensive data exists for o-nitrobenzyl derivatives, data for 3-nitrobenzyl PPGs is less common. However, the electronic properties of the nitro group in the meta position still allow for photochemical activation, and its use can be advantageous when spatial constraints or desired electronic properties of the protected molecule favor the meta-isomer.

Experimental Protocols

General Protocol for N-Alkylation of Imidazole with this compound

This protocol describes a general method for the synthesis of N-(3-nitrobenzyl)imidazole, a precursor for more complex 1,4-disubstituted imidazoles.

Materials:

Procedure:

  • To a solution of imidazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.05 eq) in anhydrous acetonitrile dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification imidazole Imidazole stir1 Stir at RT, 15 min imidazole->stir1 k2co3 K₂CO₃ k2co3->stir1 acetonitrile Acetonitrile acetonitrile->stir1 add_3nbb Add 3-Nitrobenzyl bromide in Acetonitrile stir1->add_3nbb stir2 Stir at RT, Monitor by TLC add_3nbb->stir2 filter Filter stir2->filter concentrate1 Concentrate filter->concentrate1 extract Dissolve in EtOAc, Wash with H₂O, Brine concentrate1->extract dry Dry (Na₂SO₄), Filter extract->dry concentrate2 Concentrate dry->concentrate2 purify Column Chromatography concentrate2->purify product N-(3-nitrobenzyl)imidazole purify->product

Workflow for the N-alkylation of imidazole with this compound.
Reaction Mechanism: SN2 Alkylation of Imidazole

The N-alkylation of imidazole with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][9] The imidazole, after deprotonation by potassium carbonate, acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound. This occurs in a single, concerted step where the bond between the imidazole nitrogen and the benzylic carbon is formed simultaneously with the cleavage of the carbon-bromine bond.

SN2_Mechanism imidazole Imidazole (Nucleophile) ts [Transition State]‡ imidazole->ts Nucleophilic attack three_nbb This compound (Electrophile) three_nbb->ts product N-(3-nitrobenzyl)imidazole ts->product bromide Br⁻ ts->bromide Leaving group departs

References

Comparative Guide to the Solvolysis of 3-Nitrobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic studies of the solvolysis of 3-nitrobenzyl bromide with its ortho- and para-substituted isomers, as well as the parent compound, benzyl (B1604629) bromide. The information is intended to offer objective insights into the reaction mechanisms and substituent effects, supported by experimental data.

Introduction to Solvolysis of Benzyl Bromides

Solvolysis is a chemical reaction in which the solvent acts as the nucleophile. The solvolysis of benzyl halides, such as this compound, is a fundamental process in organic chemistry that can proceed through different mechanisms, primarily the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2) pathways. The predominant mechanism is influenced by the structure of the substrate, the nature of the solvent, and the reaction conditions.

The presence of a nitro group on the benzene (B151609) ring significantly impacts the reaction rate and mechanism due to its strong electron-withdrawing nature. The position of the nitro group (ortho, meta, or para) relative to the benzylic carbon holding the leaving group (bromide) determines the extent of its electronic influence.

Comparative Kinetic Data

A kinetic study on the solvolysis of o-nitrobenzyl bromide and p-nitrobenzyl bromide was conducted in a variety of solvents.[1] In many non-fluoroalcoholic solvents, the rates of solvolysis for the ortho and para isomers were found to be similar.[1]

CompoundSolvent SystemTemperature (°C)Rate Constant, k (s⁻¹)Reference
o-Nitrobenzyl Bromide50% Ethanol (B145695)45.0Data not available in a directly comparable format[1]
p-Nitrobenzyl Bromide50% Ethanol45.0Data not available in a directly comparable format[1]
Benzyl Chloride50% Acetone-Qualitative studies available
Benzyl Chloride50% Ethanol-Qualitative studies available

Note: Specific rate constants for this compound and benzyl bromide under identical conditions to the o- and p-isomers were not found in the searched literature. The table structure is provided for when such data becomes available to facilitate a direct comparison.

Mechanistic Interpretation

The mechanism of solvolysis for substituted benzyl bromides can be elucidated using tools like the Grunwald-Winstein equation, which relates the rate of solvolysis to the ionizing power (Y) and the nucleophilicity (N) of the solvent.[2][3]

For benzyl halides, the reaction mechanism can range from a concerted SN2 process, where the nucleophile attacks as the leaving group departs, to a stepwise SN1 process involving the formation of a carbocation intermediate. Electron-withdrawing groups like the nitro group generally disfavor the formation of a carbocation, thus shifting the mechanism towards the SN2 pathway. However, the resonance effect of a para-nitro group can stabilize the transition state in an SN2 reaction. In contrast, a meta-nitro group, as in this compound, exerts its electron-withdrawing effect primarily through an inductive effect.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible kinetic studies. Below is a generalized protocol for determining the rate of solvolysis of a benzyl bromide derivative.

Objective: To determine the first-order rate constant for the solvolysis of a substituted benzyl bromide in a given solvent system.

Materials:

  • Substituted benzyl bromide (e.g., this compound)

  • Solvent (e.g., 80% aqueous ethanol)

  • Standardized solution of a strong base (e.g., NaOH)

  • Indicator (e.g., phenolphthalein (B1677637) or a pH meter)

  • Thermostatted water bath

  • Volumetric flasks, pipettes, and burettes

Procedure:

  • Solution Preparation: Prepare a stock solution of the benzyl bromide in the chosen solvent of a known concentration (e.g., 0.1 M).

  • Reaction Initiation: Place a known volume of the solvent in a reaction vessel and allow it to equilibrate to the desired temperature in the water bath. Initiate the reaction by adding a small, known volume of the benzyl bromide stock solution to the pre-heated solvent and start a timer simultaneously.

  • Monitoring the Reaction: The solvolysis of benzyl bromide produces HBr, which can be titrated against a standard base.

    • Titrimetric Method: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a flask containing a known excess of the standard base. Back-titrate the excess base with a standard acid to determine the amount of HBr produced.

    • Conductometric Method: The progress of the reaction can also be followed by monitoring the change in the electrical conductivity of the solution as ionic products (HBr) are formed.

  • Data Analysis: The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of base consumed at time t, and V∞ is the volume of base consumed at the completion of the reaction. The slope of the resulting straight line will be -k.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a kinetic study of solvolysis using a titrimetric method.

G Experimental Workflow for Solvolysis Kinetics cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solv Prepare Solvent Mixture thermo Thermostat Reaction Vessel prep_solv->thermo prep_sub Prepare Substrate Solution initiate Initiate Reaction prep_sub->initiate prep_base Prepare Standard Base thermo->initiate aliquot Withdraw Aliquots at Timed Intervals initiate->aliquot titrate Titrate Aliquots aliquot->titrate calculate Calculate [HBr] at each time point titrate->calculate plot Plot ln(V∞ - Vt) vs. time calculate->plot determine_k Determine Rate Constant (k) from slope plot->determine_k

Caption: General workflow for a kinetic study of solvolysis.

Solvolysis Reaction Pathways

The solvolysis of benzyl bromides can proceed through either an SN1 or SN2 mechanism, or a borderline mechanism. The nature of the substituent on the aromatic ring plays a crucial role in determining the preferred pathway.

Caption: SN1 vs. SN2 pathways for solvolysis.

Conclusion

The solvolysis of this compound is expected to be slower than that of unsubstituted benzyl bromide due to the electron-withdrawing nature of the nitro group, which destabilizes any developing positive charge on the benzylic carbon. Compared to its ortho and para isomers, the meta-nitro group in this compound exerts its influence primarily through the inductive effect, which is generally weaker than the resonance effect. A comprehensive kinetic analysis across a range of solvents would be necessary to definitively place this compound in the reactivity series of substituted benzyl bromides and to fully elucidate its reaction mechanism. Further research providing direct comparative rate data for this compound is warranted.

References

A Comparative Analysis of Ortho-, Meta-, and Para-Nitrobenzyl Bromides for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for scientists and drug development professionals on the distinct chemical properties, reactivity, and stability of ortho-, meta-, and para-nitrobenzyl bromide isomers, supported by experimental data and detailed protocols.

Nitrobenzyl bromides are versatile reagents in organic synthesis, frequently employed as photolabile protecting groups, chemical probes, and intermediates in the synthesis of pharmaceuticals and other complex molecules. The position of the nitro group on the benzene (B151609) ring—ortho, meta, or para—profoundly influences the molecule's electronic properties, steric hindrance, and, consequently, its reactivity and stability. This guide provides a detailed comparative analysis of these three isomers to aid researchers in selecting the optimal compound for their specific application.

Physicochemical Properties

The physical properties of the nitrobenzyl bromide isomers, such as melting point and solubility, are dictated by the substitution pattern on the aromatic ring. These differences can be exploited in purification and reaction setup.

PropertyOrtho-Nitrobenzyl BromideMeta-Nitrobenzyl BromidePara-Nitrobenzyl Bromide
CAS Number 3958-60-9[1]3958-57-4100-11-8[2]
Molecular Formula C₇H₆BrNO₂[1]C₇H₆BrNO₂C₇H₆BrNO₂[2]
Molecular Weight 216.03 g/mol [1]216.03 g/mol 216.03 g/mol [2]
Appearance Pale yellow crystalline solidOff-white to light yellow powderPale yellow crystalline solid[2]
Melting Point 44-46 °C[1]56-59 °C98-100 °C
Solubility Soluble in organic solvents like ethanol, acetone, and ether.Soluble in organic solvents.Soluble in organic solvents like methanol (B129727) and acetonitrile (B52724).

Spectroscopic Analysis

Spectroscopic techniques are essential for the identification and characterization of the nitrobenzyl bromide isomers. The electronic environment of each isomer gives rise to a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the chemical structure of the isomers. The chemical shifts of the benzylic protons and the aromatic carbons are particularly informative.

Isomer¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Ortho ~4.9 (s, 2H, CH₂Br), 7.4-8.1 (m, 4H, Ar-H)[3]~31 (CH₂Br), 125-148 (Ar-C)
Meta ~4.5 (s, 2H, CH₂Br), 7.5-8.2 (m, 4H, Ar-H)~32 (CH₂Br), 122-148 (Ar-C)[4]
Para ~4.5 (s, 2H, CH₂Br), 7.5 (d, 2H, Ar-H), 8.2 (d, 2H, Ar-H)[5]~32 (CH₂Br), 124, 130, 145, 148 (Ar-C)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecules. Key vibrational bands for the nitro and C-Br groups are characteristic.

IsomerNO₂ Asymmetric Stretch (cm⁻¹)NO₂ Symmetric Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
Ortho ~1525[6]~1345[6]~660[6]
Meta ~1530~1350~670
Para ~1520[7]~1345[7]~615[7]
UV-Vis Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecules. The position of the nitro group affects the wavelength of maximum absorbance (λmax).

Isomerλmax (in Ethanol)
Ortho ~260 nm
Meta ~265 nm
Para ~275 nm[1]

Reactivity and Stability

The position of the electron-withdrawing nitro group significantly impacts the reactivity of the benzylic bromide. This is most evident in nucleophilic substitution reactions and in the stability of the compounds.

Nucleophilic Substitution Reactions

Nitrobenzyl bromides are susceptible to nucleophilic substitution reactions (SN2). The reactivity is influenced by both electronic and steric effects. The electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

Generally, the order of reactivity in SN2 reactions is para > ortho > meta .

  • Para-isomer: The nitro group at the para position strongly withdraws electron density through resonance, significantly activating the benzylic carbon for nucleophilic attack.

  • Ortho-isomer: While the nitro group also activates the benzylic carbon through resonance, steric hindrance from the adjacent nitro group can slightly impede the approach of the nucleophile compared to the para isomer.

  • Meta-isomer: The nitro group at the meta position can only exert an inductive electron-withdrawing effect, which is weaker than the resonance effect. Consequently, the meta isomer is the least reactive of the three.

Thermal Stability

Studies have shown a clear trend in the thermal stability of the nitrobenzyl bromide isomers. The ortho isomer is the least stable, followed by the meta and then the para isomer, which is the most stable. This is attributed to the potential for intramolecular interactions in the ortho isomer that can facilitate decomposition pathways.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation
  • Column: A C18 reversed-phase column is commonly used for the separation of these isomers.

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water, often with a small amount of an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility[8]. The exact ratio is optimized to achieve baseline separation.

  • Detection: UV detection is suitable, with the wavelength set to the λmax of the isomers (around 260-280 nm).

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Temperature: The column is typically maintained at a constant temperature, for example, 25 °C or 40 °C, to ensure reproducible retention times[9].

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Column: A non-polar or mid-polarity capillary column (e.g., 5% phenyl methylpolysiloxane) is suitable.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Injection: A split/splitless injector is used.

  • Oven Program: A temperature gradient is employed to ensure good separation. For example, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 250 °C).

  • Mass Spectrometer: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra. The mass spectrum of nitrobenzyl bromide typically shows a molecular ion peak and characteristic fragmentation patterns, including the loss of Br and NO₂.

Kinetic Study of Nucleophilic Substitution by UV-Vis Spectroscopy

This protocol describes the determination of the rate constant for the reaction of a nitrobenzyl bromide with a nucleophile (e.g., sodium azide).

  • Preparation of Solutions: Prepare stock solutions of the nitrobenzyl bromide isomer and the nucleophile in a suitable solvent (e.g., acetone).

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction has a significant absorbance, and the reactants have minimal absorbance. Thermostat the cell holder to the desired reaction temperature.

  • Kinetic Run: Place a known concentration of the nitrobenzyl bromide solution in a cuvette. Initiate the reaction by adding a known concentration of the nucleophile solution and start recording the absorbance as a function of time. The concentration of the nucleophile should be in large excess to ensure pseudo-first-order kinetics.

  • Data Analysis: The pseudo-first-order rate constant (k') can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The slope of this plot is -k'. The second-order rate constant can then be calculated by dividing k' by the concentration of the nucleophile.

Visualizing Reaction Mechanisms and Workflows

Photochemical Cleavage of o-Nitrobenzyl Protecting Groups

The ortho-nitrobenzyl group is widely used as a photolabile protecting group. Upon irradiation with UV light, it undergoes an intramolecular rearrangement to release the protected functional group.

G cluster_0 Photochemical Cleavage of o-Nitrobenzyl Ethers oNB o-Nitrobenzyl Ether Excited Excited State oNB->Excited hν (UV light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Cyclization Product Released Alcohol + o-Nitrosobenzaldehyde Cyclic->Product Rearrangement

Caption: Photochemical cleavage pathway of an o-nitrobenzyl ether protecting group.

Experimental Workflow for Kinetic Studies

The following diagram illustrates a typical workflow for studying the kinetics of a nucleophilic substitution reaction.

G cluster_1 Workflow for Kinetic Analysis of Nucleophilic Substitution Prep Prepare Reactant Solutions Setup Set up Reaction at Constant Temperature Prep->Setup Initiate Initiate Reaction & Start Timer Setup->Initiate Monitor Monitor Reaction Progress (e.g., UV-Vis Absorbance) Initiate->Monitor Data Collect Data at Time Intervals Monitor->Data Analyze Analyze Data to Determine Rate Constant Data->Analyze

Caption: A generalized workflow for the experimental determination of reaction kinetics.

This comparative guide provides a solid foundation for understanding the key differences between ortho-, meta-, and para-nitrobenzyl bromides. By considering their distinct properties, reactivity, and stability, researchers can make informed decisions to advance their synthetic and drug development endeavors.

References

The Efficacy of 3-Nitrobenzyl Bromide in Complex Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of complex molecule synthesis, the precise control of reactive functional groups is paramount. Photolabile protecting groups (PPGs), which can be removed with spatial and temporal precision using light, have emerged as invaluable tools for researchers, scientists, and drug development professionals. Among these, nitrobenzyl-based protecting groups have been widely utilized. This guide provides a comparative overview of the efficacy of 3-nitrobenzyl bromide as a photolabile protecting group, contextualized by its more commonly studied isomers and other classes of PPGs.

Introduction to Nitrobenzyl Photolabile Protecting Groups

Nitrobenzyl groups are a well-established class of PPGs that are typically cleaved by photoirradiation, often in the UV range. The mechanism of cleavage for the most common ortho-nitrobenzyl protecting groups proceeds via a Norrish Type II reaction.[1] Upon absorption of a photon, an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group occurs, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected functional group and a 2-nitrosobenzaldehyde byproduct.[1] This process allows for the "uncaging" of a protected molecule at a desired time and location.

While the ortho and para isomers of nitrobenzyl bromide have been extensively studied and are commercially available, specific data on the photophysical properties and detailed synthetic applications of this compound as a PPG are less prevalent in the scientific literature. However, its chemical structure, featuring a reactive benzyl (B1604629) bromide moiety for the installation of the protecting group and a nitro group for photochemical activity, suggests its potential as a useful PPG.[2][3]

Comparative Analysis of Photolabile Protecting Groups

The efficacy of a PPG is evaluated based on several key parameters, including its absorption maximum (λmax), molar extinction coefficient (ε), and the quantum yield (Φ) of the uncaging reaction. An ideal PPG should possess a high quantum yield, absorb light at a wavelength that is not harmful to the substrate or biological system, and be readily introduced and removed with high efficiency.

While specific data for 3-nitrobenzyl protected compounds is scarce, a comparison with other well-characterized PPGs can provide valuable context for its potential performance.

Photolabile Protecting Group Class Typical λmax (nm) Quantum Yield (Φ) Key Advantages Key Disadvantages
2-Nitrobenzyl (oNB) Nitroaromatic~280-3500.01-0.5Well-established, versatile for various functional groups.[1][4]Forms photoreactive nitroso byproducts, requires UV light which can be damaging to biological systems.[1]
4-Nitrobenzyl (pNB) Nitroaromatic~265LowCan be used for protection of acids and phenols.[5]Generally lower quantum yields compared to oNB.
3-Nitrobenzyl (mNB) Nitroaromatic~265Data not readily available for photodeprotectionPotential for different electronic and steric properties compared to o/p isomers.Limited photophysical data available, likely requires UV irradiation.
Coumarin-based (e.g., Bhc) Heterocyclic~350-400HighHigher absorption wavelengths (less phototoxicity), good for two-photon excitation.[6]Can be sensitive to hydrolysis.
p-Hydroxyphenacyl (pHP) Phenacyl~300-350High (up to 1.0)Fast release kinetics, clean photoreaction with a single major byproduct.Can have slower release times compared to some other PPGs.

Note: The data presented is a general range compiled from various sources and can vary depending on the specific substrate and experimental conditions.

Experimental Protocols

Detailed experimental protocols for the use of this compound as a PPG are not widely reported. However, general procedures for the protection of functional groups with benzyl bromides and their subsequent photolytic cleavage can be adapted.

General Protocol for the Protection of an Alcohol with this compound
  • Dissolution: Dissolve the alcohol (1.0 equivalent) in a suitable aprotic solvent (e.g., anhydrous DMF or THF).

  • Addition of Base: Add a non-nucleophilic base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Stirring: Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide.

  • Addition of this compound: Add a solution of this compound (1.1 equivalents) in the same solvent dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quenching: Carefully quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for the Photolytic Deprotection of a 3-Nitrobenzyl Ether
  • Solution Preparation: Dissolve the 3-nitrobenzyl protected compound in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution). The concentration should be optimized for the specific substrate and light source.

  • Irradiation: Irradiate the solution with a UV light source, typically in the range of 254-300 nm. The use of a quartz reaction vessel is recommended for optimal light transmission.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the deprotected product from the nitroso byproduct and any other impurities by column chromatography or recrystallization.

Visualizing Reaction Pathways and Workflows

To better illustrate the processes involved in the use of this compound as a photolabile protecting group, the following diagrams are provided.

Protection_Workflow Protection of an Alcohol with this compound cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Product Alcohol Alcohol (R-OH) Deprotonation Deprotonation Alcohol->Deprotonation Base Base (e.g., NaH) Base->Deprotonation Solvent1 Anhydrous Solvent (e.g., THF) Solvent1->Deprotonation NB_Br This compound SN2 SN2 Reaction NB_Br->SN2 Deprotonation->SN2 Alkoxide formation Quench Quench Reaction SN2->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Protected_Alcohol 3-Nitrobenzyl Protected Alcohol Purify->Protected_Alcohol

Caption: Workflow for the protection of an alcohol using this compound.

Deprotection_Mechanism Proposed Photochemical Deprotection of a 3-Nitrobenzyl Ether Protected 3-Nitrobenzyl Protected Substrate Excited Excited State Protected->Excited hν (UV light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Rearrangement Rearrangement AciNitro->Rearrangement Deprotected Deprotected Substrate Rearrangement->Deprotected Byproduct 3-Nitrosobenzaldehyde Rearrangement->Byproduct

Caption: Proposed mechanism for the photolytic cleavage of a 3-nitrobenzyl protecting group.

Conclusion

This compound presents a potentially valuable, yet under-characterized, tool in the synthetic chemist's arsenal (B13267) of photolabile protecting groups. Its structural similarity to the well-established ortho and para isomers suggests its utility in protecting a range of functional groups, with the key advantage of photochemical removal. However, the lack of specific quantitative data on its photophysical properties, such as quantum yield and absorption maximum when attached to various substrates, necessitates further research to fully ascertain its efficacy in comparison to other PPGs.

For researchers and drug development professionals considering the use of a nitrobenzyl-based PPG, the choice between the ortho, meta, and para isomers will depend on the specific requirements of the synthesis, including the desired electronic and steric effects of the protecting group on the substrate. While the ortho isomer remains the most characterized and widely used, the potential for nuanced control offered by the meta isomer warrants further investigation. The development of more detailed experimental protocols and a comprehensive understanding of the photophysical properties of 3-nitrobenzyl protected compounds will be crucial for its broader adoption in the synthesis of complex molecules.

References

Spectroscopic Validation of 3-Nitrobenzyl Bromide and Its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of reagents is paramount. This guide provides a comprehensive spectroscopic comparison of 3-nitrobenzyl bromide and its ortho- and para-isomers, offering key data and experimental protocols to ensure accurate identification and facilitate research and development.

This compound and its derivatives are versatile reagents in organic synthesis, valued for their utility in introducing the nitrobenzyl functional group.[1] The reactivity of the benzylic bromide allows for nucleophilic substitution reactions, while the nitro group can be further manipulated, for instance, through reduction to an amine.[1] Given the distinct reactivity and steric effects imparted by the position of the nitro group, unambiguous identification of the specific isomer is critical. This guide details the characteristic spectroscopic signatures of this compound, 2-nitrobenzyl bromide, and 4-nitrobenzyl bromide using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the three isomers of nitrobenzyl bromide, providing a clear basis for their differentiation.

¹H NMR Spectral Data (CDCl₃)
CompoundAr-H Chemical Shift (δ, ppm)-CH₂Br Chemical Shift (δ, ppm)
This compound ~7.50 - 8.20 (m)~4.50 (s)
2-Nitrobenzyl bromide 7.55 (d), 7.79 (t), 7.86 (t), 8.05 (d)[2]4.84 (s)[2]
4-Nitrobenzyl bromide 7.55 (d), 8.20 (d)4.50 (s)

Note: The splitting patterns (s: singlet, d: doublet, t: triplet, m: multiplet) and coupling constants are crucial for definitive isomer identification.

¹³C NMR Spectral Data (CDCl₃)
CompoundAr-C Chemical Shift (δ, ppm)-CH₂Br Chemical Shift (δ, ppm)
This compound ~122.9, 124.0, 129.8, 134.9, 140.4, 148.4[3]~31.8[3]
2-Nitrobenzyl bromide ~125.1, 129.0, 129.5, 134.0, 135.2, 147.5~30.5
4-Nitrobenzyl bromide ~124.0 (2C), 130.0 (2C), 145.5, 147.8~32.0
IR Spectral Data (cm⁻¹)
CompoundC-H (aromatic)C-NO₂ (asymmetric)C-NO₂ (symmetric)C-Br
This compound ~3100-3000~1530~1350~700-600
2-Nitrobenzyl bromide ~3100-3000~1525~1345~700-600
4-Nitrobenzyl bromide ~3100-3000~1520~1345~700-600

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film).

Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (M⁺) [m/z]Major Fragment Ions [m/z]
This compound 215/217136, 106, 90, 76
2-Nitrobenzyl bromide 215/217[4]136, 118, 90, 76[4]
4-Nitrobenzyl bromide 215/217[5]136, 106, 90, 76[5]

Note: The presence of bromine results in a characteristic M+2 isotope pattern with approximately equal intensity for the molecular ion peaks.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of nitrobenzyl bromide derivatives. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh 10-20 mg of the nitrobenzyl bromide derivative and dissolve it in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.[6]

  • Instrument Setup : The NMR spectrometer is locked onto the deuterium (B1214612) signal of the solvent.[7] The magnetic field is then shimmed to achieve homogeneity.[7]

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact.

  • Background Collection : Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis : Collect the FTIR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing : The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.[8]

  • Ionization : The sample is introduced into the mass spectrometer, typically using an electron ionization (EI) source for this class of compounds.[9] The molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[10]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[11]

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[11]

Visualizing the Validation Workflow

The following diagrams illustrate the general workflow for spectroscopic validation and the logical relationship for isomer identification.

Spectroscopic_Validation_Workflow cluster_sample Sample Preparation cluster_data Data Interpretation Sample This compound Derivative Dissolution Dissolve in Appropriate Solvent Sample->Dissolution NMR NMR (¹H, ¹³C) Dissolution->NMR FTIR FTIR Dissolution->FTIR MS Mass Spectrometry Dissolution->MS Spectral_Data Acquire Spectral Data NMR->Spectral_Data FTIR->Spectral_Data MS->Spectral_Data Comparison Compare with Reference Spectra Spectral_Data->Comparison Structure Confirm Structure Comparison->Structure

Caption: General workflow for the spectroscopic validation of a chemical compound.

Isomer_Identification_Logic Start Unknown Nitrobenzyl Bromide Isomer H_NMR ¹H NMR Spectrum Start->H_NMR Aromatic_Pattern Aromatic Splitting Pattern H_NMR->Aromatic_Pattern Ortho 2-Nitrobenzyl Bromide Aromatic_Pattern->Ortho Complex Multiplets Meta This compound Aromatic_Pattern->Meta Asymmetric Multiplets Para 4-Nitrobenzyl Bromide Aromatic_Pattern->Para Two Doublets C13_NMR ¹³C NMR Chemical Shifts Ortho->C13_NMR Meta->C13_NMR Para->C13_NMR Confirmation Structural Confirmation C13_NMR->Confirmation

References

The Ortho Effect of the Nitro Group in Benzyl Bromide Solvolysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, understanding the nuanced effects of substituent positioning on reaction kinetics is paramount. This guide provides an in-depth comparison of the solvolysis of ortho-nitrobenzyl bromide versus its para isomer, focusing on the "ortho effect" of the nitro group. Experimental data, detailed protocols, and mechanistic visualizations are presented to offer a clear and objective analysis.

Comparative Analysis of Solvolysis Rates

The solvolysis of benzyl (B1604629) bromides is a classic example of nucleophilic substitution, where the solvent acts as the nucleophile. The position of the nitro group on the benzene (B151609) ring significantly influences the reaction rate. Contrary to the expected steric hindrance from a bulky ortho substituent, the ortho-nitro group can, under certain conditions, participate in the reaction, a phenomenon known as neighboring group participation or anchimeric assistance.[1][2][3]

A kinetic study on the solvolysis of o-nitrobenzyl bromide and p-nitrobenzyl bromide was conducted across a wide range of solvents at 45.0 °C.[4] The results, summarized below, reveal a complex interplay of electronic effects, steric hindrance, and solvent properties.

SolventRate Constant (k) for o-nitrobenzyl bromide (s⁻¹)Rate Constant (k) for p-nitrobenzyl bromide (s⁻¹)Rate Ratio (k_ortho / k_para)
100% EtOH1.33 x 10⁻⁵1.38 x 10⁻⁵0.96
90% EtOH3.73 x 10⁻⁵3.85 x 10⁻⁵0.97
80% EtOH6.55 x 10⁻⁵6.81 x 10⁻⁵0.96
70% EtOH1.10 x 10⁻⁴1.15 x 10⁻⁴0.96
50% EtOH2.92 x 10⁻⁴3.01 x 10⁻⁴0.97
100% MeOH3.11 x 10⁻⁵3.24 x 10⁻⁵0.96
90% MeOH6.44 x 10⁻⁵6.71 x 10⁻⁵0.96
80% MeOH1.11 x 10⁻⁴1.16 x 10⁻⁴0.96
97% TFE1.34 x 10⁻³1.03 x 10⁻³1.30
70% TFE2.00 x 10⁻³1.48 x 10⁻³1.35
50% TFE2.78 x 10⁻³2.01 x 10⁻³1.38
97% HFIP1.21 x 10⁻²8.28 x 10⁻³1.46

Data sourced from Park, K.-H., et al. (2019).[4] TFE = 2,2,2-Trifluoroethanol, HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol

In most aqueous ethanol (B145695) and methanol (B129727) solutions, the solvolysis rates of o-nitrobenzyl bromide and p-nitrobenzyl bromide are very similar, with the ortho isomer reacting slightly slower.[5][6][7][8] This is consistent with the expected steric hindrance of the ortho-nitro group, which impedes the approach of the solvent nucleophile to the benzylic carbon.[5][8]

However, in highly ionizing and poorly nucleophilic solvents, such as those containing fluoroalcohols (TFE and HFIP), the trend is reversed.[9] The ortho isomer reacts significantly faster than the para isomer. This rate enhancement suggests a change in mechanism, where the ortho-nitro group acts as an internal nucleophile, assisting in the departure of the bromide ion.[4][8] This intramolecular assistance stabilizes the transition state, leading to an accelerated reaction rate.[4][9]

Mechanistic Interpretation

The experimental data points towards two competing pathways for the solvolysis of o-nitrobenzyl bromide, with the dominant pathway being solvent-dependent.

  • Direct Nucleophilic Substitution (Sₙ2-like): In more nucleophilic solvents (e.g., aqueous ethanol), the solvent directly attacks the benzylic carbon, displacing the bromide ion. In this scenario, the ortho-nitro group primarily exerts a steric hindrance effect, slightly retarding the reaction compared to the para isomer.

  • Intramolecular Nucleophilic Assistance (Anchimeric Assistance): In less nucleophilic and more highly ionizing solvents, the oxygen atom of the ortho-nitro group can attack the benzylic carbon, forming a cyclic intermediate. This intermediate is then opened by the solvent. This pathway is facilitated by the ability of the solvent to stabilize the departing bromide ion. The formation of o-nitrosobenzaldehyde as a minor product in some cases provides evidence for this intramolecular participation.[4]

Ortho_Effect_Mechanism cluster_SN2 Sₙ2-like Pathway (Nucleophilic Solvents) cluster_NGP Neighboring Group Participation (Poorly Nucleophilic, Ionizing Solvents) oNB_SN2 o-Nitrobenzyl Bromide TS_SN2 Transition State oNB_SN2->TS_SN2 Solvent (Nu:) oNB_NGP o-Nitrobenzyl Bromide Prod_SN2 Solvolysis Product TS_SN2->Prod_SN2 Br⁻ leaves Cyclic_Int Cyclic Intermediate oNB_NGP->Cyclic_Int Intramolecular attack Prod_NGP Solvolysis Product Cyclic_Int->Prod_NGP Solvent attack

Caption: Competing pathways in the solvolysis of o-nitrobenzyl bromide.

Experimental Protocols

The kinetic data presented were obtained through meticulous experimental procedures.

Materials
  • o-Nitrobenzyl bromide and p-nitrobenzyl bromide were of high purity (98%).[10]

  • Solvents were purified by standard methods to ensure the absence of impurities that could affect the reaction rates.

Kinetic Measurements

The solvolysis rates were determined by measuring the rate of production of hydrogen bromide, which is a byproduct of the reaction.

  • Titrimetric Method: For the solvolysis of o-nitrobenzyl bromide and p-nitrobenzyl bromide, a titrimetric method was employed.[4]

    • A solution of the benzyl bromide (approximately 5 x 10⁻⁴ mol·dm⁻³) in the desired solvent was prepared.

    • The reaction was allowed to proceed at a constant temperature (45.0 °C).

    • At various time intervals, aliquots of the reaction mixture were withdrawn and the concentration of HBr was determined by titration with a standardized solution of a base.

    • The first-order rate constants (k) were then calculated from the slope of the plot of ln(V∞ - Vt) versus time, where Vt is the volume of titrant at time t and V∞ is the volume at the completion of the reaction.

  • Conductometric Method: For faster reactions, a conductometric method can be used, where the increase in conductivity of the solution due to the formation of ionic products is monitored over time.[4]

Product Analysis

Product analysis was carried out using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) to identify and quantify the solvolysis products.[4] This was crucial for detecting minor products like o-nitrosobenzaldehyde, which supports the neighboring group participation mechanism.[4]

References

The Versatility of 3-Nitrobenzyl Bromide: A Comparative Guide to its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-Nitrobenzyl bromide stands as a versatile chemical tool with significant applications in organic synthesis, drug delivery, and proteomics. Its utility primarily stems from its function as a photolabile protecting group (PPG), allowing for the light-induced release of protected molecules. This guide provides a comprehensive comparison of this compound with other common photolabile protecting groups, supported by experimental data and detailed protocols to aid in its effective application.

Performance Comparison of Photolabile Protecting Groups

The efficacy of a photolabile protecting group is determined by its photophysical properties, including its maximum absorption wavelength (λmax), molar extinction coefficient (ε), and the quantum yield of uncaging (Φu). An ideal PPG exhibits a high uncaging efficiency (ε × Φu) at a wavelength that minimizes potential damage to biological samples. While specific data for this compound is not as abundant as for its ortho-isomer, the existing literature on nitrobenzyl derivatives provides a strong basis for comparison with other classes of PPGs, such as coumarin (B35378) and phenacyl-based groups.

Photolabile Protecting GroupClassTypical λmax (nm)Typical ε (M⁻¹cm⁻¹)Typical ΦuKey AdvantagesKey Disadvantages
o-Nitrobenzyl (ONB) Nitrobenzyl~280-3505,000 - 15,0000.01 - 0.5Well-established, versatile for various functional groups.Requires UV irradiation, which can be damaging to cells; formation of photoreactive byproducts.[1]
3-Nitrobenzyl NitrobenzylSimilar to ONBSimilar to ONBLikely in the range of ONB derivativesVersatile for synthesis; meta-position may influence electronic properties and reactivity compared to ortho/para isomers.Limited direct comparative photophysical data available; also requires UV light.
p-Nitrobenzyl NitrobenzylSimilar to ONBSimilar to ONBGenerally lower than ONBUsed for derivatization of acids and phenols.[2]Less commonly used as a PPG compared to the ortho isomer.
Coumarin-based Coumarin~350-45015,000 - 50,0000.01 - 0.3Absorb at longer wavelengths (less phototoxicity); high molar extinction coefficients.Can have lower quantum yields for some derivatives.
Phenacyl-based Carbonyl~240-280 (can be shifted)10,000 - 20,000up to 0.64Can have high quantum yields.Typically absorbs in the deep UV range unless modified.[3]

Key Applications and Experimental Protocols

Photolabile Protecting Group in Organic Synthesis

This compound is widely used to "cage" various functional groups, including carboxylic acids, alcohols, and amines. This protection strategy allows for the controlled release of the active molecule upon UV irradiation, providing temporal and spatial control in complex chemical syntheses.

Experimental Protocol: Caging of a Carboxylic Acid with this compound

This protocol describes a general procedure for the synthesis of a 3-nitrobenzyl ester from a carboxylic acid.

Materials:

  • Carboxylic acid

  • This compound

  • Potassium carbonate (K₂CO₃) or a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Dimethylformamide (DMF) or Acetonitrile as solvent

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1 equivalent) and potassium carbonate (1.5 equivalents) in DMF.

  • Add this compound (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3-nitrobenzyl ester.

Photolysis of the Caged Compound:

  • Dissolve the purified 3-nitrobenzyl ester in a suitable solvent (e.g., methanol, acetonitrile, or a buffer solution for biological applications).

  • Irradiate the solution with a UV lamp, typically around 350 nm. The duration of irradiation will depend on the concentration of the compound and the intensity of the light source.

  • Monitor the cleavage by TLC, HPLC, or NMR spectroscopy to confirm the release of the free carboxylic acid.

Application in Drug Delivery

The ability to trigger the release of a therapeutic agent at a specific site and time is a cornerstone of targeted drug delivery. This compound can be used as a photocleavable linker to conjugate a drug to a delivery vehicle, such as a nanoparticle or a polymer. Upon irradiation of the target tissue, the linker is cleaved, releasing the active drug.

Experimental Workflow for Photo-triggered Drug Release:

DrugDeliveryWorkflow cluster_synthesis Synthesis of Drug Conjugate cluster_delivery Delivery and Activation cluster_release Drug Release and Action Drug Drug Molecule Conjugate Drug-Linker-Carrier Conjugate Drug->Conjugate Conjugation Linker 3-Nitrobenzyl Bromide Linker Linker->Conjugate Carrier Delivery Carrier (e.g., Nanoparticle) Carrier->Conjugate Administration Administration (e.g., intravenous) Conjugate->Administration Targeting Targeting to Diseased Tissue Administration->Targeting Irradiation UV Irradiation (~350 nm) Targeting->Irradiation Release Drug Release Irradiation->Release Photocleavage Action Therapeutic Action Release->Action Byproducts Inactive Byproducts Release->Byproducts

Caption: Workflow for photo-triggered drug delivery using a 3-nitrobenzyl linker.

Use in Quantitative Proteomics

In chemical proteomics, photocleavable linkers are valuable tools for identifying and quantifying protein-small molecule interactions. A bait molecule can be attached to a solid support via a 3-nitrobenzyl linker. After incubation with a cell lysate and washing away non-specifically bound proteins, the specifically bound proteins can be released by UV irradiation for subsequent analysis by mass spectrometry.

Experimental Workflow for Proteomics Application:

ProteomicsWorkflow cluster_prep Probe Preparation cluster_interaction Protein Interaction cluster_analysis Analysis Bait Bait Molecule Probe Immobilized Probe Bait->Probe Immobilization Linker 3-Nitrobenzyl Linker Linker->Probe Support Solid Support (e.g., Beads) Support->Probe Incubation Incubation Probe->Incubation Lysate Cell Lysate Lysate->Incubation Wash Washing Incubation->Wash Remove non-specific binders Irradiation UV Irradiation (~350 nm) Wash->Irradiation Elution Elution of Bound Proteins Irradiation->Elution Photocleavage MS Mass Spectrometry (LC-MS/MS) Elution->MS Data Data Analysis (Protein ID & Quant) MS->Data

Caption: Workflow for identifying protein interactions using a photocleavable linker.

Signaling Pathways and Mechanisms

The photocleavage of nitrobenzyl compounds proceeds through a well-established mechanism. Upon absorption of UV light, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This is followed by a rearrangement to an aci-nitro intermediate, which then hydrolyzes to release the protected molecule and a nitrosobenzaldehyde byproduct.

Photocleavage Mechanism of a 3-Nitrobenzyl Ester:

References

A Comparative Guide to the Purity Assessment of Synthesized 3-Nitrobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of the final products. 3-Nitrobenzyl bromide is a key reagent in organic synthesis, often utilized for the introduction of the 3-nitrobenzyl group in the development of new chemical entities. This guide provides a comparative assessment of the analytical methods used to determine the purity of synthesized this compound, alongside a comparison with alternative benzylating agents.

Data Presentation: Comparison of this compound and Alternatives

The following table summarizes the key physical and spectral data for this compound and several common alternative benzylating agents. This data is essential for a preliminary assessment of purity and for selecting the appropriate analytical methods.

Compound Structure Melting Point (°C) ¹H NMR (CDCl₃, ppm) Typical Impurities
This compound this compound structure58-60δ 8.25 (s, 1H), 8.15 (d, J=8.2 Hz, 1H), 7.70 (d, J=7.8 Hz, 1H), 7.50 (t, J=8.0 Hz, 1H), 4.50 (s, 2H)3-Nitrotoluene (starting material), 2- and 4-Nitrobenzyl bromide (isomers), 3-Nitrobenzylidene bromide (di-brominated byproduct)
2-Nitrobenzyl bromide 2-Nitrobenzyl bromide structure45-48[1][2]δ 8.10 (dd, J=8.2, 1.2 Hz, 1H), 7.70-7.60 (m, 2H), 7.50-7.40 (m, 1H), 4.90 (s, 2H)2-Nitrotoluene, 3- and 4-Nitrobenzyl bromide, 2-Nitrobenzylidene bromide
4-Nitrobenzyl bromide 4-Nitrobenzyl bromide structure98-100δ 8.21 (d, J=8.5 Hz, 2H), 7.59 (d, J=8.5 Hz, 2H), 4.55 (s, 2H)[3]4-Nitrotoluene, 2- and this compound, 4-Nitrobenzylidene bromide[4]
Benzyl bromide Benzyl bromide structure-3 to -1δ 7.40-7.20 (m, 5H), 4.50 (s, 2H)Toluene, Benzyl chloride, Dibenzyl ether, Benzaldehyde, α,α-Dichlorotoluene[5]
4-Methoxybenzyl bromide 4-Methoxybenzyl bromide structure9-11δ 7.30 (d, J=8.6 Hz, 2H), 6.85 (d, J=8.6 Hz, 2H), 4.45 (s, 2H), 3.80 (s, 3H)4-Methoxytoluene, 4-Methoxybenzyl chloride

Experimental Protocols

Accurate purity assessment relies on the application of appropriate analytical techniques. Below are detailed methodologies for the key experiments used to evaluate the purity of this compound.

Melting Point Determination

Objective: To determine the melting range of the synthesized this compound as a preliminary indicator of purity. A sharp melting range close to the literature value suggests high purity, while a broad range indicates the presence of impurities.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample at a rate of 10-15 °C per minute initially.

  • Observe the sample closely as the temperature approaches the expected melting point (58-60 °C).

  • When the temperature is about 15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has melted (the end of the melting range).

  • Compare the observed melting range with the literature value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and to identify and quantify any impurities present.

Apparatus:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Pipettes and vials

Procedure:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate all peaks in the spectrum.

  • Compare the chemical shifts, coupling patterns, and integration values with the expected spectrum of pure this compound.

  • Identify any additional peaks, which may correspond to impurities such as residual starting material, isomers, or byproducts. The relative integration of these peaks can be used to estimate the purity of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile impurities in the this compound sample with high sensitivity and specificity.

Apparatus:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a nonpolar or medium-polarity column like a DB-5MS or HP-5MS)

  • Autosampler or manual syringe

  • Volumetric flasks and pipettes

  • High-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate)

Procedure:

  • Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., 1 mg/mL in ethyl acetate). Prepare a series of dilutions for calibration if quantitative analysis is required.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 split ratio)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Analysis: Inject the prepared sample solution into the GC-MS system.

  • Data Analysis: Identify the main peak corresponding to this compound. Analyze any other peaks by comparing their retention times and mass spectra with known standards or a mass spectral library to identify impurities. The peak area percentages can be used to estimate the relative purity.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify non-volatile impurities.

Apparatus:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Volumetric flasks, pipettes, and syringes

  • HPLC-grade solvents (e.g., acetonitrile (B52724) and water)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the synthesized this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is often suitable. For example, start with 50% acetonitrile and increase to 95% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared sample solution into the HPLC system.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Mandatory Visualization

The following diagrams illustrate the logical workflow for assessing the purity of synthesized this compound and the general synthetic pathway leading to potential impurities.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity Assessment Synthesis Synthesis of This compound Crude_Product Crude Product Synthesis->Crude_Product Purification Recrystallization Crude_Product->Purification Melting_Point Melting Point Determination Purification->Melting_Point NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Chromatography Chromatography (GC-MS, HPLC) Purification->Chromatography Final_Purity Final Purity Report Melting_Point->Final_Purity NMR->Final_Purity Chromatography->Final_Purity

Caption: Workflow for the synthesis and purity assessment of this compound.

Synthesis_Impurities Start 3-Nitrotoluene Product This compound (Desired Product) Start->Product Impurity1 Unreacted 3-Nitrotoluene Start->Impurity1 Incomplete Reaction Impurity2 Isomeric Impurities (2- & 4-isomers) Bromine Brominating Agent (e.g., NBS, Br₂) Bromine->Product Impurity3 Di-brominated Product (3-Nitrobenzylidene bromide) Product->Impurity3 Over-bromination

Caption: Potential impurities arising from the synthesis of this compound.

References

Benchmarking 3-Nitrobenzyl bromide against traditional protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. The ideal protecting group should be readily introduced and removed under mild conditions, exhibit stability across a range of chemical transformations, and not interfere with the desired reactions. This guide provides a comprehensive benchmark of the 3-nitrobenzyl (3-NBn) group, introduced via 3-nitrobenzyl bromide, against traditional protecting groups for alcohols, amines, and carboxylic acids. The unique characteristic of the 3-nitrobenzyl group is its lability to photolytic cleavage, offering a distinct orthogonality to many conventional acid- or base-labile groups.

Executive Summary

The 3-nitrobenzyl group serves as a versatile photolabile protecting group for various functionalities. Its primary advantage lies in its cleavage under neutral conditions using UV light, which allows for deprotection without the need for harsh acidic or basic reagents. This makes it particularly valuable in the synthesis of sensitive molecules where traditional deprotection methods might lead to degradation or side reactions. However, the requirement for photochemical equipment and potential light-sensitivity of the target molecule are important considerations.

Data Presentation: Performance Comparison

The following tables summarize the performance of the 3-nitrobenzyl group in comparison to widely used traditional protecting groups. Data has been compiled from various sources to provide a comparative overview of reaction conditions and yields.

Table 1: Protecting Groups for Alcohols
Protecting GroupReagentBaseSolventTemp. (°C)TimeTypical Yield (%)Cleavage ConditionsTypical Yield (%)
3-Nitrobenzyl (3-NBn) This compoundNaHDMFRT-Moderate to Highhv (UV light)Moderate to High
Benzyl (Bn) Benzyl bromideNaHDMFRT10-165 min>90[1]H₂, Pd/CHigh[2]
tert-Butyldimethylsilyl (TBDMS) TBDMS-ClImidazoleDMFRT-HighTBAFHigh
Tetrahydropyranyl (THP) Dihydropyranp-TsOH (cat.)CH₂Cl₂RT-HighH₃O⁺High
Table 2: Protecting Groups for Amines
Protecting GroupReagentBaseSolventTemp. (°C)TimeTypical Yield (%)Cleavage ConditionsTypical Yield (%)
3-Nitrobenzyl (3-NBn) This compoundEt₃NDMFRT-Moderate to Highhv (UV light)Moderate to High
tert-Butoxycarbonyl (Boc) Boc₂OEt₃NH₂O/MeOH5516 h90-97[3]TFA or HClHigh[4][5]
Fluorenylmethyloxycarbonyl (Fmoc) Fmoc-Cl-H₂O6020 min - 4 h75-92[6][7]20% Piperidine/DMFHigh[8]
Carboxybenzyl (Cbz) Benzyl chloroformateNaHCO₃H₂O/Dioxane0-HighH₂, Pd/CHigh
Table 3: Protecting Groups for Carboxylic Acids
Protecting GroupReagentCatalyst/BaseSolventTemp. (°C)TimeTypical Yield (%)Cleavage ConditionsTypical Yield (%)
3-Nitrobenzyl (3-NBn) This compoundEt₃NDMFRT-Moderate to Highhv (UV light)High[9]
Benzyl (Bn) Benzyl alcoholp-TsOHTolueneReflux30 minHigh[10]H₂, Pd/CHigh
Methyl Ester Methanol (B129727)H₂SO₄ (cat.)-Reflux-HighLiOH, H₂O/THFHigh
tert-Butyl Ester IsobutyleneH₂SO₄ (cat.)DioxaneRT-HighTFAHigh

Experimental Protocols

Detailed methodologies for the protection and deprotection of a generic substrate are provided below.

Protocol 1: Protection of an Alcohol with this compound
  • Setup: To a solution of the alcohol (1.0 equiv) in anhydrous DMF, add sodium hydride (1.2 equiv) portion-wise at 0 °C under an inert atmosphere.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then add a solution of this compound (1.1 equiv) in anhydrous DMF dropwise.

  • Stirring: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Photolytic Deprotection of a 3-Nitrobenzyl Ether
  • Setup: Dissolve the 3-nitrobenzyl ether in a suitable solvent (e.g., methanol, acetonitrile) in a quartz reaction vessel.

  • Irradiation: Irradiate the solution with a UV lamp (e.g., medium-pressure mercury lamp, λ > 300 nm) while stirring. The reaction progress should be monitored by TLC or LC-MS.

  • Isolation: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography to separate the deprotected alcohol from the 3-nitrosobenzaldehyde (B14633449) byproduct.

Protocol 3: Boc Protection of a Primary Amine
  • Setup: Dissolve the primary amine (1.0 equiv) in a mixture of water and methanol (10:10 v/v).[3]

  • Reaction: Add triethylamine (B128534) (7.0 equiv) to the solution. Slowly add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.6 equiv) while stirring.[3]

  • Heating: Heat the solution to 55 °C and stir for 16 hours.[3]

  • Isolation: Allow the mixture to cool to room temperature and evaporate to dryness under reduced pressure.[3]

  • Purification: The product can often be used without further purification. If necessary, purify by column chromatography.

Protocol 4: Cleavage of a Boc-Protected Amine with TFA
  • Setup: Dissolve the N-Boc protected amine in dichloromethane.

  • Reaction: Add trifluoroacetic acid (TFA, typically 25-50% v/v) to the solution at room temperature.

  • Stirring: Stir the reaction and monitor by TLC until the starting material is consumed (usually 1-4 hours).[11]

  • Isolation: Remove the solvent and excess TFA under reduced pressure to yield the amine salt.

Mandatory Visualizations

The following diagrams illustrate the key workflows and chemical transformations discussed in this guide.

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_deprotection Deprotection Substrate R-XH (Alcohol, Amine, Carboxylic Acid) Reaction_P + Substrate->Reaction_P Reagent This compound Reagent->Reaction_P Protected R-X-CH₂-C₆H₄-NO₂ Protected_D R-X-CH₂-C₆H₄-NO₂ Reaction_P->Protected Base Reaction_D hv Protected_D->Reaction_D UV hv (UV Light) UV->Reaction_D Deprotected R-XH Byproduct 3-Nitrosobenzaldehyde Reaction_D->Deprotected Reaction_D->Byproduct

Caption: General workflow for the protection and photolytic deprotection using this compound.

TraditionalProtectionWorkflow cluster_boc_protection Boc Protection (Amine) cluster_boc_deprotection Boc Deprotection Amine R-NH₂ Reaction_Boc_P + Amine->Reaction_Boc_P Boc2O Boc₂O Boc2O->Reaction_Boc_P BocProtected R-NH-Boc BocProtected_D R-NH-Boc Reaction_Boc_P->BocProtected Base Reaction_Boc_D Acid BocProtected_D->Reaction_Boc_D Acid TFA or HCl Acid->Reaction_Boc_D DeprotectedAmine R-NH₃⁺ Byproducts_Boc Isobutylene + CO₂ Reaction_Boc_D->DeprotectedAmine Reaction_Boc_D->Byproducts_Boc

Caption: Typical workflow for the protection and acidic deprotection of an amine using the Boc group.

Conclusion

The 3-nitrobenzyl protecting group offers a valuable orthogonal strategy, particularly for syntheses involving acid- or base-sensitive substrates. Its removal via photolysis under neutral conditions is a significant advantage. However, the need for specialized photochemical equipment and the potential for photosensitivity of the target molecule must be weighed against the benefits. Traditional protecting groups like Boc, Fmoc, and Bn remain highly effective and are often more practical for routine synthesis due to their well-established, non-photolytic cleavage methods. The choice of protecting group should therefore be guided by the specific requirements of the synthetic route, including the stability of the substrate and the desired orthogonality.

References

A Comparative Guide to Photolabile Protecting Groups: 3-Nitrobenzyl Bromide and Its Alternatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of neuroscience, drug delivery, and materials science, the ability to precisely control the release of active molecules is paramount. Photolabile protecting groups (PPGs), often referred to as "caging" groups, have emerged as indispensable tools for achieving spatial and temporal control over the activity of a wide range of compounds. Among these, derivatives of nitrobenzyl bromide have been foundational, with 3-nitrobenzyl bromide serving as a versatile reagent for introducing a photosensitive caging moiety.

This guide provides an objective comparison of the performance of syntheses utilizing nitrobenzyl-based PPGs, such as those derived from this compound, with common alternatives including coumarin (B35378) and p-hydroxyphenacyl (pHP) based protecting groups. The comparison is supported by experimental data on their synthetic efficacy and photochemical properties, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the appropriate PPG for their specific application.

Performance Comparison of Key Photolabile Protecting Groups

The efficacy of a PPG is evaluated based on several key parameters, including the efficiency of the initial "caging" synthesis (chemical yield) and the photochemical properties of the resulting caged compound, such as its absorption maximum (λmax), molar extinction coefficient (ε), and the quantum yield of uncaging (Φu). An ideal PPG should be readily incorporated into the target molecule in high yield and be efficiently cleaved with light at a biologically compatible wavelength.

Here, we present a summary of the key photochemical properties of common PPGs.

Photolabile Protecting Group (PPG)Typical One-Photon Absorption Maximum (λmax, nm)Typical Photolysis Wavelength (nm)Quantum Yield (Φ)Two-Photon Action Cross-Section (δaΦ, GM¹)Key Features & Drawbacks
o-Nitrobenzyl (oNB) 260-350300-3650.01-0.3~0.1-1Features: Well-established chemistry, predictable cleavage mechanism. Drawbacks: Requires UV light which can be phototoxic, relatively low quantum yield, photolytic byproducts can be reactive.
Coumarin-4-ylmethyl (CM) 320-400350-4500.01-0.2~1-10Features: Can be cleaved with visible light, minimizing cell damage. Drawbacks: Can have lower water solubility, and the synthesis of the caging agent can be more complex.
p-Hydroxyphenacyl (pHP) 280-320300-3650.1-0.4 (can approach 1.0)N/AFeatures: High quantum yields, clean photoreaction with non-interfering byproducts. Drawbacks: Requires UV light, the synthesis can be multi-stepped.
6-Nitroindoline-2-carboxylic acid ~350350-400~0.05HighFeatures: Excellent for caging neurotransmitters, high two-photon spatial resolution. Drawbacks: Synthesis can be complex.

¹GM = Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹) N/A = Not Available in cited sources.

Case Studies: Synthesis of Caged Compounds

The following case studies provide examples of the synthesis of bioactive molecules using different photolabile protecting groups, highlighting the reported yields and general reaction conditions.

Case Study 1: Synthesis of Caged γ-Aminobutyric Acid (GABA)

GABA is the primary inhibitory neurotransmitter in the central nervous system. Caged versions of GABA are invaluable for studying neuronal inhibition with high precision.

Synthesis using a Coumarin-based Protecting Group:

A stable, caged GABA derivative, 4-[[(2H-1-benzopyran-2-one-7-amino-4-methoxy)carbonyl]amino] butanoic acid (BC204), has been synthesized. This approach utilizes a carbamate (B1207046) linkage to the coumarin cage, which enhances stability. The synthesis involves the reaction of GABA with a coumarin-derived chloroformate. While specific yields for this exact synthesis are not detailed in the provided abstracts, coumarin-based caging strategies are noted for their applicability in biological studies due to their favorable photophysical properties.

Synthesis using an o-Nitrobenzyl-based Protecting Group:

Case Study 2: Synthesis of Caged ATP

Adenosine triphosphate (ATP) is the primary energy currency of the cell. Caged ATP allows for the controlled release of this vital molecule to study energy-dependent cellular processes.

Synthesis using 1-(2-Nitrophenyl)ethyl (NPE) Protecting Group:

The synthesis of P³-1-(2-nitrophenyl)ethyladenosine 5'-triphosphate, commonly known as "caged ATP," is a well-established procedure. One common method involves the reaction of ATP with 1-(2-nitrophenyl)diazoethane in a two-phase system at a controlled pH. This method is particularly effective for phosphorylating molecules and has been reported to produce caged ATP with a yield of at least 80%.

Alternative Synthesis Strategies:

Other methods for synthesizing caged ATP derivatives involve phosphoramidite (B1245037) coupling reagents, which can offer better control in organic media. However, the diazoethane (B72472) method, despite not being universally applicable to all PPGs, remains a popular and efficient route for preparing NPE-caged ATP.

Case Study 3: Synthesis of Photoresponsive Polymers

Photoresponsive polymers, which change their properties upon light exposure, have applications in drug delivery, tissue engineering, and smart materials.

Using o-Nitrobenzyl Linkers:

o-Nitrobenzyl esters are frequently incorporated into polymer backbones to create photodegradable materials. For instance, a photoresist can be synthesized based on a co-polymer containing methacrylic nitrobenzyl ester monomers. Upon UV irradiation, the o-nitrobenzyl ester groups are cleaved, leading to a change in the polymer's solubility, which allows for photopatterning. The synthesis of such polymers often involves the polymerization of monomers functionalized with o-nitrobenzyl moieties.

Using Coumarin Linkers:

Coumarin-based polymers can also be designed for the controlled release of molecules. For example, acrylate (B77674) and polyethylene (B3416737) glycol (PEG) based coumarin photoresponsive polymers have been synthesized for the controlled release of the pesticide 2,4-D. These polymers can be synthesized to encapsulate the active molecule, which is then released upon exposure to UV light.

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and application of caged compounds. Below are generalized protocols for key steps in the synthesis and photolysis of compounds using nitrobenzyl-based PPGs.

General Protocol for the Synthesis of o-Nitrobenzyl Esters

This protocol describes a general method for the esterification of a carboxylic acid using an o-nitrobenzyl bromide derivative.

Materials:

  • Carboxylic acid

  • o-Nitrobenzyl bromide (or a substituted derivative)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent.

  • Add the non-nucleophilic base to the solution (typically 1.1 to 1.5 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add o-nitrobenzyl bromide (1.0 to 1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for the Photolysis of a Caged Compound

This protocol outlines the general procedure for the light-induced release of a bioactive molecule from its caged precursor.

Materials:

  • Caged compound dissolved in a suitable buffer or solvent

  • A light source with the appropriate wavelength for the specific PPG (e.g., 365 nm for o-nitrobenzyl derivatives)

  • Quartz cuvette or other UV-transparent vessel

Procedure:

  • Prepare a solution of the caged compound at the desired concentration in a buffer that is transparent at the photolysis wavelength.

  • Transfer the solution to the quartz cuvette.

  • Irradiate the sample with the light source for a predetermined amount of time. The duration of irradiation will depend on the light intensity, the quantum yield of the PPG, and the desired extent of uncaging.

  • Monitor the progress of the photolysis by a suitable analytical method, such as UV-Vis spectroscopy (to observe the disappearance of the caged compound and the appearance of the photoproducts) or by measuring the biological response of the released molecule.

Visualizing Synthetic Pathways and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of synthetic strategies and reaction mechanisms.

Synthesis_Comparison cluster_Starting_Materials Starting Materials cluster_Nitrobenzyl_Route This compound Route cluster_Alternative_Route Alternative PPG Route Bioactive_Molecule Bioactive Molecule (e.g., GABA, ATP) Caging_Reaction_NB Caging Reaction (Esterification/ Alkylation) Bioactive_Molecule->Caging_Reaction_NB Caging_Reaction_Alt Caging Reaction Bioactive_Molecule->Caging_Reaction_Alt PPG_Precursor PPG Precursor 3_Nitrobenzyl_Bromide This compound 3_Nitrobenzyl_Bromide->Caging_Reaction_NB Caged_Compound_NB Nitrobenzyl-Caged Compound Caging_Reaction_NB->Caged_Compound_NB Photolysis_NB Photolysis (UV Light) Caged_Compound_NB->Photolysis_NB Released_Molecule_NB Released Bioactive Molecule Photolysis_NB->Released_Molecule_NB Alternative_PPG Alternative PPG (e.g., Coumarin-Br) Alternative_PPG->Caging_Reaction_Alt Caged_Compound_Alt Alternative-Caged Compound Caging_Reaction_Alt->Caged_Compound_Alt Photolysis_Alt Photolysis (UV/Visible Light) Caged_Compound_Alt->Photolysis_Alt Released_Molecule_Alt Released Bioactive Molecule Photolysis_Alt->Released_Molecule_Alt

Caption: A comparison of synthetic pathways for caging a bioactive molecule.

Photolysis_Mechanism Caged_Compound Nitrobenzyl-Caged Molecule Excited_State Excited State* Caged_Compound->Excited_State hν (UV light) Aci_nitro_Intermediate Aci-nitro Intermediate Excited_State->Aci_nitro_Intermediate Intramolecular H-abstraction Released_Molecule Released Molecule Aci_nitro_Intermediate->Released_Molecule Rearrangement & Cleavage Nitroso_Byproduct Nitrosobenzaldehyde Byproduct Aci_nitro_Intermediate->Nitroso_Byproduct

Caption: Simplified photolysis mechanism for an o-nitrobenzyl PPG.

Safety Operating Guide

Personal protective equipment for handling 3-Nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Nitrobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 3958-57-4). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Summary

This compound is a hazardous chemical that poses significant health risks. It is classified as a substance that causes severe skin burns and eye damage, and it may also cause genetic defects.[1][2] It is crucial to handle this compound with extreme caution and to use the personal protective equipment (PPE) outlined below.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][3][4]Protects against splashes and dust, preventing severe eye damage.
Skin Protection Chemical-resistant gloves (Butyl rubber recommended for nitro compounds) and a lab coat.[5] Wear appropriate protective clothing to prevent skin exposure.[4][6]Prevents direct contact with the skin, which can cause severe burns.[1]
Respiratory Protection Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if dust is generated.[1][4] A type P3 (EN 143) respirator cartridge is recommended.[3]Protects against inhalation of dust or vapors, which can cause respiratory tract irritation.[6]
Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following experimental protocol is necessary to ensure safe handling.

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[1]

  • All handling of this compound must be conducted in a certified chemical fume hood with adequate ventilation.[1][6]

  • Before starting, ensure all necessary PPE is donned correctly.

2. Handling the Compound:

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[1]

  • Avoid all contact with eyes, skin, and clothing.[1][6]

  • Weigh and transfer the chemical within the fume hood.

  • Keep the container tightly closed when not in use.[1][6]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][6]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

Storage and Incompatible Materials
  • Store in a dry, cool, and well-ventilated area designated as a corrosives area.[1]

  • Keep the container tightly closed and protected from moisture.[1]

  • Store in a corrosive-resistant container with a resistant inner liner.[2]

  • Incompatible Materials: Avoid contact with bases, strong oxidizing agents, alcohols, and amines.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid residue, contaminated labware, and PPE in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container.

  • Disposal: Dispose of all waste through an approved waste disposal plant.[1][2] Do not empty into drains.[7]

Visual Workflow for Handling this compound

The following diagram outlines the essential steps and decision points for the safe handling of this compound from preparation to disposal.

G prep Preparation ppe Don PPE prep->ppe Verify safety equipment handling Handling in Fume Hood ppe->handling Proceed with experiment exposure Exposure Event? handling->exposure Constant monitoring first_aid Administer First Aid & Seek Medical Attention exposure->first_aid Yes storage Proper Storage exposure->storage No first_aid->handling After decontamination disposal Waste Disposal storage->disposal Post-experiment end End of Process disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitrobenzyl bromide
Reactant of Route 2
Reactant of Route 2
3-Nitrobenzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.